Pancuronium
Descripción
Propiedades
Key on ui mechanism of action |
Nondepolarizing neuromuscular blocking agents inhibit neuromuscular transmission by competing with acetylcholine for the cholinergic receptors of the motor end plate, thereby reducing the response of the end plate to acetylcholine. This type of neuromuscular block is usually antagonized by anticholinesterase agents. LOW CONCN OF PANCURONIUM BROMIDE (5X10-8 G/ML OR LESS), HAD NO PRESYNAPTIC EFFECT ON MURINE PHRENIC NERVE-DIAPHRAGM PREPN. AT HIGH CONCN (5X10-7 G/ML), PANCURONIUM BROMIDE DEPRESSED QUANTAL RELEASE TO 26% OF CONTROL IN CUT-FIBER PREPN & 40% OF CONTROL IN HIGH-MAGNESIUM PREPN. POSTSYNAPTIC EFFECTS REVEALED DEPRESSION TO 16 & 22% OF CONTROL, RESPECTIVELY, AT A CONCN OF 5X10-7 G/ML. PANCURONIUM BROMIDE HAD NO EFFECT ON DIRECTLY ELICITED ACTION POTENTIALS & ELECTRIC MEMBRANE CONSTANTS. THUS, PRESYNAPTIC AS WELL AS POSTSYNAPTIC EFFECTS OF PANCURONIUM BROMIDE IN PARALYTIC DOSES ARE ESSENTIAL IN CONTRIBUTING TO THE TOTAL EFFICACY OF NEUROMUSCULAR DEPRESSION. THE PHARMACODYNAMICS OF D-TUBOCURARINE (D-TC), PANCURONIUM BROMIDE, METOCURINE, & GALLAMINE WERE STUDIED IN RAT PHRENIC NERVE-HEMIDIAPHRAGM PREPN WITH VASCULAR PERFUSION AT 25, 31, & 37 °C. D-TC, METOCURINE, & GALLAMINE EACH DEMONSTRATED A NEAR 2-FOLD INCREASE IN ED50 AT 25 °C COMPARED WITH 37 °C. NO SUCH RELATIONSHIP WAS APPARENT WITH PANCURONIUM BROMIDE. SLOPES OF THE DOSE-RESPONSE CURVES WERE NOT INFLUENCED BY TEMP; HOWEVER, THE SLOPES FOR METOCURINE & D-TC WERE LOWER THAN THOSE FOR PANCURONIUM BROMIDE & GALLAMINE. THUS, IN THE RAT, PANCURONIUM BROMIDE RETAINS POTENCY AT HYPOTHERMIA, WHEREAS THE OTHER RELAXANTS DECREASE POTENCY. IN ADDITION, METOCURINE & D-TC EXHIBIT LESS STEEP DOSE-RESPONSE CURVES UNDER THESE EXPTL CONDITIONS. |
|---|---|
Número CAS |
16974-53-1 |
Fórmula molecular |
C35H60N2O4+2 |
Peso molecular |
572.9 g/mol |
Nombre IUPAC |
[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C35H60N2O4/c1-24(38)40-32-21-26-13-14-27-28(35(26,4)23-31(32)37(6)19-11-8-12-20-37)15-16-34(3)29(27)22-30(33(34)41-25(2)39)36(5)17-9-7-10-18-36/h26-33H,7-23H2,1-6H3/q+2/t26-,27+,28-,29-,30-,31-,32-,33-,34-,35-/m0/s1 |
Clave InChI |
GVEAYVLWDAFXET-XGHATYIMSA-N |
SMILES |
CC(=O)OC1CC2CCC3C(C2(CC1[N+]4(CCCCC4)C)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C |
SMILES isomérico |
CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1[N+]4(CCCCC4)C)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5OC(=O)C)[N+]6(CCCCC6)C)C |
SMILES canónico |
CC(=O)OC1CC2CCC3C(C2(CC1[N+]4(CCCCC4)C)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C |
Color/Form |
Crystals WHITE POWDER |
melting_point |
215 °C |
Otros números CAS |
16974-53-1 15500-66-0 |
Descripción física |
Solid |
Pictogramas |
Acute Toxic |
Vida útil |
SENSITIVE TO HEAT ... The manufacturer indicates that the drug is stable for 6 mos at room temperature. |
Solubilidad |
1 g sol in 30 parts chloroform, 1 part water (20 °C) SOL IN ALCOHOL Very soluble in water. 3.08e-06 g/L |
Sinónimos |
Bromide, Pancuronium Pancuronium Pancuronium Bromide Pancuronium Curamed Pancuronium Organon Pavulon |
Origen del producto |
United States |
Foundational & Exploratory
The Genesis of a Groundbreaking Muscle Relaxant: The Discovery and Synthesis of Pancuronium Bromide
A deep dive into the origins of pancuronium bromide, this technical guide chronicles its journey from conceptualization to its pioneering synthesis and initial pharmacological evaluation. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive historical and technical overview of a molecule that reshaped the landscape of neuromuscular blocking agents.
The story of this compound bromide begins in the 1960s, a period of significant advancement in anesthetic practice. The quest for a potent, non-depolarizing neuromuscular blocking agent with a more favorable side-effect profile than the existing options, such as d-tubocurarine, led researchers at Organon Laboratories in Scotland to explore a novel class of compounds: aminosteroids.[1]
The inspiration for this innovative approach stemmed from the structure of the naturally occurring aminosteroid alkaloid, malouetine. Scientists hypothesized that a rigid steroid nucleus could serve as a scaffold to hold two quaternary ammonium groups at a specific distance, mimicking the structure of acetylcholine and thereby effectively blocking the nicotinic acetylcholine receptors at the neuromuscular junction. This led to the rational design and synthesis of a series of aminosteroid compounds, culminating in the creation of this compound bromide in 1964 by a team of researchers led by David S. Savage and Claud L. Hewett.[1] The subsequent pharmacological evaluation, spearheaded by W.R. Buckett, confirmed its potent neuromuscular blocking activity and its superiority over existing agents in terms of cardiovascular stability.
Key Milestones in the Discovery and Development
| Year | Milestone | Key Individuals/Groups |
| 1960s | Inspiration from the aminosteroid alkaloid malouetine for the design of new neuromuscular blockers. | Organon Laboratories |
| 1964 | First successful synthesis of this compound bromide. | D.S. Savage, C.L. Hewett |
| 1967 | First pilot study in humans demonstrating its neuromuscular blocking properties.[2] | W.L.M. Baird, A.M. Reid |
| 1968 | Detailed pharmacological properties published, highlighting its potency and cardiovascular stability. | W.R. Buckett and colleagues |
| 1973 | Publication of the detailed synthesis of this compound bromide and related steroidal neuromuscular blocking agents. | W.R. Buckett, C.L. Hewett, D.S. Savage |
Chemical Synthesis
The original synthesis of this compound bromide, a bis-quaternary aminosteroid with the chemical name 2β,16β-dipiperidino-5α-androstane-3α,17β-diol diacetate dimethobromide, was a multi-step process starting from an androstane steroid precursor. The key steps involved the introduction of piperidino groups at the 2 and 16 positions of the steroid nucleus, followed by acetylation of the hydroxyl groups at the 3 and 17 positions, and finally, quaternization of the nitrogen atoms with methyl bromide.
Logical Workflow of this compound Bromide Synthesis
Caption: A high-level overview of the key stages in the chemical synthesis of this compound bromide.
Experimental Protocols
The following are summaries of the key experimental protocols from the original publications.
Original Synthesis of this compound Bromide
-
Starting Material: A suitable 5α-androstane derivative.
-
Step 1: Introduction of Piperidino Groups: The steroidal starting material was subjected to a reaction sequence to introduce piperidino groups at the 2β and 16β positions. This was a critical step in establishing the bis-quaternary ammonium structure.
-
Step 2: Formation of the 3α,17β-diol: The intermediate from the previous step was then processed to yield the 3α,17β-diol derivative.
-
Step 3: Acetylation: The diol was acetylated using acetic anhydride in pyridine to form the diacetate ester.
-
Step 4: Quaternization: The resulting diacetoxy-dipiperidino-androstane was dissolved in a suitable solvent (e.g., acetone or acetonitrile) and treated with an excess of methyl bromide. The reaction mixture was typically stirred at room temperature for several days to ensure complete quaternization of both piperidino nitrogen atoms.
-
Purification: The crude this compound bromide was purified by recrystallization from a suitable solvent system, such as acetone-ether, to yield a white crystalline solid.
Pharmacological Evaluation in Animals (Cat Tibialis Anterior Muscle Preparation)
-
Animal Model: Cats anesthetized with chloralose.
-
Experimental Setup: The sciatic nerve was stimulated supramaximally with square-wave pulses of 0.5 msec duration at a frequency of 0.1 Hz. The contractions of the tibialis anterior muscle were recorded isometrically.
-
Drug Administration: this compound bromide and other neuromuscular blocking agents were administered intravenously.
-
Measurement: The percentage reduction in twitch height was measured to determine the neuromuscular blocking potency (ED95). The duration of action was also recorded.
Initial Clinical Evaluation in Humans
-
Subjects: Adult patients undergoing surgery.
-
Anesthesia: General anesthesia was induced and maintained with standard anesthetic agents of the era.
-
Monitoring: Neuromuscular function was monitored by observing the response of a hand muscle to ulnar nerve stimulation.
-
Drug Administration: this compound bromide was administered intravenously in varying doses.
-
Parameters Measured: The dose required to produce adequate muscle relaxation for tracheal intubation and surgery was determined. The onset of action, duration of action, and any cardiovascular side effects were recorded.
Pharmacological Properties: A Quantitative Comparison
The initial studies on this compound bromide focused on quantifying its potency, duration of action, and cardiovascular side-effect profile, often in comparison to the then-standard neuromuscular blocking agent, d-tubocurarine.
| Parameter | This compound Bromide | d-Tubocurarine | Gallamine | Reference |
| ED95 (mg/kg) | 0.069 | Not directly compared in this study | 2.38 | [3] |
| Onset of Action (Time to 80% twitch depression in seconds) | 222 ± 18 | 178 ± 25 | 136 ± 14 | [3] |
| Potency Ratio (vs. d-tubocurarine) | ~5-6 times more potent | 1 | - | [4] |
Mechanism of Action: Competitive Antagonism
This compound bromide exerts its muscle relaxant effect by acting as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of the neuromuscular junction. By binding to these receptors, it prevents acetylcholine from binding and depolarizing the muscle cell membrane, thus inhibiting muscle contraction.
Caption: Competitive antagonism of this compound bromide at the neuromuscular junction.
Conclusion
The discovery and synthesis of this compound bromide marked a pivotal moment in the history of anesthesia. Its rational design, based on the structure of a natural product, and its subsequent development provided clinicians with a potent and more hemodynamically stable alternative to existing neuromuscular blocking agents. The foundational research by Savage, Hewett, and Buckett laid the groundwork for the development of a new class of aminosteroid muscle relaxants that continue to be refined and utilized in modern medical practice. This in-depth guide has provided a technical overview of this landmark achievement in pharmaceutical research and development.
References
- 1. Neuromuscular blocking drugs: discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuromuscular blocking drugs (Chapter 38) - Anesthetic Pharmacology [cambridge.org]
- 3. This compound, gallamine, and d-tubocurarine compared: is speed of onset inversely related to drug potency? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN101648987A - Method for synthesizing 17S-pancuronium bromide - Google Patents [patents.google.com]
Pancuronium: A Comprehensive Technical Guide on its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancuronium bromide is a long-acting, non-depolarizing neuromuscular blocking agent. Since its introduction into clinical practice, it has been a subject of extensive research due to its potent effects on skeletal muscle relaxation, making it a valuable tool in anesthesia and intensive care. This technical guide provides an in-depth overview of the chemical structure and properties of this compound, intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development. The guide details its chemical synthesis, physicochemical characteristics, mechanism of action, and pharmacokinetic and pharmacodynamic profiles, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Chemical Structure and Synthesis
This compound bromide is chemically designated as 1,1'-[(2β,3α,5α,16β,17β)-3,17-bis(acetyloxy)androstane-2,16-diyl]bis[1-methylpiperidinium] dibromide.[1] Its structure is characterized by a rigid steroidal androstane nucleus with two quaternary ammonium groups, which is crucial for its pharmacological activity.
The synthesis of this compound bromide is a multi-step process that typically starts from a steroid precursor. While several synthetic routes have been developed, a general pathway involves the following key transformations. A detailed, step-by-step laboratory protocol is not publicly available in a single document, but the following outlines the general principles derived from patent literature.[2][3]
A common precursor is 16R-bromopregna-3S, 20S-diol.[3] The synthesis involves a series of reactions including fragmentation of the steroid ring, introduction of piperidino groups at the 2 and 16 positions, acetylation of the hydroxyl groups at the 3 and 17 positions, and finally, quaternization of the piperidino nitrogens with methyl bromide to yield the final this compound bromide molecule.[3][4][5]
Visualizing the Synthetic Pathway
The following diagram illustrates a generalized synthetic scheme for this compound bromide.
Caption: Generalized synthetic pathway of this compound bromide.
Physicochemical Properties
This compound bromide is a white or almost white, crystalline powder. It is freely soluble in water and in methylene chloride, and soluble in alcohol.[6] The key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₃₅H₆₀Br₂N₂O₄ | [1] |
| Molecular Weight | 732.67 g/mol | [1] |
| Melting Point | Approximately 215 °C | [1] |
| pKa | Not available (quaternary ammonium compound) | |
| LogP | Not available (highly polar) | |
| Solubility | Freely soluble in water and methylene chloride | [6] |
Mechanism of Action
This compound is a competitive antagonist of the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction.[7] It binds to the α-subunits of the nAChR, thereby preventing the binding of acetylcholine (ACh) and inhibiting the depolarization of the motor endplate. This blockade of neuromuscular transmission results in skeletal muscle relaxation.[7]
Signaling Pathway at the Neuromuscular Junction
The following diagram illustrates the mechanism of action of this compound at the neuromuscular junction.
Caption: Mechanism of action of this compound at the neuromuscular junction.
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic and pharmacodynamic properties of this compound have been extensively studied in various animal models and in humans.
Pharmacokinetics
Following intravenous administration, this compound is primarily distributed to the extracellular fluid. It is metabolized to a limited extent in the liver to its 3-hydroxy, 17-hydroxy, and 3,17-dihydroxy metabolites, with the 3-hydroxy metabolite having some neuromuscular blocking activity.[8] The primary route of elimination is renal excretion of the unchanged drug and its metabolites.[8]
| Parameter | Value | Species/Condition | Reference |
| Elimination Half-life | 89.5 - 161.5 min | Humans | [9] |
| Volume of Distribution (Central Compartment) | 62.9 - 145.5 mL/kg | Humans | [9] |
| Plasma Clearance | 57.6 - 187.3 mL/min | Humans | [9] |
| Protein Binding | ~10% | Humans | [2] |
Pharmacodynamics
This compound is a potent neuromuscular blocking agent with a relatively slow onset and long duration of action.
| Parameter | Value | Condition | Reference |
| ED₉₅ (95% effective dose) | ~0.05 mg/kg | Balanced anesthesia in humans | |
| Onset of Action | 4-6 minutes | Intravenous injection in humans | [2] |
| Clinical Duration of Action | ~120 minutes | Humans | [2] |
Experimental Protocols
This section provides an overview of the methodologies used in the synthesis, characterization, and in vivo evaluation of this compound.
Synthesis and Characterization
Synthesis: A detailed, step-by-step protocol for the synthesis of this compound bromide is proprietary and not fully disclosed in public literature. However, patent documents describe the general procedure starting from a steroid precursor like 16R-bromopregna-3S, 20S-diol.[3] The process involves a multi-step chemical synthesis in a controlled laboratory environment. Key steps include:
-
Fragmentation and Amination: Reaction of the steroid precursor to introduce piperidino groups at the C2 and C16 positions. This is often carried out under pressure and at elevated temperatures.[3]
-
Acetylation: Acetylation of the hydroxyl groups at the C3 and C17 positions using an acetylating agent.
-
Quaternization: Reaction with methyl bromide in a suitable solvent to form the bis-quaternary ammonium salt, this compound bromide.[4]
-
Purification: The final product is purified by recrystallization.[2]
Characterization: The identity and purity of synthesized this compound bromide are confirmed using various analytical techniques.
-
High-Performance Liquid Chromatography (HPLC):
-
Method: A common method involves using a C18 or an amino column with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., phosphate or acetate buffer) at a specific pH.
-
Detection: UV detection is typically performed at a wavelength around 210 nm.[10]
-
Purpose: To determine the purity of the compound and to quantify it in pharmaceutical preparations.
-
-
Mass Spectrometry (MS):
-
Method: Electrospray ionization (ESI) is a suitable technique for the analysis of the quaternary ammonium structure of this compound.
-
Analysis: The mass spectrum of this compound shows a characteristic doubly charged molecular ion (M²⁺) at m/z 286.2.[11]
-
Purpose: To confirm the molecular weight and structure of the compound.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
In Vivo Pharmacodynamic and Pharmacokinetic Studies
Animal Models: Various animal models, including rats, rabbits, dogs, and pigs, have been used to study the properties of this compound.[8][13][14]
Pharmacodynamic Evaluation (Neuromuscular Blockade):
-
Method: The degree of neuromuscular blockade is typically assessed by stimulating a peripheral nerve (e.g., the sciatic nerve in rats or the ulnar nerve in larger animals) and measuring the resulting muscle contraction (twitch response).[14][15]
-
Train-of-Four (TOF) Stimulation: A common method involves delivering four supramaximal electrical stimuli at a frequency of 2 Hz. The ratio of the fourth twitch height to the first (T4/T1 ratio) is used to quantify the degree of non-depolarizing neuromuscular blockade.[15]
-
ED₉₅ Determination: The dose of this compound required to produce a 95% reduction in twitch height is determined as the ED₉₅.
Pharmacokinetic Analysis:
-
Method: Following intravenous administration of this compound, serial blood samples are collected at predetermined time points.
-
Sample Processing: Plasma is separated by centrifugation, and this compound concentrations are measured using a validated analytical method, typically LC-MS/MS, due to its high sensitivity and specificity.[11][16]
-
Data Analysis: The plasma concentration-time data are then analyzed using pharmacokinetic modeling software to determine parameters such as elimination half-life, volume of distribution, and clearance.[9]
Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for an in vivo study of this compound.
References
- 1. This compound bromide British Pharmacopoeia (BP) Reference Standard 15500-66-0 [sigmaaldrich.com]
- 2. CN105566056A - Synthetic method of this compound bromide pharmaceutical intermediate 2-bromopropylene - Google Patents [patents.google.com]
- 3. CN101648987A - Method for synthesizing 17S-pancuronium bromide - Google Patents [patents.google.com]
- 4. File:this compound bromide synthesis.png - Wikimedia Commons [commons.wikimedia.org]
- 5. US7569687B2 - Processes for the synthesis of rocuronium bromide - Google Patents [patents.google.com]
- 6. nhathuocngocanh.com [nhathuocngocanh.com]
- 7. anmfonline.org [anmfonline.org]
- 8. Pharmacokinetics and pharmacodynamics of the muscle relaxant drug Org NC-45 and each of its hydroxy metabolites in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical pharmacokinetics of this compound bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 11. square.umin.ac.jp [square.umin.ac.jp]
- 12. air.unimi.it [air.unimi.it]
- 13. This compound effect on the neuromuscular function of hypoglycemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. Monitoring of neuromuscular function in the clinical setting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Simultaneous determination of this compound, vecuronium and their related compounds using LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Pancuronium's Mechanism of Action at the Neuromuscular Junction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pancuronium bromide is a long-acting, non-depolarizing neuromuscular blocking agent that induces skeletal muscle relaxation by acting as a competitive antagonist to acetylcholine at the nicotinic receptors of the neuromuscular junction. This technical guide provides an in-depth exploration of the molecular mechanisms, pharmacodynamics, and key experimental methodologies used to characterize the action of this compound. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols are provided. Signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.
Introduction
This compound, a bis-quaternary aminosteroid compound, has been a cornerstone in clinical anesthesia and critical care for achieving sustained muscle relaxation during surgical procedures and mechanical ventilation.[1] Its primary pharmacological effect is the interruption of neuromuscular transmission, leading to flaccid paralysis of skeletal muscles.[2] Understanding the precise mechanism of action of this compound is crucial for its safe and effective use, as well as for the development of novel neuromuscular blocking agents with improved pharmacological profiles.
The molecular structure of this compound, with its two quaternary ammonium groups, mimics the structure of the endogenous neurotransmitter acetylcholine (ACh), allowing it to bind to the nicotinic acetylcholine receptors (nAChRs) at the motor end-plate.[3] However, unlike ACh, this compound does not activate the receptor, thereby preventing the influx of sodium ions and subsequent muscle cell depolarization and contraction.[4] This guide will delve into the specifics of this competitive antagonism, supported by quantitative data and detailed experimental procedures.
Molecular Mechanism of Action
This compound functions as a competitive antagonist at the postsynaptic nAChRs located on the motor end-plate of the neuromuscular junction.[4][5] The process can be broken down into the following key steps:
-
Binding to Nicotinic Acetylcholine Receptors: this compound binds to the α-subunits of the nAChR, the same binding sites as acetylcholine.[2] The two positively charged quaternary ammonium groups in the this compound molecule are crucial for this interaction, electrostatically interacting with the anionic sites on the receptor.[3]
-
Competitive Antagonism: By occupying the ACh binding sites, this compound physically obstructs acetylcholine from binding to the receptor.[4] This competition is concentration-dependent; an increase in the concentration of this compound will lead to a greater degree of receptor blockade.
-
Inhibition of Depolarization: As this compound does not activate the nAChR, the ion channel associated with the receptor remains closed.[3] This prevents the influx of sodium ions into the muscle cell, thereby inhibiting the depolarization of the motor end-plate and the generation of an end-plate potential.
-
Muscle Paralysis: Without the end-plate potential reaching the threshold required to trigger a muscle action potential, muscle contraction is prevented, resulting in skeletal muscle relaxation and paralysis.[6]
The effects of this compound can be surmounted by increasing the concentration of acetylcholine in the synaptic cleft. This is clinically achieved through the administration of acetylcholinesterase inhibitors, such as neostigmine, which prevent the breakdown of acetylcholine.[5]
Signaling Pathway at the Neuromuscular Junction
The following diagram illustrates the normal signaling pathway at the neuromuscular junction and the inhibitory effect of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Neuromuscular Blocking Agents | Anesthesia Key [aneskey.com]
- 3. The kinetics of inhibition of nicotinic acetylcholine receptors by (+)-tubocurarine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allosteric inhibition of muscle-type nicotinic acetylcholine receptors by a neuromuscular blocking agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.wfsahq.org [resources.wfsahq.org]
- 6. Train of Four (TOF) Monitoring: Are We Doing It The Right Way? - Axis Neuromonitoring [axisneuromonitoring.com]
Pancuronium as a Competitive Antagonist of Nicotinic Acetylcholine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pancuronium bromide is a long-acting, non-depolarizing neuromuscular blocking agent renowned for its potent and specific competitive antagonism of nicotinic acetylcholine receptors (nAChRs). This technical guide provides an in-depth exploration of the molecular interactions, pharmacological effects, and experimental methodologies used to characterize this compound's activity. By summarizing quantitative data, detailing experimental protocols, and visualizing key pathways, this document serves as a comprehensive resource for professionals in neuroscience, pharmacology, and drug development.
Introduction
This compound, a synthetic bisquaternary aminosteroid, has been a cornerstone in clinical anesthesiology for decades, facilitating skeletal muscle relaxation during surgical procedures.[1] Its mechanism of action lies in its ability to act as a competitive antagonist at the nAChR, primarily at the neuromuscular junction (NMJ).[2] By reversibly binding to the same recognition sites as the endogenous neurotransmitter acetylcholine (ACh), this compound prevents the ion channel opening and subsequent muscle cell depolarization, leading to muscle paralysis.[2][3] This guide delves into the technical details of this compound's interaction with nAChRs, providing quantitative data on its potency and affinity, detailed experimental protocols for its study, and visual representations of the underlying molecular and experimental frameworks.
Mechanism of Action: Competitive Antagonism
The primary mode of action of this compound is competitive antagonism at the postsynaptic nAChRs of the skeletal muscle.[3] Structurally, this compound mimics acetylcholine, allowing it to bind to the two α-subunits of the pentameric nAChR.[3] However, this binding does not induce the conformational change necessary for ion channel opening. Consequently, the influx of sodium ions that normally follows ACh binding is blocked, preventing the generation of an end-plate potential and subsequent muscle contraction.[2]
The competitive nature of this antagonism means that the blockade can be overcome by increasing the concentration of acetylcholine at the synaptic cleft. This is the principle behind the use of acetylcholinesterase inhibitors, such as neostigmine, for the reversal of this compound-induced neuromuscular blockade.[3] By preventing the breakdown of acetylcholine, these agents increase its local concentration, allowing it to outcompete this compound for binding to the nAChRs.
Recent studies have also suggested a potential allosteric inhibitory effect of this compound on zebrafish nAChRs, where the IC50 of this compound was not significantly altered by varying acetylcholine concentrations.[4] This suggests that in some contexts, this compound may inhibit receptor function through a mechanism other than direct competition at the agonist binding site.
Quantitative Pharmacology of this compound
The potency and affinity of this compound for nAChRs have been quantified through various in vitro and in vivo experimental paradigms. The following tables summarize key quantitative data from electrophysiological and radioligand binding studies.
Table 1: Potency (IC50) of this compound at Nicotinic Acetylcholine Receptor Subtypes (Electrophysiology)
| nAChR Subtype | Preparation | Agonist Concentration | IC50 (nM) | Reference(s) |
| Embryonic Mouse Muscle | BC3H-1 Cells | - | 5.5 ± 0.5 | [5][6] |
| Zebrafish αβδε (ε-type) | Xenopus Oocytes | 2 µM ACh | 12.5 ± 1.9 | [7] |
| Zebrafish αβδε (ε-type) | Xenopus Oocytes | 100 µM ACh | 15.6 ± 1.0 | [7] |
| Zebrafish αβδ (δ-type) | Xenopus Oocytes | 2 µM ACh | 108.7 ± 30.9 | [7] |
| Zebrafish αβδ (δ-type) | Xenopus Oocytes | 100 µM ACh | 116.1 ± 29.2 | [7] |
| Adult Mouse Muscle | Transfected BOSC23 Cells | - | - | [7] |
| Foetal Mouse Muscle | Xenopus Oocytes | 100 µM ACh | - (39 ± 6% inhibition at 10 nM) | [6] |
| Adult Mouse Muscle | Xenopus Oocytes | 100 µM ACh | - (60 ± 4% inhibition at 10 nM) | [6] |
| Rat Neuronal α4β2 | Xenopus Oocytes | 100 µM ACh | - (69 ± 6% inhibition at 10 nM) | [6] |
Note: Some studies report percentage inhibition at a given concentration rather than a precise IC50 value.
Table 2: Binding Affinity (Ki) and IC50 of this compound at Muscarinic Receptors
| Receptor Subtype | Preparation | Radioligand | IC50 | Ki | Reference(s) |
| Cardiac Muscarinic | Canine Heart | [3H]QNB | 5.41 x 10⁻⁷ M | - | [3] |
Note: Data on Ki values for this compound at various nAChR subtypes from radioligand binding assays are limited in the reviewed literature. The provided data on muscarinic receptors highlights this compound's selectivity profile.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the antagonist properties of this compound at nAChRs.
Radioligand Binding Assay (Competitive)
This protocol outlines a general method for determining the binding affinity (Ki) of this compound for nAChRs using a competitive radioligand binding assay.
Objective: To determine the Ki of this compound for a specific nAChR subtype by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane preparation expressing the nAChR subtype of interest.
-
Radioligand specific for the nAChR subtype (e.g., [³H]epibatidine, [¹²⁵I]α-bungarotoxin).
-
This compound bromide.
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
-
96-well microplates.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells expressing the target nAChR in lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer.[4]
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Membrane preparation.
-
A fixed concentration of the radioligand (typically at or near its Kd value).
-
Increasing concentrations of this compound bromide (the competitor).
-
For determining non-specific binding, add a high concentration of a non-labeled, high-affinity ligand for the receptor.
-
For determining total binding, add binding buffer instead of a competitor.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.[4]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.[4]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[4]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
Electrophysiology (Two-Electrode Voltage Clamp)
This protocol describes the use of two-electrode voltage clamp (TEVC) on Xenopus oocytes to determine the IC50 of this compound.
Objective: To measure the inhibitory effect of this compound on ACh-induced currents in nAChRs expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the subunits of the desired nAChR.
-
Oocyte injection setup.
-
Two-electrode voltage clamp amplifier and data acquisition system.
-
Perfusion system.
-
Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).
-
Acetylcholine solution.
-
This compound bromide solutions of varying concentrations.
Procedure:
-
Oocyte Preparation and Injection: Harvest and defolliculate Xenopus oocytes. Inject the oocytes with a mixture of cRNAs for the nAChR subunits and incubate for 2-7 days to allow for receptor expression.[7]
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording).
-
Clamp the membrane potential at a holding potential of -50 to -80 mV.[7]
-
-
Drug Application:
-
Establish a baseline by applying a pulse of a fixed concentration of acetylcholine (e.g., the EC50 concentration) and record the resulting inward current.
-
Perfuse the oocyte with a solution containing a specific concentration of this compound for a set period to allow for equilibration.
-
While still in the presence of this compound, apply the same pulse of acetylcholine and record the inhibited current.
-
Wash out the this compound and ensure the response to acetylcholine returns to baseline before applying the next concentration.
-
Repeat this process for a range of this compound concentrations.
-
-
Data Analysis:
-
Measure the peak amplitude of the acetylcholine-induced current in the absence and presence of each concentration of this compound.
-
Normalize the inhibited responses to the control response (in the absence of this compound).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
-
In Vivo Neuromuscular Blockade Assay (Rodent Model)
This protocol provides a general framework for assessing the neuromuscular blocking effects of this compound in an in vivo rodent model.
Objective: To quantify the degree and duration of neuromuscular blockade induced by this compound in a living animal.
Materials:
-
Anesthetized rodent (e.g., rat, mouse).
-
Mechanical ventilator.
-
Peripheral nerve stimulator.
-
Force transducer or electromyography (EMG) recording equipment.
-
Data acquisition system.
-
This compound bromide solution for intravenous administration.
Procedure:
-
Animal Preparation: Anesthetize the animal and ensure adequate depth of anesthesia throughout the experiment. Intubate and mechanically ventilate the animal.[9]
-
Nerve-Muscle Preparation: Expose a peripheral nerve-muscle preparation, such as the sciatic nerve and tibialis anterior muscle or the ulnar nerve and adductor pollicis muscle.
-
Stimulation and Recording:
-
Place stimulating electrodes on the exposed nerve.
-
Attach the tendon of the muscle to a force transducer to measure isometric twitch tension, or place recording electrodes on the muscle to measure the compound muscle action potential (CMAP).
-
-
Experimental Protocol:
-
Deliver supramaximal electrical stimuli to the nerve at a specific frequency (e.g., single twitches at 0.1 Hz or a train-of-four [TOF] stimulation pattern at 2 Hz).
-
Record the baseline muscle twitch tension or CMAP amplitude.
-
Administer a bolus dose of this compound intravenously.
-
Continuously monitor and record the muscle response to nerve stimulation.
-
-
Data Analysis:
-
Quantify the degree of neuromuscular blockade as the percentage reduction in twitch height or CMAP amplitude from the baseline.
-
For TOF stimulation, calculate the TOF ratio (the ratio of the amplitude of the fourth response to the first response) as a measure of fade.
-
Determine the onset of action, duration of action (time to return to a certain percentage of baseline), and recovery index.
-
Visualizing Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathway at the neuromuscular junction and a typical experimental workflow for characterizing a competitive nAChR antagonist like this compound.
Caption: Signaling pathway at the neuromuscular junction and the inhibitory action of this compound.
Caption: Experimental workflow for characterizing this compound as a nAChR antagonist.
Conclusion
This compound serves as a quintessential example of a competitive antagonist at nicotinic acetylcholine receptors. Its high affinity and specificity for the nAChR at the neuromuscular junction have made it an invaluable tool in both clinical practice and pharmacological research. This technical guide has provided a comprehensive overview of this compound's mechanism of action, supported by quantitative data on its potency and affinity. The detailed experimental protocols offer a practical resource for researchers aiming to investigate the properties of nAChR antagonists. The visualized signaling pathway and experimental workflow further clarify the complex interactions and systematic approaches involved in the study of this important class of drugs. A thorough understanding of the principles and methodologies outlined herein is crucial for the continued development of novel and improved neuromuscular blocking agents and for advancing our knowledge of nicotinic acetylcholine receptor pharmacology.
References
- 1. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 2. The interaction of this compound and vecuronium with cardiac muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. The kinetics of inhibition of nicotinic acetylcholine receptors by (+)-tubocurarine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The actions of muscle relaxants at nicotinic acetylcholine receptor isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allosteric inhibition of muscle-type nicotinic acetylcholine receptors by a neuromuscular blocking agent this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdspdb.unc.edu [pdspdb.unc.edu]
- 8. cds.ismrm.org [cds.ismrm.org]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
pharmacokinetics and pharmacodynamics of pancuronium in vivo
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and pharmacodynamics of pancuronium, a long-acting, non-depolarizing neuromuscular blocking agent. This compound acts as a competitive antagonist at the nicotinic acetylcholine receptors of the motor end-plate, leading to skeletal muscle relaxation and paralysis.[1][2][3][4][5] This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of its mechanism of action and experimental workflows.
Pharmacokinetics
The disposition of this compound in the body is characterized by its distribution, metabolism, and excretion. Being a highly ionized and water-soluble compound at physiological pH, it has a volume of distribution nearly equivalent to the circulating plasma volume and does not readily cross the blood-brain barrier or the placenta.[6]
Quantitative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound in adult humans.
| Parameter | Value | Unit | Notes |
| Elimination Half-Life | 89 - 161 | minutes | [1][2] Can be prolonged in patients with renal impairment.[5] |
| 110 | minutes | [3] | |
| 169 | minutes | In surgical patients undergoing anesthesia.[7] | |
| Volume of Distribution (Vd) | 241 - 280 | mL/kg | [1][2] |
| 0.2 | L/kg | [3] | |
| 62.9 - 145.5 | ml/kg | Central compartment.[8][9] | |
| Plasma Clearance | 1.1 - 1.9 | mL/minute/kg | [1][2] |
| 0.79 +/- 0.28 | ml X min-1 X kg-1 | In surgical patients undergoing anesthesia.[7] | |
| 57.6 - 187.3 | ml/min | [8][9] | |
| Protein Binding | 77 - 91% | [10][11] Primarily to gamma globulin and albumin.[1] | |
| 82% | [3] | ||
| ~13% | Unbound to plasma protein.[1] |
Metabolism and Excretion
This compound is primarily eliminated by the kidneys, with a smaller portion undergoing hepatic metabolism and biliary excretion.[3][6]
-
Renal Excretion : Approximately 80% of the drug is cleared by the kidneys.[6] Around 40% of a total dose is recovered in the urine as unchanged this compound and its metabolites.[1][2]
-
Hepatic Metabolism : About 10% of this compound is degraded in the liver.[6] The primary metabolite is 3-desacetylthis compound, which has about half the neuromuscular blocking potency of the parent compound.[1][6] Other minor metabolites, such as the 17-hydroxy and 3,17-dihydroxy metabolites, are significantly less potent.[1]
-
Biliary Excretion : Approximately 10-11% of the administered dose is excreted in the bile.[1][2][6]
Pharmacodynamics
The pharmacodynamic profile of this compound is defined by its onset of action, duration of effect, and the dose required to achieve a desired level of neuromuscular blockade.
Quantitative Pharmacodynamic Parameters
| Parameter | Value | Unit | Conditions/Notes |
| ED95 (Effective Dose, 95%) | ~0.05 | mg/kg | Under balanced anesthesia.[1][2] |
| ~0.03 | mg/kg | Under halothane anesthesia.[1][2] | |
| 0.07 | mg/kg | [6] | |
| 60 | µg/kg | [10] | |
| 70 - 76 | µg/kg | For electrical and mechanical twitch responses, respectively.[12] | |
| Onset of Action | 3 - 6 | minutes | For an intubating dose.[10] |
| ~4 | minutes | For an intubating dose of 0.1 mg/kg.[1][2] | |
| 1 - 2 | minutes | [13] | |
| 3.6 | minutes | To 95% twitch depression with a dose of 75 µg/kg.[14] | |
| Duration of Action (to 25% recovery) | ~22 | minutes | With an ED95 dose.[1][2] |
| ~100 | minutes | With an intubating dose of 0.1 mg/kg.[1][2] | |
| 60 - 90 | minutes | With a typical intubating dose.[6] | |
| 45.1 | minutes | With a dose of 75 µg/kg.[14] | |
| Clinical Effects Duration | ~100 | minutes | Muscle activity lower than 25% of physiological.[10] |
| Time to Full Recovery (>90%) | 120 - 180 | minutes | After a single administration in healthy adults.[10] |
Mechanism of Action: Signaling Pathway
This compound exerts its effect by competitively inhibiting the nicotinic acetylcholine (ACh) receptors at the neuromuscular junction. This prevents ACh from binding and depolarizing the motor end-plate, thus inhibiting muscle contraction.
Caption: Competitive antagonism of this compound at the nicotinic ACh receptor.
Experimental Protocols
Dose-Response Relationship Studies in Humans
Objective: To determine the potency of this compound (e.g., ED50 and ED95).
Methodology:
-
Patient Selection: Adult patients (ASA physical status I or II) scheduled for elective surgery are enrolled.[15]
-
Anesthesia: Anesthesia is induced and maintained with a standardized regimen, for example, a nitrous oxide-narcotic-barbiturate technique or with inhalational agents like halothane, as these can influence the neuromuscular blocking effect of this compound.[2][12]
-
Administration: this compound is administered intravenously. A cumulative dose-response curve can be generated by giving incremental doses of the drug.[16] Alternatively, a constant infusion can be used.[17]
-
Monitoring: Neuromuscular function is monitored using a peripheral nerve stimulator (e.g., ulnar nerve stimulation) to evoke a twitch response (e.g., adductor pollicis muscle).[6][12] The force of contraction (mechanical response) or the compound muscle action potential (electrical response) is recorded.[12]
-
Data Analysis: The percentage of twitch height depression is plotted against the logarithm of the cumulative dose. A log-probit transformation is often used to linearize the central part of the dose-response curve for regression analysis to determine ED50 and ED95 values.[15]
Caption: Workflow for determining the dose-response relationship of this compound.
Pharmacokinetic Studies in Humans
Objective: To determine the pharmacokinetic profile of this compound.
Methodology:
-
Study Population: Healthy adult surgical patients are typically recruited.[8][9]
-
Drug Administration: A single intravenous bolus of this compound is administered.[8][9]
-
Blood Sampling: Serial venous blood samples are collected at predefined time points after drug administration.
-
Drug Concentration Analysis: Plasma concentrations of this compound and its metabolites are quantified using a validated analytical method, such as fluorimetry, chromatography, or mass spectrometry.[18][19]
-
Pharmacokinetic Modeling: The plasma concentration-time data are fitted to a pharmacokinetic model, typically a two-compartment open model, to calculate parameters like half-life, volume of distribution, and clearance.[8][9][20]
-
Urine and Bile Collection: To assess excretion, urine and sometimes bile are collected over a specified period (e.g., 24 hours) to measure the amount of unchanged drug and metabolites eliminated.[18]
Factors Influencing this compound's Action
Several factors can alter the pharmacokinetics and pharmacodynamics of this compound, requiring careful consideration and dose adjustments in clinical practice.
Caption: Key factors that can modify the in vivo effects of this compound.
Reversal of Neuromuscular Blockade
The neuromuscular blockade induced by this compound can be reversed by the administration of anticholinesterase agents, such as neostigmine, pyridostigmine, or edrophonium.[1][2][6] These drugs increase the concentration of acetylcholine at the neuromuscular junction by inhibiting its breakdown by acetylcholinesterase. The increased acetylcholine then competes more effectively with this compound for the nicotinic receptors, thereby restoring neuromuscular transmission.[6]
Conclusion
This compound is a well-characterized neuromuscular blocking agent with a predictable, albeit long, duration of action. A thorough understanding of its pharmacokinetics and pharmacodynamics is crucial for its safe and effective use in clinical and research settings. Factors such as patient's renal and hepatic function, age, and concomitant medications must be considered to optimize dosing and avoid prolonged neuromuscular blockade. The use of peripheral nerve stimulators for monitoring the depth of blockade is highly recommended to guide administration and minimize the risk of overdosage.[2][13]
References
- 1. drugs.com [drugs.com]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 5. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Pharmacokinetic and pharmacodynamic modelling with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical pharmacokinetics of this compound bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical pharmacokinetics of this compound bromide | Scilit [scilit.com]
- 10. This compound bromide - Wikipedia [en.wikipedia.org]
- 11. Protein binding of atracurium and other short-acting neuromuscular blocking agents and their interaction with human cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dose-response curves for alcuronium and this compound alone and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 14. Onset time and duration of action for atracurium, Org NC45 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dose-response relationships and neuromuscular blocking effects of vecuronium this compound during ketamine anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dose-response relation for atracurium, ORG NC 45 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dose-response and plasma concentration-response relationships of this compound in man [pubmed.ncbi.nlm.nih.gov]
- 18. [The metabolism of this compound in man] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound and vecuronium pharmacokinetics and pharmacodynamics in younger and elderly adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A pharmacodynamic model for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolution of Paralysis: A Technical Guide to the Historical Development of Non-Depolarizing Neuromuscular Blockers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide charts the historical journey of non-depolarizing neuromuscular blockers, from the early discoveries with crude plant extracts to the sophisticated synthetic agents used in modern medicine. It provides a comprehensive overview of the key milestones, the evolution of chemical classes, and the scientific principles that have driven the quest for the ideal muscle relaxant. This document is intended to serve as a valuable resource, offering detailed experimental protocols, comparative quantitative data, and a clear visualization of the underlying physiological mechanisms.
From Poisoned Arrows to Precision Medicine: A Historical Overview
The story of non-depolarizing neuromuscular blockers begins not in a laboratory, but in the rainforests of South America, where indigenous peoples used a potent arrow poison known as "ourari," later termed curare, for hunting.[1] This crude extract, derived from plants of the Strychnos and Chondrodendron genera, induced paralysis, a property that intrigued European explorers and scientists for centuries.
The pivotal moment in understanding curare's mechanism of action came in the mid-19th century with the pioneering work of Claude Bernard.[2] Through a series of elegant experiments on frogs, Bernard demonstrated that curare acts at the junction between the nerve and the muscle, preventing nerve stimulation from causing muscle contraction, without affecting the nerve or the muscle itself.[2][3] This laid the foundation for the scientific investigation of neuromuscular transmission and the development of neuromuscular blocking agents.
The first clinical use of a curare preparation in surgery was described in 1912, but it wasn't until 1942 that Harold Griffith and Enid Johnson's successful and safe use of a purified extract of curare during anesthesia revolutionized surgical practice.[1][2] This event marked the beginning of a new era in anesthesia, establishing the triad of narcosis, analgesia, and muscle relaxation as the standard of care.[3]
The subsequent decades witnessed a surge in research aimed at synthesizing compounds that could replicate and improve upon the effects of curare. This led to the development of distinct chemical classes of non-depolarizing neuromuscular blockers, primarily the benzylisoquinolinium and the aminosteroidal compounds.[4]
Key Milestones in the Development of Non-Depolarizing Neuromuscular Blockers:
-
1846: Claude Bernard elucidates the site of action of curare at the neuromuscular junction.[3]
-
1912: First reported use of curare in surgery by Arthur Lawen.[1]
-
1942: Harold Griffith and Enid Johnson demonstrate the safe and effective use of a purified curare extract in anesthesia.[2]
-
1947: Daniel Bovet synthesizes gallamine, the first synthetic non-depolarizing neuromuscular blocker used clinically.[3]
-
1964: The synthesis of the first aminosteroidal neuromuscular blocker, pancuronium, is achieved.[1][3]
-
1979-1980s: Development of intermediate-acting agents like vecuronium and atracurium with improved side-effect profiles.[1][5]
-
1990s: Introduction of rocuronium, an aminosteroidal agent with a rapid onset of action, and mivacurium, a short-acting benzylisoquinolinium derivative.[1][5]
Quantitative Comparison of Key Non-Depolarizing Neuromuscular Blockers
The development of new non-depolarizing neuromuscular blockers has been driven by the pursuit of specific pharmacodynamic properties. The ideal agent would have a rapid onset of action, a predictable duration of action, and minimal cardiovascular side effects. The following tables summarize key quantitative data for some of the most significant non-depolarizing neuromuscular blockers.
| Drug | Chemical Class | ED95 (mg/kg) | Onset of Action (min) | Clinical Duration of Action (min) | Primary Route of Elimination | Histamine Release |
| d-Tubocurarine | Benzylisoquinolinium | 0.51 | 3-5 | 60-90 | Renal | Significant |
| Gallamine | Trisquaternary Ether | 3.0 | 2-3 | 60-90 | Renal | Minimal |
| This compound | Aminosteroid | 0.07 | 3-5 | 90-120 | Renal and Hepatic | None |
| Vecuronium | Aminosteroid | 0.05 | 2-4 | 25-40 | Hepatic and Renal | None |
| Atracurium | Benzylisoquinolinium | 0.25 | 2-3 | 20-35 | Hofmann Elimination and Ester Hydrolysis | Moderate |
| Cisatracurium | Benzylisoquinolinium | 0.05 | 3-5 | 35-45 | Hofmann Elimination | Minimal |
| Rocuronium | Aminosteroid | 0.3 | 1-2 | 30-40 | Hepatic and Renal | None |
| Mivacurium | Benzylisoquinolinium | 0.08 | 2-3 | 15-20 | Plasma Cholinesterase | Moderate |
ED95 (Effective Dose 95) is the dose required to produce a 95% suppression of the first twitch of the train-of-four. Onset of action and clinical duration can vary depending on the dose administered and patient factors.
Experimental Protocols for the Evaluation of Non-Depolarizing Neuromuscular Blockers
The characterization of non-depolarizing neuromuscular blockers relies on a variety of preclinical and clinical experimental protocols. These methods are essential for determining the potency, onset and duration of action, and safety profile of new compounds.
Preclinical Evaluation: The Isolated Phrenic Nerve-Hemidiaphragm Preparation
One of the foundational in vitro methods for studying neuromuscular transmission and the effects of neuromuscular blocking agents is the isolated phrenic nerve-hemidiaphragm preparation, originally described by Bülbring in 1946. This preparation allows for the direct measurement of muscle contraction in response to nerve stimulation in a controlled environment.
Detailed Methodology:
-
Animal Preparation: A rat is euthanized, and the diaphragm with the phrenic nerve intact is carefully dissected.
-
Apparatus Setup: The hemidiaphragm is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a 95% O2 / 5% CO2 mixture. One end of the diaphragm is fixed, and the other is attached to a force-displacement transducer to record muscle tension.
-
Nerve Stimulation: The phrenic nerve is placed on a pair of platinum electrodes and stimulated with supramaximal square-wave pulses (e.g., 0.2 ms duration at a frequency of 0.1 Hz).
-
Drug Administration: Once a stable baseline of muscle twitches is established, the non-depolarizing neuromuscular blocker is added to the organ bath in increasing concentrations.
-
Data Acquisition and Analysis: The resulting decrease in twitch height is recorded. A concentration-response curve is then constructed to determine the EC50 (the concentration of the drug that produces a 50% reduction in twitch height), a measure of the drug's potency.
In Vivo Assessment of Neuromuscular Blockade in Animal Models
In vivo studies in anesthetized animals are crucial for understanding the pharmacokinetic and pharmacodynamic properties of neuromuscular blockers in a whole-organism context. Electrophysiological monitoring of muscle responses to nerve stimulation is a standard technique.
Detailed Methodology (Rat Model):
-
Animal Preparation: A rat is anesthetized, and electrodes are placed to stimulate a peripheral nerve (e.g., the sciatic nerve) and record the compound muscle action potential (CMAP) from a corresponding muscle (e.g., the gastrocnemius muscle).
-
Nerve Stimulation: Supramaximal stimuli are delivered to the nerve, and the baseline CMAP amplitude is recorded.
-
Drug Administration: The neuromuscular blocking agent is administered intravenously.
-
Data Acquisition: The CMAP is recorded continuously to determine the time to onset of maximal block and the duration of the block.
-
ED95 Determination: To determine the ED95, different doses of the drug are administered to groups of animals, and the dose that produces a 95% reduction in the CMAP amplitude is calculated.
Clinical Evaluation: Train-of-Four (TOF) Monitoring
In the clinical setting, the depth of neuromuscular blockade is routinely monitored using a peripheral nerve stimulator that delivers a pattern of electrical stimuli known as the Train-of-Four (TOF). This non-invasive method provides a quantitative measure of the degree of muscle relaxation.
Detailed Methodology:
-
Electrode Placement: Two electrodes are placed over a peripheral nerve, typically the ulnar nerve at the wrist or the facial nerve.
-
Supramaximal Stimulus: A supramaximal stimulus is determined by gradually increasing the current until a maximal muscle response is observed.
-
TOF Stimulation: The nerve is stimulated with four supramaximal stimuli at a frequency of 2 Hz.
-
Observation of Response: The number of muscle twitches (the TOF count) is observed. The ratio of the amplitude of the fourth twitch to the first twitch (the TOF ratio) can also be measured with appropriate equipment.
-
Interpretation:
-
TOF Count of 4/4: Indicates less than 75% of receptors are blocked.
-
TOF Count of 3/4: Indicates approximately 75% of receptors are blocked.
-
TOF Count of 2/4: Indicates approximately 80% of receptors are blocked.
-
TOF Count of 1/4: Indicates approximately 90-95% of receptors are blocked.
-
TOF Count of 0/4: Indicates 100% of receptors are blocked.
-
The TOF ratio is a more sensitive measure of residual blockade, with a ratio of less than 0.9 indicating incomplete recovery.
-
Signaling Pathways and Mechanism of Action
Non-depolarizing neuromuscular blockers exert their effects by competitively antagonizing the action of acetylcholine (ACh) at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate of the neuromuscular junction.
Normal Neuromuscular Transmission
Caption: Normal Neuromuscular Transmission Pathway.
Action of Non-Depolarizing Neuromuscular Blockers
Caption: Mechanism of Action of Non-Depolarizing Blockers.
Future Directions
The development of non-depolarizing neuromuscular blockers continues to evolve. Current research focuses on creating agents with an even faster onset and shorter duration of action to provide a safe and effective alternative to succinylcholine for rapid sequence intubation.[3] Additionally, the development of novel reversal agents that can rapidly and completely antagonize the effects of these blockers is an active area of investigation. The ultimate goal remains the creation of the "ideal" neuromuscular blocker: one that is non-depolarizing, has a rapid and predictable onset and offset, is devoid of side effects, and has a specific and safe reversal agent.
References
- 1. (PDF) Observations on the Isolated Phrenic Nerve Diaphragm [research.amanote.com]
- 2. Rat isolated phrenic nerve-diaphragm preparation for pharmacological study of muscle spindle afferent activity: effect of oxotremorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Observations on the isolated phrenic nerve diaphragm preparation of the rat. 1946 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The use of train of four monitoring for clinical evaluation of the axillary brachial plexus block - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of Pancuronium Bromide in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of pancuronium bromide in various solutions. The information is compiled from peer-reviewed studies and established pharmaceutical resources to support research, development, and formulation activities.
Solubility Profile
This compound bromide, a bis-quaternary aminosteroid neuromuscular blocking agent, exhibits high solubility in aqueous and some organic solvents. Its ionic nature dictates its solubility characteristics.
Qualitative Solubility
This compound bromide is described as a white or off-white crystalline powder. It is characterized as being "very soluble" in water and methylene chloride, and "freely soluble" in ethanol (96%)[1]. It is also soluble in methanol and chloroform but insoluble in diethyl ether[1].
Quantitative Solubility Data
The solubility of this compound bromide in various solvents has been quantitatively determined and is summarized in the table below.
| Solvent | Temperature | Solubility | Molar Concentration (mM) | Reference |
| Water | 20°C | 1 g/mL | ~1365 | [2] |
| Water | Not Specified | 100 mg/mL | 136.48 | [3] |
| Ethanol | Not Specified | 100 mg/mL | 136.48 | [3] |
| Chloroform | 20°C | ~33.3 mg/mL (1 g in 30 parts) | ~45.5 | [2] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL | 136.48 | [3] |
Note: The solubility of 1 g/mL in water at 20°C indicates very high solubility. The value of 100 mg/mL from another source may represent a tested maximum concentration rather than the saturation solubility.
Effect of pH on Aqueous Solubility
This compound bromide remains soluble in water across a broad pH range. Studies have shown it to be soluble from pH 2.0 to 12.0, which is a critical factor for its formulation and compatibility with other intravenous drugs[4]. The commercially available injection has a pH between 3.8 and 4.2[5][6].
Stability Profile
The stability of this compound bromide in solution is influenced by several factors, including pH, temperature, and light exposure. The primary degradation pathway is hydrolysis of the ester groups at the C3 and C17 positions of the steroid nucleus.
pH-Dependent Stability and Hydrolysis
This compound bromide is susceptible to hydrolysis under both acidic and basic conditions. The ester linkages are the primary sites of degradation.
Degradation Products: The hydrolysis of this compound bromide results in the formation of its desacetylated metabolites:
-
3-desacetylthis compound (3-dPC)
-
17-desacetylthis compound (17-dPC)
-
3,17-didesacetylthis compound (3,17-ddPC)
These degradation products have significantly less neuromuscular blocking activity than the parent compound. The 3-hydroxy metabolite is reported to be half as potent as this compound[7].
Forced Degradation Studies
Forced degradation studies are crucial for identifying potential degradation products and pathways.
| Stress Condition | Reagent/Condition | Exposure Time | Observations | Reference |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 3 hours | Appearance of 3-dPC, 17-dPC, and 3,17-ddPC | [8] |
| Base Hydrolysis | 0.01 M - 0.1 M NaOH | 1 hour | Appearance of 3-dPC, 17-dPC, and 3,17-ddPC | [8] |
| Thermal Degradation | 80°C | 96 hours | Appearance of 3-dPC, 17-dPC, and 3,17-ddPC | [8] |
| Oxidation | 3% H₂O₂ | 24 hours | No notable degradation products identified | [8] |
| Photodegradation | UVA (340 nm) / UVB (246 nm) | 24 hours | No notable degradation products identified | [8] |
Thermal Stability
This compound bromide is sensitive to heat[2]. The commercial injection should be stored under refrigeration at 2 to 8°C. However, it is reported to be stable for up to 6 months at room temperature[2][5]. One study showed that after 96 hours at 80°C, degradation products were observable[8].
Photostability
Based on forced degradation studies, this compound bromide appears to be relatively stable under UVA and UVB exposure, with no significant degradation products identified after 24 hours[8]. For regulatory purposes, photostability testing should follow ICH Q1B guidelines, which specify exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter[9][10].
Stability in Infusion Fluids
This compound bromide injection is compatible and stable in several common intravenous fluids. When mixed in glass or plastic containers, it remains stable for 48 hours with no alteration in potency or pH[7].
| Infusion Fluid | Stability | Reference |
| 0.9% Sodium Chloride | Stable for 48 hours | [7] |
| 5% Dextrose | Stable for 48 hours | [7] |
| 5% Dextrose and 0.9% Sodium Chloride | Stable for 48 hours | [7] |
| Lactated Ringer's Injection | Stable for 48 hours | [7] |
Drug Compatibility
The compatibility of this compound bromide with other drugs is a critical consideration in clinical settings.
Y-Site Compatibility
This compound bromide has been tested for Y-site compatibility with several other drugs.
| Co-administered Drug | Concentration of this compound Bromide | Observation | Reference |
| Fentanyl Citrate | 0.05 mg/mL | Physically compatible for 24 hours at 28°C | [5] |
| Midazolam HCl | 0.05 mg/mL | Physically compatible for 24 hours at 28°C | [5] |
| Diazepam | 0.05 mg/mL | Cloudy solution forms immediately (Incompatible) | [5] |
| Thiopentone Sodium | Not specified | Precipitate forms due to pH shift (Incompatible) | [4] |
Note: The incompatibility with thiopentone is due to the acidic pH of the this compound bromide solution causing the weakly acidic thiopentone to precipitate[4].
Experimental Protocols
Protocol for Solubility Determination
A standardized protocol for determining the equilibrium solubility of this compound bromide can be adapted from general pharmacopeial methods.
Objective: To determine the saturation solubility of this compound bromide in a given solvent at a specific temperature.
Materials:
-
This compound bromide powder
-
Solvent of interest (e.g., water, ethanol)
-
Constant temperature bath/shaker
-
Analytical balance
-
Volumetric flasks and pipettes
-
Centrifuge
-
HPLC-UV system or other suitable analytical instrument
Procedure:
-
Add an excess amount of this compound bromide powder to a known volume of the solvent in a sealed container.
-
Place the container in a constant temperature shaker bath set to the desired temperature (e.g., 25°C ± 0.5°C).
-
Agitate the mixture for a sufficient period to reach equilibrium (e.g., 24-48 hours). A preliminary time-course study can determine the time to equilibrium.
-
After equilibration, stop the agitation and allow the suspension to settle.
-
Centrifuge an aliquot of the suspension at a high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the clear supernatant and dilute it quantitatively with the mobile phase or a suitable solvent.
-
Analyze the concentration of this compound bromide in the diluted sample using a validated analytical method (e.g., HPLC-UV).
-
Calculate the original concentration in the supernatant to determine the solubility.
Protocol for Forced Degradation Study
This protocol is based on ICH guidelines and published studies on neuromuscular blocking agents.
Objective: To investigate the degradation of this compound bromide under various stress conditions.
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound bromide in a suitable solvent (e.g., water or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 2 M HCl. Reflux the solution for a specified period (e.g., 5 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 2 M NaOH. Reflux the solution for a specified period (e.g., 1 hour).
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Heat the stock solution at a high temperature (e.g., 135°C) for a specified period (e.g., 2.5 hours).
-
Photolytic Degradation: Expose the stock solution to UV light at 254 nm for a specified period (e.g., 3 hours).
-
Sample Analysis: After the specified exposure times, neutralize the acidic and basic samples. Dilute all stressed samples to a suitable concentration for analysis. Analyze the samples using a validated stability-indicating HPLC method to separate the parent drug from its degradation products.
Stability-Indicating HPLC-MS Method
The following is a representative HPLC-MS method for the analysis of this compound bromide and its degradation products.
Chromatographic Conditions:
-
Column: Kinetex 2.6 µm C18 100 Å, 100 x 2.1 mm
-
Mobile Phase A: 5 mM ammonium formate buffer (pH 3)
-
Mobile Phase B: Acetonitrile with 10% Mobile Phase A
-
Gradient: Start at 10% B, increase linearly to 90% B over 2 minutes, hold for 1 minute, then return to 10% B.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 2 µL
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Desolvation Gas: N₂ at 350°C and 12 L/min
-
Capillary Voltage: 3 kV
-
Quantification Ions (m/z):
-
This compound: 286.2
-
3-dPC and 17-dPC: 265.2
-
3,17-ddPC: 244.2
-
Visualizations
This compound Bromide Degradation Pathway
Caption: Hydrolytic degradation pathway of this compound bromide.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for conducting a forced degradation study.
References
- 1. This compound bromide | 15500-66-0 [chemicalbook.com]
- 2. This compound Bromide | C35H60Br2N2O4 | CID 27350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. publications.ashp.org [publications.ashp.org]
- 6. drugs.com [drugs.com]
- 7. labeling.pfizer.com [labeling.pfizer.com]
- 8. Predictive stability, novel HPLC-MS analysis and semi-automatic compounding process for the emergency implementation of a production line of this compound in injectable solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
Pancuronium: A Comprehensive Technical Guide to Molecular Targets Beyond the Nicotinic Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancuronium is a long-acting, non-depolarizing neuromuscular blocking agent, classified as an aminosteroid. Its primary mechanism of action is the competitive antagonism of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction, leading to skeletal muscle relaxation.[1][2] While its effects on nAChRs are well-documented, a comprehensive understanding of its pharmacological profile requires an in-depth analysis of its interactions with molecular targets beyond the neuromuscular junction. These "off-target" interactions are crucial for explaining some of this compound's clinical side effects, particularly its cardiovascular effects. This technical guide provides a detailed overview of the molecular targets of this compound beyond the nicotinic receptor, presenting quantitative data, experimental methodologies, and signaling pathway visualizations to support further research and drug development.
Core Non-Nicotinic Molecular Targets
This compound's clinically relevant off-target effects are primarily mediated by its interaction with muscarinic acetylcholine receptors and its inhibition of cholinesterases. There is also evidence of a mild ganglionic blockade.
Muscarinic Acetylcholine Receptors (mAChRs)
This compound exhibits antagonist activity at muscarinic receptors, with a notable selectivity for the M2 and M3 subtypes.[3] This interaction is responsible for the vagolytic effects of this compound, leading to tachycardia and a mild increase in blood pressure.[1]
| Target | Parameter | Value | Species/System | Reference |
| Cardiac Muscarinic Receptors | IC50 | 5.41 x 10⁻⁷ M | Canine Heart | [4][5] |
| Cardiac Muscarinic Receptors | pKB | 6.96 | Guinea-pig left atrium | |
| Ileal Muscarinic Receptors | pKB | 5.65 | Guinea-pig ileum | |
| M2 Muscarinic Receptor | Ki | 0.17 µM | Recombinant human M2 receptors (CHO cells) | |
| M3 Muscarinic Receptor | Ki | 1.3 µM | Recombinant human M3 receptors (CHO cells) |
The binding affinity of this compound for muscarinic receptors is typically determined using a competitive radioligand binding assay.[6][7]
Objective: To determine the inhibition constant (Ki) of this compound for M2 and M3 muscarinic receptors.
Materials:
-
Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing either human M2 or M3 muscarinic receptors.[3]
-
Radioligand: [³H]-Quinuclidinyl benzilate ([³H]-QNB), a non-selective muscarinic antagonist.
-
Non-specific binding control: Atropine (a high concentration, e.g., 1 µM).
-
Test compound: this compound bromide at various concentrations.
-
Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]-QNB (typically near its Kd value) and varying concentrations of this compound.
-
Total and Non-specific Binding: For total binding, incubate membranes with [³H]-QNB only. For non-specific binding, incubate membranes with [³H]-QNB in the presence of a saturating concentration of atropine.
-
Equilibration: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-QNB) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The vagolytic effect of this compound, leading to an increased heart rate, is a direct consequence of its antagonism at M2 muscarinic receptors in the sinoatrial node of the heart.
Cholinesterases
This compound is a potent inhibitor of plasma cholinesterase (butyrylcholinesterase, BChE) and a much weaker inhibitor of acetylcholinesterase (AChE).[6][8] The inhibition of plasma cholinesterase may have clinical implications, particularly in patients with atypical cholinesterase variants.
| Target | Parameter | Value | Species/System | Reference |
| Plasma Cholinesterase (ChE) | IC50 | 2.7 x 10⁻⁷ M | Human | [8] |
| Plasma Cholinesterase (ChE) | Ki | 4.2 x 10⁻⁸ M | Human | [8] |
| Acetylcholinesterase (AChE) | IC50 | 2.4 x 10⁻⁴ M | Human | [8] |
| Acetylcholinesterase (AChE) | Ki | 3.5 x 10⁻⁵ M | Human | [8] |
| Plasma Cholinesterase (ChE) | IC50 | 2.3 x 10⁻⁷ M | Human Serum | [6] |
The inhibitory activity of this compound against cholinesterases is commonly determined using the spectrophotometric method developed by Ellman.[3][9][10]
Objective: To determine the IC50 of this compound for plasma cholinesterase.
Materials:
-
Purified human plasma cholinesterase.
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Test compound: this compound bromide at various concentrations.
-
Phosphate buffer (e.g., 0.1 M, pH 7.4).
-
Spectrophotometer capable of reading absorbance at 412 nm.
Procedure:
-
Reaction Mixture Preparation: In a cuvette or 96-well plate, prepare a reaction mixture containing phosphate buffer, DTNB, and the plasma cholinesterase enzyme solution.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. A control with no inhibitor is also prepared.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, acetylthiocholine.
-
Spectrophotometric Measurement: Immediately measure the increase in absorbance at 412 nm over time. The rate of the reaction is proportional to the enzyme activity. The color change is due to the reaction of the product of acetylcholine hydrolysis, thiocholine, with DTNB to form 5-thio-2-nitrobenzoate.
-
Data Analysis:
-
Calculate the rate of reaction for each this compound concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity) from the resulting dose-response curve.
-
Autonomic Ganglia
This compound has been shown to have a weak blocking effect on autonomic ganglia. However, this effect is significantly less potent than its neuromuscular blocking action.
| Target | Parameter | Value (Ratio to Neuromuscular Blockade EC50) | Species/System | Reference |
| Autonomic Ganglia | EC50 Ratio (Ganglion Blockade/Neuromuscular Blockade) | 200.0 | Guinea-pig hypogastric nerve-vas deferens preparation | [1] |
Other Potential Molecular Targets (Limited Quantitative Data)
While the interactions with muscarinic receptors and cholinesterases are well-characterized, there is some evidence suggesting this compound may interact with other molecular targets, although quantitative data are less definitive.
Beta-Adrenergic Receptors
Some studies suggest that the cardiovascular effects of this compound may, in part, be mediated by an interaction with beta-adrenergic receptors. However, direct binding affinity data (Ki or IC50 values) are not consistently reported in the literature. One study indicated that the positive chronotropic and inotropic effects of this compound could be due to direct stimulation of β-receptors.
Cardiac Ion Channels
Targets with No Direct Evidence of Interaction
Searches for direct interactions between this compound and the following targets did not yield significant evidence of a direct binding or modulatory effect:
-
GABA-A Receptors: Despite the structural similarity of this compound to some neurosteroids that can modulate GABA-A receptors, there is no direct evidence to suggest that this compound is a modulator of this receptor.
-
Mitochondrial Permeability Transition Pore (mPTP): There is no direct evidence to indicate that this compound interacts with and modulates the mPTP.
Conclusion
Beyond its primary action as a nicotinic acetylcholine receptor antagonist, this compound interacts with several other molecular targets, most notably M2 and M3 muscarinic receptors and plasma cholinesterase. The antagonism of cardiac M2 receptors is the primary mechanism for its vagolytic and tachycardic effects. Its potent inhibition of plasma cholinesterase is also a significant pharmacological feature. While interactions with autonomic ganglia, beta-adrenergic receptors, and cardiac ion channels have been suggested, the quantitative data for these interactions are less robust. For researchers and drug development professionals, a thorough understanding of these off-target interactions is essential for the rational design of new neuromuscular blocking agents with improved side-effect profiles and for the safe clinical use of this compound. Further investigation into the potential interactions with cardiac ion channels is warranted to fully delineate the cardiovascular safety profile of this compound.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. anesthesiaservicesutah.com [anesthesiaservicesutah.com]
- 3. researchgate.net [researchgate.net]
- 4. The interaction of this compound and vecuronium with cardiac muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differential effects of calcium channel blocking agents on this compound- and suxamethonium-induced neuromuscular blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology and Toxicology of Nav1.5-Class 1 anti-arrhythmic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on the mechanism of interactions between anesthetic steroids and gamma-aminobutyric acidA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potentiation of this compound induced neuromuscular blockade by calcium channel blockers in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. When Does the IC50 Accurately Assess the Blocking Potency of a Drug? - PubMed [pubmed.ncbi.nlm.nih.gov]
Pancuronium Bromide: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on pancuronium bromide for research purposes. It covers reliable suppliers, its mechanism of action, detailed experimental protocols, and essential safety guidelines.
Sourcing this compound Bromide for Research
Obtaining high-purity this compound bromide is critical for the accuracy and reproducibility of experimental results. A variety of chemical suppliers offer this compound for research use, with specifications varying in terms of purity, formulation, and quantity. Researchers should always request a Certificate of Analysis (CoA) to ensure the product meets their experimental requirements.
Below is a comparative table of notable suppliers of this compound bromide for research purposes.
| Supplier | Product Name | Purity | Available Quantities | Formulation |
| Sigma-Aldrich (Merck) | This compound bromide | ≥98% | 10 mg, 50 mg, 100 mg, 250 mg | Powder |
| Cayman Chemical | This compound (bromide hydrate) | ≥98% | 5 mg, 10 mg, 25 mg, 50 mg | Solid |
| Santa Cruz Biotechnology, Inc. | This compound Bromide | - | - | - |
| MP Biomedicals | This compound Bromide | - | 10 mg, 50 mg, 100 mg, 250 mg | Crystalline Powder |
| LKT Laboratories, Inc. | This compound Bromide | ≥98% | 10 mg, 50 mg, 100 mg, 250 mg | White to off-white powder |
| Biosynth | This compound bromide | - | - | - |
| United States Pharmacopeia (USP) | This compound Bromide | Reference Standard | 500 mg | - |
| TargetMol | This compound dibromide | 99.27% | 5 mg, 10 mg, 25 mg | Reagent |
Mechanism of Action: Neuromuscular Blockade
This compound bromide is a long-acting, non-depolarizing neuromuscular blocking agent.[1] Its primary mechanism of action is the competitive antagonism of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.[2][3]
Normally, the neurotransmitter acetylcholine (ACh) is released from the presynaptic nerve terminal and binds to nAChRs on the postsynaptic muscle membrane. This binding opens ion channels, leading to an influx of sodium ions, depolarization of the muscle cell membrane (end-plate potential), and subsequent muscle contraction.[2][4]
This compound, with a molecular structure that mimics acetylcholine, binds to the same nAChR sites without activating the receptor.[2][4] This competitive inhibition prevents ACh from binding and initiating depolarization, thereby blocking neuromuscular transmission and resulting in skeletal muscle relaxation and paralysis.[2][4] At higher concentrations, this compound can also have a presynaptic effect, depressing the release of acetylcholine from the nerve terminal. The reversal of this blockade can be achieved by increasing the concentration of acetylcholine at the neuromuscular junction, typically through the administration of acetylcholinesterase inhibitors like neostigmine.[1]
References
Methodological & Application
Application Notes and Protocols for the Use of Pancuronium in Rodent Surgical Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of pancuronium bromide as a neuromuscular blocking agent in rat and mouse surgical models. This compound is a long-acting, non-depolarizing agent that acts as a competitive antagonist to acetylcholine at the nicotinic receptors of the neuromuscular junction, leading to skeletal muscle relaxation and paralysis.[1] Its use in research is invaluable for procedures requiring complete immobility, such as in ophthalmic, neurological, or cardiopulmonary surgery, and for studies involving mechanical ventilation.
Key Considerations:
-
Ventilatory Support: this compound paralyzes the diaphragm and intercostal muscles, necessitating immediate and continuous mechanical ventilation to prevent respiratory arrest.
-
Anesthesia and Analgesia: As this compound has no anesthetic or analgesic properties, it must be used in conjunction with an adequate plane of general anesthesia and appropriate analgesia.
-
Monitoring: Continuous and vigilant monitoring of physiological parameters is critical for animal welfare and experimental success.
Mechanism of Action
This compound bromide functions as a competitive antagonist at the nicotinic acetylcholine receptor (nAChR) on the postsynaptic membrane of the neuromuscular junction. By binding to the α-subunits of the nAChR, this compound blocks the binding of acetylcholine (ACh), thereby preventing depolarization of the motor endplate and subsequent muscle contraction.[2] This results in flaccid paralysis of skeletal muscle. Recent evidence also suggests a potential allosteric inhibition mechanism.
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound in rodent models.
Table 1: this compound Dosage and Administration
| Species | Route | Bolus Dose (mg/kg) | Continuous Infusion Rate (mg/kg/hr) | Onset of Action | Duration of Action |
| Rat | IV | 0.06 - 0.1[3] | 0.1[1] | 1-2 minutes[4] | 45-60 minutes[4] |
| Mouse | IV, SC | 0.2 - 0.5 (for fMRI)[5] | 0.4 - 0.5 (for fMRI)[5] | Not specified | Not specified |
Table 2: Cardiovascular Effects of this compound in Rats
| Dose (µmol/kg) | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate (HR) |
| 1 | Short-lasting increase | Not specified |
| 5 | Short-lasting increase | Not specified |
| 25 | ~25% decrease | Not specified |
Data from anesthetized, ventilated rats.
Table 3: Reversal Agents for this compound
| Agent | Species | Route | Dose (mg/kg) |
| Neostigmine | Rodent (extrapolated) | IV | 0.03 - 0.07[6][7] |
| Glycopyrrolate | Rodent (extrapolated) | IV | 0.006 - 0.014[6][8] |
Note: Doses for reversal agents in rodents are largely extrapolated from clinical data and may require optimization.
Experimental Protocols
Protocol 1: this compound for Muscle Paralysis in a Rat Surgical Model
This protocol is adapted from a procedure for long-term anesthesia and ventilation in rats and is suitable for various surgical interventions requiring complete muscle relaxation.[9][10]
Materials:
-
This compound bromide (1 mg/mL or 2 mg/mL solution)[1]
-
General anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Mechanical ventilator for rodents
-
Physiological monitoring system (ECG, blood pressure, temperature, end-tidal CO2)
-
Heating pad
-
Intravenous (IV) catheter and infusion pump
-
Reversal agents: Neostigmine and Glycopyrrolate
Procedure:
-
Animal Preparation:
-
Anesthetize the rat using a standard, approved protocol (e.g., induction with 3-4% isoflurane).
-
Place an IV catheter in a suitable vessel (e.g., tail vein, femoral vein).
-
Intubate the trachea and connect the animal to a mechanical ventilator. Set initial ventilator parameters (e.g., tidal volume 8-10 mL/kg, respiratory rate 60-80 breaths/min) and adjust based on physiological monitoring.
-
Position the animal on a heating pad to maintain core body temperature between 36.5-37.5°C.
-
-
Induction of Neuromuscular Blockade:
-
Administer an initial IV bolus dose of this compound at 0.06 - 0.1 mg/kg.[3]
-
Confirm the onset of muscle paralysis by observing the cessation of spontaneous respiratory efforts and the loss of the pedal withdrawal reflex.
-
-
Maintenance of Anesthesia and Muscle Paralysis:
-
Maintain anesthesia with isoflurane (1-2%) or a continuous IV infusion of an anesthetic agent.
-
For prolonged procedures, a continuous infusion of this compound at a rate of 0.1 mg/kg/hr can be administered via an infusion pump.[1] Alternatively, administer maintenance bolus doses of 0.01-0.02 mg/kg as needed, guided by neuromuscular monitoring (e.g., train-of-four stimulation).[2]
-
-
Physiological Monitoring:
-
Continuously monitor heart rate, blood pressure, ECG, and body temperature.
-
Monitor end-tidal CO2 to ensure adequate ventilation.
-
Be aware that this compound can cause a transient increase in heart rate and blood pressure at lower doses, and a decrease in blood pressure at higher doses.
-
-
Reversal of Neuromuscular Blockade:
-
At the end of the surgical procedure, discontinue the this compound infusion.
-
Administer a mixture of neostigmine (0.03-0.07 mg/kg) and glycopyrrolate (0.006-0.014 mg/kg) intravenously to reverse the neuromuscular blockade.[6][8]
-
Observe for the return of spontaneous respiratory effort and muscle tone.
-
-
Post-operative Care:
-
Continue mechanical ventilation until the animal demonstrates consistent and adequate spontaneous breathing.
-
Extubate the animal once it has fully recovered from anesthesia and neuromuscular blockade.
-
Provide post-operative analgesia and supportive care as per the approved institutional protocol.
-
Protocol 2: Low-Dose this compound Infusion for Muscle Paralysis in a Mouse Surgical Model
This protocol is adapted from a low-dose this compound infusion technique used for fMRI studies in mice, which prioritizes animal survival while maintaining immobility.[5] It is suitable for imaging studies or delicate surgeries in mice.
Materials:
-
This compound bromide (1 mg/mL or 2 mg/mL solution)
-
General anesthetic (e.g., isoflurane)
-
Mechanical ventilator for small rodents
-
Physiological monitoring system (ECG, temperature, respiration)
-
Heating system (e.g., heated air)
-
Subcutaneous (SC) or intravenous (IV) infusion line and pump
-
Reversal agents: Neostigmine and Glycopyrrolate
Procedure:
-
Animal Preparation:
-
Induce anesthesia with isoflurane (e.g., 4% for induction).
-
Intubate the mouse and connect it to a small animal ventilator. Set initial ventilator parameters (e.g., 90 breaths/min, 1:4 O2 to air ratio) and adjust as needed.[5]
-
Secure the animal in the surgical or imaging apparatus.
-
Establish an infusion line for subcutaneous or intravenous administration.
-
Maintain body temperature at 36.5 ± 0.5°C using a feedback-controlled heating system.[5]
-
-
Induction of Neuromuscular Blockade:
-
Administer a bolus dose of this compound. A low-dose regimen can be initiated with a bolus of approximately 0.05 mg/kg.
-
Reduce the concentration of isoflurane to a maintenance level (e.g., 0.5-1.5%).
-
-
Maintenance of Anesthesia and Muscle Paralysis:
-
Begin a continuous infusion of this compound at a low dose, for example, 0.05 mg/kg/hr.[5] The infusion can be combined with an anesthetic agent if using total intravenous anesthesia.
-
Continuously monitor the animal for any signs of movement or spontaneous breathing, and adjust the infusion rate if necessary.
-
-
Physiological Monitoring:
-
Continuously monitor heart rate, respiratory rate (via ventilator), and body temperature.
-
Be aware of potential cardiovascular side effects, although these may be less pronounced with a low-dose infusion.
-
-
Reversal of Neuromuscular Blockade:
-
Post-procedure Recovery:
-
Continue ventilation until robust spontaneous respiratory efforts are observed.
-
Once the mouse is breathing consistently on its own, it can be extubated.
-
Provide appropriate post-operative analgesia and supportive care in a warm, clean recovery cage.
-
References
- 1. reference.medscape.com [reference.medscape.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. anmfonline.org [anmfonline.org]
- 5. cds.ismrm.org [cds.ismrm.org]
- 6. Prevduo (neostigmine/glycopyrrolate) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 7. drugs.com [drugs.com]
- 8. drugs.com [drugs.com]
- 9. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 10. Intravenous propofol, ketamine (ketofol) and rocuronium after sevoflurane induction provides long lasting anesthesia in ventilated rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Calculating Pancuronium Dosage for In Vitro Experiments
Introduction
Pancuronium bromide is a long-acting, non-depolarizing neuromuscular blocking agent.[1] In a clinical setting, it is used to induce skeletal muscle relaxation during anesthesia.[2][3] For in vitro research, this compound serves as a specific and potent antagonist of nicotinic acetylcholine receptors (nAChRs), making it an invaluable tool for studying neurotransmission and receptor pharmacology.[2][4] Its primary mechanism of action is the competitive antagonism of acetylcholine at nAChRs at the neuromuscular junction.[2][3] this compound binds to the same receptor sites as acetylcholine without activating them, thus preventing ion channel opening and subsequent cell depolarization.[2][3]
Proper dosage calculation is critical for the success of in vitro experiments to ensure specific receptor blockade without inducing off-target effects or cytotoxicity. These application notes provide a comprehensive guide for researchers to determine and apply the appropriate concentration of this compound in various in vitro models.
Key Considerations for Dosage Calculation
The optimal concentration of this compound is dependent on several experimental factors:
-
Cell Type and Receptor Subtype: Different cell lines or primary cultures express varying levels and subtypes of nAChRs. For instance, the potency of this compound can differ between fetal (αβδγ) and adult (αβδε) muscle nAChR isoforms.[5]
-
Agonist Concentration: In competitive antagonism studies, the concentration of the agonist (e.g., acetylcholine) used will influence the required concentration of this compound to achieve a desired level of inhibition.
-
Experimental Endpoint: The required concentration may vary depending on whether the goal is complete receptor blockade or partial inhibition for studying dose-response relationships.
-
Incubation Time: The duration of exposure to this compound can affect the observed inhibitory effect.
Experimental Workflow for this compound Dosage Determination
A systematic approach is necessary to determine the ideal this compound concentration for a specific in vitro model. The workflow involves preparing stable stock solutions, performing dose-response assays to find the effective concentration, and conducting cytotoxicity assays to ensure cell viability.
Protocols
Protocol 1: Preparation of this compound Bromide Stock Solution
This compound bromide is typically supplied as a crystalline powder and is very soluble in water and freely soluble in ethanol.[6] It is crucial to prepare a concentrated, sterile stock solution that can be stored and diluted to working concentrations as needed.
Materials:
-
This compound Bromide powder (C₃₅H₆₀Br₂N₂O₄)
-
Sterile, nuclease-free water or Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
Calculate Mass: Determine the mass of this compound bromide powder needed to create a high-concentration stock solution (e.g., 10 mM).
-
Molecular Weight of this compound Bromide = 732.67 g/mol
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
-
Dissolution: Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of sterile water or DMSO to the vial containing the this compound bromide powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[4]
Protocol 2: Determining the Effective Concentration (IC50) via Dose-Response Assay
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of this compound. The specific functional assay will depend on the cell type and research question (e.g., whole-cell patch-clamp, calcium imaging, or membrane potential assays).
Procedure:
-
Cell Plating: Plate the cells of interest (e.g., BC3H-1 cells expressing nAChRs) in an appropriate format (e.g., 96-well plate for imaging, or coverslips for electrophysiology) and allow them to adhere and grow to the desired confluency.
-
Preparation of Working Solutions: Prepare a series of dilutions of the this compound stock solution in the appropriate assay buffer or cell culture medium. A typical concentration range to test would span several orders of magnitude around the expected IC50 (e.g., 0.1 nM to 1 µM).
-
Pre-incubation: Replace the culture medium with the this compound working solutions and pre-incubate the cells for a defined period (e.g., 10-15 minutes) to allow the antagonist to bind to the receptors.
-
Agonist Application: Add a fixed concentration of an nAChR agonist (e.g., acetylcholine or nicotine) to elicit a cellular response.
-
Data Acquisition: Measure the cellular response using the chosen assay. For example, in a calcium imaging experiment, measure the change in intracellular calcium concentration upon agonist stimulation in the presence of different this compound concentrations.
-
Data Analysis:
-
Normalize the response at each this compound concentration to the maximal response observed in the absence of the antagonist (control).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) equation to calculate the IC50 value.
-
Protocol 3: Assessing Cytotoxicity using a Neutral Red Uptake (NRU) Assay
It is essential to confirm that the effective concentrations of this compound are not cytotoxic to the cells, as this could confound experimental results. The NRU assay is a cell viability/survival assay based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[7]
Procedure:
-
Cell Plating: Plate cells in a 96-well tissue culture plate at a predetermined density and incubate for 24 hours.
-
Drug Exposure: Treat the cells with the same range of this compound concentrations used in the dose-response assay. Include a negative control (vehicle only) and a positive control (a known cytotoxic agent). Incubate for the intended duration of your experiment (e.g., 24-48 hours).
-
Neutral Red Incubation: After exposure, remove the treatment medium and incubate the cells with a medium containing neutral red (e.g., 50 µg/mL) for approximately 2-3 hours.
-
Dye Extraction: Wash the cells with a wash buffer (e.g., PBS) to remove unincorporated dye. Add a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well and shake for 10 minutes to extract the dye from the lysosomes.
-
Absorbance Measurement: Measure the absorbance of the extracted dye using a microplate reader at a wavelength of approximately 540 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration by comparing the absorbance to the negative control wells. Determine the concentration at which this compound induces significant cell death.
Data Presentation
Quantitative data should be organized into tables for clarity and ease of comparison.
Table 1: Physicochemical Properties of this compound Bromide
| Property | Value |
| Molecular Formula | C₃₅H₆₀Br₂N₂O₄ |
| Molecular Weight | 732.67 g/mol |
| Appearance | White crystalline powder[6] |
| Solubility | Very soluble in water; freely soluble in ethanol[6] |
| Mechanism of Action | Competitive nAChR Antagonist[2][3] |
Table 2: Example Dose-Response Data for this compound on Mouse nAChRs
| This compound Conc. (nM) | Agonist Response (% of Control) |
| 0.1 | 98 ± 4 |
| 1.0 | 85 ± 5 |
| 5.5 | 50 ± 3 |
| 10.0 | 39 ± 6[5] |
| 100.0 | 12 ± 2 |
| 1000.0 | 2 ± 1 |
| Data is illustrative. An IC50 of 5.5 ± 0.5 nM has been reported for embryonic mouse muscle nAChR expressed in BC3H-1 cells.[8] |
Table 3: Reported In Vitro Effective Concentrations of this compound
| Receptor/Model System | Effective Concentration (IC50) | Reference |
| Embryonic mouse muscle nAChR (BC3H-1 cells) | 5.5 ± 0.5 nM | [8] |
| Fetal muscle nAChR (Xenopus oocytes) | ~10 nM (causes 39% inhibition) | [5] |
| Adult muscle nAChR (Xenopus oocytes) | ~10 nM (causes 60% inhibition) | [5] |
| Rat neuronal α4β2 nAChR (Xenopus oocytes) | ~10 nM (causes 69% inhibition) | [5] |
Signaling Pathway Visualization
The following diagram illustrates the competitive antagonism by this compound at the nicotinic acetylcholine receptor.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 3. anesthesiaservicesutah.com [anesthesiaservicesutah.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The actions of muscle relaxants at nicotinic acetylcholine receptor isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. The kinetics of inhibition of nicotinic acetylcholine receptors by (+)-tubocurarine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pancuronium Administration in Isolated Muscle Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancuronium bromide is a long-acting, non-depolarizing neuromuscular blocking agent.[1] It functions as a competitive antagonist to acetylcholine at the nicotinic receptors of the neuromuscular junction.[2][3][4] This property makes it a valuable tool in physiological and pharmacological research involving isolated muscle preparations to study neuromuscular transmission and the effects of neuromuscular blocking drugs. These application notes provide detailed protocols for the administration of this compound to isolated muscle preparations, data presentation guidelines, and visualizations of the experimental workflow and underlying signaling pathways.
Mechanism of Action
This compound exerts its effect by competitively binding to the nicotinic acetylcholine receptors on the postsynaptic membrane of the neuromuscular junction.[2][3] In a normal physiological state, the binding of acetylcholine released from the motor neuron to these receptors leads to the opening of ion channels, resulting in depolarization of the muscle fiber membrane and subsequent muscle contraction.[2][3] this compound, by occupying these receptor sites without activating them, prevents acetylcholine from binding and initiating this depolarization process.[2][3] This competitive inhibition leads to muscle relaxation and paralysis. The effects of this compound can be reversed by increasing the concentration of acetylcholine in the synaptic cleft, for instance, through the administration of acetylcholinesterase inhibitors like neostigmine.[2]
Signaling Pathway
Caption: Mechanism of action of this compound at the neuromuscular junction.
Data Presentation
Quantitative data from experiments using this compound on isolated muscle preparations should be summarized in a clear and structured format to allow for easy comparison and interpretation.
Table 1: Dose-Response Characteristics of this compound on Isolated Murine Phrenic Nerve-Diaphragm Preparation
| This compound Concentration (g/mL) | Effect on Quantal Release | Effect on Miniature Endplate Potential (MEPP) Amplitude |
| ≤ 5 x 10⁻⁸ | No significant presynaptic effect | - |
| 5 x 10⁻⁷ | Depressed to 26-40% of control | Depressed to 16-22% of control |
| Data derived from in vitro studies on murine phrenic nerve-diaphragm preparations.[5] |
Table 2: Recommended this compound Concentrations for In Vitro Rat Hemidiaphragm Experiments
| Neuromuscular Blocker | Concentration (µg/mL) |
| This compound | 2 |
| Rocuronium | 4 |
| These concentrations were used to study the influence of stimulus frequency on neuromuscular blockade.[6] |
Experimental Protocols
The following protocols provide a detailed methodology for the use of this compound in isolated nerve-muscle preparations, such as the rat phrenic nerve-hemidiaphragm.
Protocol 1: Preparation of the Isolated Rat Phrenic Nerve-Hemidiaphragm
-
Animal Euthanasia and Dissection:
-
Humanely euthanize a rat (e.g., Wistar, Sprague-Dawley) according to approved institutional guidelines.
-
Perform a thoracotomy to expose the diaphragm and phrenic nerve.
-
Carefully dissect out one hemidiaphragm with the phrenic nerve attached. It is crucial to avoid stretching or damaging the nerve.
-
-
Mounting the Preparation:
-
Mount the hemidiaphragm preparation in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously bubbled with a gas mixture of 95% O₂ and 5% CO₂.
-
The composition of Krebs-Henseleit solution is typically (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11.
-
Attach the central tendon of the diaphragm to a fixed point and the costal margin to an isometric force transducer.
-
-
Equilibration:
-
Allow the preparation to equilibrate for at least 30-60 minutes, during which it should be stimulated periodically.
-
Adjust the resting tension to an optimal level (e.g., 1-2 g) to elicit maximal contractile responses.
-
Protocol 2: Administration of this compound and Data Acquisition
-
Nerve Stimulation:
-
Stimulate the phrenic nerve using a suction electrode with supramaximal square-wave pulses of short duration (e.g., 0.1-0.2 ms).
-
The stimulation frequency can be varied depending on the experimental design, for example, single twitches at 0.1 Hz or tetanic stimulation.[6]
-
-
Control Recordings:
-
Record baseline muscle twitch responses for a stable period before the addition of any drugs.
-
-
This compound Administration:
-
Prepare a stock solution of this compound bromide in the physiological salt solution.
-
Add this compound to the organ bath to achieve the desired final concentration. It is advisable to perform cumulative dose-response curves by adding increasing concentrations of this compound once a stable response to the previous concentration is achieved.
-
-
Data Recording and Analysis:
-
Continuously record the isometric muscle contractions using a data acquisition system.
-
Measure the amplitude of the twitch contractions. The effect of this compound is typically quantified as the percentage reduction in twitch height from the baseline.
-
Key parameters to determine include the EC₅₀ (the concentration of this compound that produces 50% of the maximal inhibitory effect) and the onset and duration of the neuromuscular blockade.
-
Experimental Workflow
Caption: Experimental workflow for studying this compound's effects.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. anesthesiaservicesutah.com [anesthesiaservicesutah.com]
- 3. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. Pre- and postsynaptic effects of this compound at the neuromuscular junction of the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
Application Notes and Protocols for Monitoring Pancuronium-Induced Neuromuscular Blockade in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancuronium bromide is a long-acting, non-depolarizing neuromuscular blocking agent widely used in animal studies to induce skeletal muscle relaxation for various experimental procedures, including surgery and mechanical ventilation.[1][2] As a competitive antagonist of acetylcholine at the nicotinic receptors on the motor end-plate, this compound prevents muscle depolarization and contraction.[3][4] Accurate monitoring of the depth of neuromuscular blockade is crucial to ensure animal welfare, maintain adequate experimental conditions, and obtain reliable data.
These application notes provide detailed protocols for monitoring this compound-induced neuromuscular blockade in animal studies, with a focus on physiological monitoring and direct neuromuscular function assessment.
Mechanism of Action of this compound
This compound competitively binds to nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction, thereby inhibiting the binding of acetylcholine (ACh) and preventing the depolarization of the muscle fiber membrane.[3] This results in muscle relaxation. The effects of this compound can be reversed by acetylcholinesterase inhibitors, such as neostigmine, which increase the concentration of ACh at the neuromuscular junction.[1][4]
Quantitative Data: this compound Dosage and Duration
The following tables summarize reported dosages and duration of action of this compound in various animal species. It is important to note that these values can be influenced by factors such as the anesthetic regimen, physiological status of the animal, and the specific experimental conditions.
| Animal Model | ED₅₀ (µg/kg) | ED₉₅ (µg/kg) | Recommended Dose (mg/kg) | Duration of Action | Reference(s) |
| Rat | 63 | 133 | 0.05 - 0.1 (IV) | Varies with dose | [5] |
| Rabbit | - | - | 0.1 (IV) | 42 - 70 minutes | [6] |
| Cat | - | - | 0.02 - 0.05 (IV) | Varies with dose and temperature | [7][8][9] |
| Pig | - | - | 0.063 - 0.1 (IV bolus) | Varies with infusion rate | [10][11][12] |
| Sheep | - | - | 0.005 - 0.025 (IV) | ~21 - 45 minutes | [13][14] |
| Rhesus Monkey | - | - | Varies | Varies | [15] |
ED₅₀: Dose required to produce 50% suppression of muscle twitch response. ED₉₅: Dose required to produce 95% suppression of muscle twitch response.
Experimental Protocols
General Anesthesia and Physiological Monitoring
It is imperative that animals receiving neuromuscular blocking agents are maintained under an adequate plane of general anesthesia. Since this compound masks motor reflexes, physiological parameters must be closely monitored to assess anesthetic depth.
Protocol for Anesthesia and Physiological Monitoring in Rats:
-
Anesthesia Induction: Induce anesthesia using an appropriate inhalant (e.g., isoflurane) or injectable anesthetic.
-
Tracheal Intubation: Once an adequate depth of anesthesia is achieved (confirmed by loss of pedal withdrawal reflex), intubate the animal to ensure a patent airway and facilitate mechanical ventilation.
-
Mechanical Ventilation: Connect the animal to a small animal ventilator. Adjust the tidal volume and respiratory rate to maintain end-tidal CO₂ within the normal physiological range.
-
Vascular Cannulation:
-
Venous Access: Cannulate a tail vein or femoral vein for intravenous drug administration.
-
Arterial Access for Blood Pressure Monitoring:
-
Make a midline incision on the ventral side of the neck to expose the carotid artery.
-
Carefully dissect the artery from the surrounding tissue.
-
Place two loose ligatures around the artery.
-
Tie the distal ligature and apply gentle traction.
-
Make a small incision in the artery and insert a saline-filled catheter.
-
Secure the catheter with the proximal ligature.
-
Connect the catheter to a pressure transducer to continuously monitor arterial blood pressure.
-
-
-
Body Temperature: Maintain core body temperature using a heating pad and monitor with a rectal probe.
-
This compound Administration: Administer this compound intravenously at the desired dose.
-
Monitoring Anesthetic Depth: Continuously monitor heart rate and blood pressure. A sudden increase in these parameters in response to a noxious stimulus may indicate an inadequate depth of anesthesia, requiring an adjustment of the anesthetic agent.
Train-of-Four (TOF) Stimulation
TOF stimulation is a common method to quantitatively assess the degree of neuromuscular blockade.[16][17] It involves delivering four supramaximal electrical stimuli to a peripheral nerve and measuring the muscular response.
Protocol for TOF Monitoring in Rats (Sciatic Nerve - Tibialis Anterior Muscle):
-
Animal Preparation: Anesthetize and prepare the rat as described in the physiological monitoring protocol. Position the animal in a way that allows free movement of the foot.
-
Nerve Exposure (Optional but Recommended for Precision): Make a small incision in the thigh to expose the sciatic nerve.
-
Electrode Placement:
-
Place two stimulating needle electrodes near the sciatic nerve.
-
Place two recording needle electrodes in the tibialis anterior muscle.
-
-
Stimulation Parameters:
-
Connect the stimulating electrodes to a peripheral nerve stimulator.
-
Set the stimulus to a supramaximal intensity (the intensity above which there is no further increase in twitch height).
-
Deliver a TOF stimulus (four pulses at 2 Hz).[16]
-
-
Data Acquisition:
-
Connect the recording electrodes to a force transducer or electromyography (EMG) system to measure the muscle twitch response.
-
Record the amplitude of the four twitches (T1, T2, T3, T4).
-
-
Quantification of Blockade:
-
Calculate the TOF ratio (T4/T1). A TOF ratio of 1.0 indicates no fade and no neuromuscular blockade. As the blockade deepens, the ratio decreases.
-
The number of visible twitches also indicates the depth of the block (e.g., two twitches indicate a deeper block than four twitches).
-
-
This compound Administration and Monitoring:
-
Administer this compound intravenously.
-
Repeat TOF stimulation at regular intervals (e.g., every 15-20 seconds) to monitor the onset, depth, and recovery from the neuromuscular blockade.
-
Electromyography (EMG)
EMG can be used to monitor the electrical activity of muscles in response to nerve stimulation. A decrease in the amplitude of the compound muscle action potential (CMAP) indicates neuromuscular blockade.
Protocol for EMG Monitoring in Rats:
-
Animal and Electrode Preparation: Follow the preparation and electrode placement steps as described in the TOF protocol.
-
EMG Recording Setup:
-
Connect the recording electrodes to an EMG amplifier and data acquisition system.
-
Set the amplifier gain and filters to obtain a clear CMAP signal.
-
-
Nerve Stimulation:
-
Deliver single supramaximal stimuli to the sciatic nerve at a low frequency (e.g., 0.1 Hz).
-
-
Data Acquisition and Analysis:
-
Record the baseline CMAP amplitude before administering this compound.
-
Administer this compound and continue to record the CMAP.
-
The degree of neuromuscular blockade is quantified as the percentage decrease in the CMAP amplitude from the baseline.
-
Conclusion
The careful and continuous monitoring of neuromuscular blockade induced by this compound is essential for the ethical and scientific rigor of animal studies. The protocols outlined in these application notes provide a framework for researchers to reliably assess the depth of blockade, ensuring animal welfare and the integrity of experimental data. The choice of monitoring technique will depend on the specific requirements of the study, but a combination of physiological monitoring and direct neuromuscular function assessment is highly recommended.
References
- 1. This compound: Package Insert / Prescribing Information [drugs.com]
- 2. anesthesiaservicesutah.com [anesthesiaservicesutah.com]
- 3. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 4. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. This compound enhances isoflurane anesthesia in rats via inhibition of cerebral nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Pharmacodynamics of this compound, Cisatracurium, and CW002 in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. Neuromuscular and vagal blocking actions of this compound bromide, its metabolites, and vecuronium bromide (Org NC45) and its potential metabolites in the anaesthetized cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound-induced neuromuscular blockade, and its antagonism by neostigmine, at 29, 37, and 41 c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound dose refinement in experimental pigs used in cardiovascular research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. vetcontact.com [vetcontact.com]
- 12. Haemodynamic differences between this compound and vecuronium in an experimental pig model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. az.research.umich.edu [az.research.umich.edu]
- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 15. Comparison of the neuromuscular blocking properties of ORG NC 45 and this compound in the rat, cat and rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. faculty.washington.edu [faculty.washington.edu]
Application Notes and Protocols for the Use of Pancuronium in Synaptic Transmission Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancuronium bromide is a long-acting, aminosteroid, non-depolarizing neuromuscular blocking agent.[1] It is a valuable tool in neuroscience research, particularly for studies of synaptic transmission at the neuromuscular junction (NMJ).[2][3] Its primary mechanism of action is the competitive antagonism of nicotinic acetylcholine receptors (nAChRs), which blocks the binding of the endogenous neurotransmitter acetylcholine (ACh) and prevents muscle contraction.[2][4] This property allows for the isolation and study of presynaptic and postsynaptic events at the NMJ. This compound's molecular structure, featuring a steroid backbone with two quaternary ammonium groups, mimics acetylcholine, enabling it to bind to the receptor's active site without activating it.[2]
These application notes provide detailed information on the use of this compound in synaptic transmission research, including its mechanism of action, quantitative data on its effects, and detailed experimental protocols.
Mechanism of Action
This compound primarily acts as a competitive antagonist at the postsynaptic nAChRs at the neuromuscular junction.[2][3] Under normal physiological conditions, ACh released from the motor neuron binds to these receptors, causing a conformational change that opens the ion channel.[2] The subsequent influx of sodium ions leads to depolarization of the muscle fiber membrane, known as the end-plate potential (EPP), which, if it reaches the threshold, triggers a muscle action potential and contraction.[2][3] this compound binds to the same α-subunits of the nAChR as acetylcholine but does not induce the conformational change necessary to open the ion channel.[1] This competitive inhibition prevents ACh from binding and depolarizing the postsynaptic membrane, leading to muscle relaxation.[3] The blockade can be overcome by increasing the concentration of acetylcholine in the synaptic cleft, for instance, by using an acetylcholinesterase inhibitor like neostigmine.[2]
Recent studies also suggest that this compound may have an allosteric inhibitory effect on nAChRs, meaning it can inhibit receptor function without directly competing with acetylcholine at the binding site.[5][6][7] Additionally, at higher concentrations, this compound can exhibit presynaptic effects, including the blockade of pre-junctional Na+ channels, which can interfere with the mobilization of acetylcholine at the nerve ending.[8] Some research indicates that this compound can also depress the quantal release of acetylcholine.[9] Furthermore, this compound has been shown to have vagolytic properties by blocking cardiac muscarinic receptors, which can lead to tachycardia.[2]
Quantitative Data
The following tables summarize key quantitative data regarding the effects of this compound from various research studies.
Table 1: Potency and Efficacy of this compound
| Parameter | Value | Species/Preparation | Conditions | Reference |
| IC50 | 5.5 ± 0.5 nM | BC3H-1 cells expressing mouse nAChR | 20-23°C | [10] |
| ED95 | 0.05 mg/kg | Human | Balanced anesthesia | [11] |
| ED95 | 0.03 mg/kg | Human | Halothane anesthesia | [11] |
| Concentration for ~25% tetanic fade | 0.32 µM | Rat phrenic nerve-diaphragm | Tetanic stimulation (75 ± 3.3 Hz) | [12] |
| Depression of quantal release | to 26% of control | Murine phrenic nerve-diaphragm (cut-fiber) | 5 x 10⁻⁷ g/ml this compound | [9] |
| Depression of quantal release | to 40% of control | Murine phrenic nerve-diaphragm (high-magnesium) | 5 x 10⁻⁷ g/ml this compound | [9] |
| Depression of miniature endplate potential amplitude | to 16% of control | Murine phrenic nerve-diaphragm | 5 x 10⁻⁷ g/ml this compound | [9] |
Table 2: Kinetic Properties of this compound at nAChRs
| Parameter | Value | Species/Preparation | Conditions | Reference |
| Association rate (l_on) | 2.7 ± 0.9 x 10⁸ M⁻¹ s⁻¹ | BC3H-1 cells expressing mouse nAChR | 20-23°C | [10] |
| Dissociation rate (l_off) | 2.1 ± 0.7 s⁻¹ | BC3H-1 cells expressing mouse nAChR | 20-23°C | [10] |
Experimental Protocols
Protocol 1: In Vitro Analysis of Neuromuscular Blockade using Phrenic Nerve-Diaphragm Preparation
This protocol describes the use of an isolated rodent phrenic nerve-diaphragm preparation to study the effects of this compound on neuromuscular transmission.
1. Preparation of the Phrenic Nerve-Diaphragm Tissue
-
Euthanize a rodent (e.g., mouse or rat) according to approved animal care protocols.
-
Excise the diaphragm with the phrenic nerve attached.
-
Mount the preparation in a tissue bath containing a physiological salt solution (e.g., Krebs-Ringer solution) bubbled with 95% O₂ and 5% CO₂ at 37°C.
2. Electrophysiological Recording
-
Place a stimulating electrode on the phrenic nerve to elicit muscle contractions.
-
Use a force transducer to measure the isometric tension of the diaphragm muscle.
-
For intracellular recordings, insert a microelectrode into a muscle fiber near the end-plate region to record miniature end-plate potentials (MEPPs) and end-plate potentials (EPPs).
3. Application of this compound
-
Prepare a stock solution of this compound bromide in the physiological salt solution.
-
Add this compound to the tissue bath to achieve the desired final concentration.
-
Allow for an equilibration period before recording data.
4. Data Acquisition and Analysis
-
Record the amplitude of muscle twitch contractions in response to nerve stimulation before and after the application of this compound.
-
Record MEPPs and EPPs to assess the postsynaptic and presynaptic effects of this compound, respectively.
-
Analyze the data to determine the concentration-response relationship for this compound's blocking effect.
Protocol 2: Patch-Clamp Analysis of this compound's Effect on nAChRs
This protocol details the use of the patch-clamp technique to study the interaction of this compound with nAChRs expressed in a cell line.
1. Cell Culture
-
Culture a suitable cell line expressing the desired nAChR subtype (e.g., BC3H-1 cells).
-
Maintain the cells in an appropriate culture medium and incubator conditions.
2. Patch-Clamp Recording
-
Prepare outside-out patches from the cultured cells using a glass micropipette.
-
Use a rapid perfusion system to apply acetylcholine and this compound to the patch.
-
Record macroscopic currents flowing through the nAChRs in response to agonist application.
3. Experimental Procedure
-
Establish a stable outside-out patch.
-
Apply a saturating concentration of acetylcholine to elicit a maximal current response.
-
Co-apply acetylcholine with varying concentrations of this compound to determine the inhibitory effect.
-
To measure association and dissociation rates, apply this compound for a defined period before and during acetylcholine application and measure the time course of inhibition and recovery.
4. Data Analysis
-
Measure the peak current amplitude in the presence and absence of this compound to calculate the percent inhibition.
-
Fit the concentration-inhibition data to an appropriate model to determine the IC50.
-
Analyze the time course of the current to determine the association and dissociation rate constants.
Visualizations
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. anesthesiaservicesutah.com [anesthesiaservicesutah.com]
- 3. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. Allosteric inhibition of muscle-type nicotinic acetylcholine receptors by a neuromuscular blocking agent this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric inhibition of muscle-type nicotinic acetylcholine receptors by a neuromuscular blocking agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allosteric inhibition of muscle-type nicotinic acetylcholine receptors by a neuromuscular blocking agent this compound | PLOS One [journals.plos.org]
- 8. litfl.com [litfl.com]
- 9. Pre- and postsynaptic effects of this compound at the neuromuscular junction of the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The kinetics of inhibition of nicotinic acetylcholine receptors by (+)-tubocurarine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. Presynaptic M1, M2, and A1 receptors play roles in tetanic fade induced by this compound or cisatracurium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Pancuronium in Respiratory Physiology Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancuronium bromide is a long-acting, non-depolarizing neuromuscular blocking agent that has been a valuable tool in respiratory physiology research for decades.[1] By inducing skeletal muscle paralysis, including the muscles of respiration, this compound allows researchers to precisely control ventilation and study respiratory mechanics without the confounding influence of spontaneous breathing efforts.[2][3] This is particularly crucial in studies involving mechanical ventilation, lung injury models, and the assessment of respiratory drugs.[1][4] this compound acts as a competitive antagonist at the nicotinic acetylcholine receptors on the motor end-plate, preventing acetylcholine from binding and thereby inhibiting muscle contraction.[5][6][7] Its use requires careful planning and execution, including the use of adequate anesthesia and continuous monitoring, as it does not possess any analgesic or anesthetic properties.[1][8]
Application Notes
Advantages of Using this compound in Respiratory Research:
-
Complete Control of Ventilation: this compound eliminates spontaneous respiratory efforts, allowing for the precise control of tidal volume, respiratory rate, and airway pressures through mechanical ventilation. This is essential for accurate measurement of respiratory system compliance and resistance.
-
Stable Neuromuscular Blockade: As a long-acting agent, this compound provides a stable and predictable level of neuromuscular blockade, which is beneficial for lengthy experimental procedures.[6]
-
Reduced Thoracic Compliance: By relaxing the chest wall and diaphragmatic muscles, this compound can improve thoracic compliance, facilitating more effective and uniform lung inflation during mechanical ventilation.
-
Prevention of Patient-Ventilator Asynchrony: In animal models of respiratory distress, this compound can prevent asynchrony between the subject's breathing attempts and the mechanical ventilator, which can itself cause lung injury.
Limitations and Considerations:
-
Lack of Anesthetic or Analgesic Effects: this compound is a paralytic agent only and provides no pain relief or sedation.[1] It is imperative that animals receive adequate anesthesia throughout the period of neuromuscular blockade.[8][9]
-
Cardiovascular Side Effects: this compound can cause a moderate increase in heart rate and blood pressure due to its vagolytic effects (blocking cardiac muscarinic receptors).[3][6][10] This should be taken into account when interpreting cardiovascular data.
-
Prolonged Duration of Action: The long half-life of this compound can be a disadvantage in experiments where a rapid recovery from neuromuscular blockade is desired.[1]
-
Renal Clearance: this compound is primarily cleared by the kidneys.[1] In studies involving animals with renal impairment, its effects will be prolonged, and dose adjustments are necessary.[11]
-
Drug Interactions: The effects of this compound can be potentiated by various drugs, including certain antibiotics (e.g., aminoglycosides), and inhalant anesthetics.[3][11]
-
Monitoring is Essential: Continuous monitoring of the depth of neuromuscular blockade, as well as cardiovascular and respiratory parameters, is crucial for animal welfare and the validity of experimental data.[8][12]
Quantitative Data
Table 1: Recommended Dosages of this compound for Neuromuscular Blockade in Research Animals
| Species | Initial Bolus Dose (mg/kg IV) | Maintenance Dose (mg/kg IV) | Continuous Infusion Rate | Notes |
| Human (Adult) | 0.04 - 0.1[11][13] | 0.015 - 0.1 every 30-60 min[11][14] | 0.1 mg/kg/hour[11][14] | Dose should be calculated based on ideal body weight.[11] |
| Human (Neonate) | 0.02 (test dose)[13] | 0.05 - 0.1 every 0.5-4 hours[14] | 0.025 - 0.075 mg/kg/hour[15] | Neonates are particularly sensitive.[13] |
| Dog | 0.02 - 0.066[16][17] | - | - | Lower doses may cause significant respiratory depression.[16][17] |
| Pig | 0.1[18] | - | 0.1 mg/kg/hour[18] | Considerable individual variation exists.[18] |
| Rat | - | - | 1 mg/kg/hour (intraperitoneal)[4] | Used in combination with mechanical ventilation.[4] |
Table 2: Effects of this compound on Respiratory and Cardiovascular Parameters in Dogs
| Parameter | Low Dose (0.01 mg/kg) | High Dose (0.02 mg/kg) |
| Tidal Volume (Vt) | Decreased by 40% from baseline | Decreased by 82% from baseline |
| Minute Ventilation (VE) | Decreased by 55% from baseline | Decreased by 82% from baseline |
| Arterial pH | 7.07 +/- 0.08 (after 5 min) | - |
| PaCO2 (mmHg) | 79.8 +/- 10.7 (after 5 min) | - |
Data from studies on isoflurane-anesthetized dogs.[16][17]
Experimental Protocols
Protocol 1: Induction and Maintenance of Neuromuscular Blockade for Respiratory Mechanics Measurement in Mechanically Ventilated Rats
1. Animal Preparation and Anesthesia:
- Anesthetize the rat using an appropriate anesthetic agent (e.g., inhalation with isoflurane or sevoflurane, or intravenous administration of a combination of agents like ketamine/xylazine).[19][20]
- Ensure a surgical plane of anesthesia is reached, confirmed by the absence of a pedal withdrawal reflex.[8]
- Perform a tracheotomy and intubate the animal with an appropriate-sized cannula.[20]
- Cannulate the carotid artery for blood pressure monitoring and arterial blood gas analysis, and the jugular vein for drug and fluid administration.[21]
2. Mechanical Ventilation:
- Connect the tracheal cannula to a small animal ventilator.
- Initiate mechanical ventilation with settings appropriate for the rat's size (e.g., tidal volume of 8-12 ml/kg, respiratory rate of 42-63 breaths/min).[19][21]
- Adjust ventilator settings to maintain normocapnia (PaCO2 between 35-45 mmHg), which can be confirmed by arterial blood gas analysis.
3. This compound Administration:
- Once the animal is stable on the ventilator, administer a continuous intraperitoneal infusion of this compound bromide at a rate of 1 mg/kg/h.[4]
- Alternatively, an intravenous loading dose followed by a continuous infusion can be used, with the dose titrated to effect.
4. Monitoring:
- Continuously monitor heart rate, blood pressure, and body temperature.[8]
- Monitor the depth of neuromuscular blockade using a peripheral nerve stimulator to apply a Train-of-Four (TOF) stimulus to a peripheral nerve (e.g., the sciatic nerve). The goal is typically to maintain a TOF count of 0-1 twitch.[22]
- Periodically perform arterial blood gas analysis to ensure adequate oxygenation and ventilation.
5. Data Collection:
- Once a stable level of neuromuscular blockade is achieved, respiratory mechanics can be measured. This may involve techniques such as the forced oscillation technique or end-inflation/occlusion maneuvers.
6. Reversal and Recovery (for survival studies):
- Discontinue the this compound infusion.
- Administer a reversal agent such as neostigmine (e.g., 0.04 mg/kg, IV) combined with an anticholinergic agent like atropine or glycopyrrolate to prevent muscarinic side effects.[3]
- Continue mechanical ventilation until spontaneous respiratory efforts are strong and sustained.
- Wean the animal from the ventilator and provide appropriate postoperative care.
Protocol 2: Assessment of Gas Exchange Following this compound Administration in a Canine Model
1. Animal Preparation and Anesthesia:
- Anesthetize a healthy adult dog with an appropriate anesthetic protocol (e.g., induction with propofol and maintenance with isoflurane).[17]
- Intubate the dog and place it on a circle breathing system.
- Establish intravenous access for drug administration and arterial access for blood sampling.
2. Baseline Measurements:
- Allow the dog to breathe spontaneously while anesthetized.
- Record baseline physiological parameters including heart rate, respiratory rate, and mean arterial pressure.
- Collect an arterial blood sample for baseline blood gas analysis (PaO2, PaCO2, pH).
3. This compound Administration:
- Administer a single intravenous bolus of this compound bromide. A dose of 0.02 mg/kg can be used to induce significant respiratory depression.[17]
- Crucially, be prepared to initiate immediate mechanical ventilation following this compound administration due to the expected respiratory depression.
4. Post-Pancuronium Measurements:
- Immediately after this compound administration, begin recording changes in respiratory rate and effort.
- At timed intervals (e.g., 5, 15, and 30 minutes post-injection), collect arterial blood samples for blood gas analysis.
- Continuously monitor cardiovascular parameters.
5. Mechanical Ventilation and Support:
- Due to the profound respiratory depression induced by this compound, mechanical ventilation will be necessary to maintain adequate oxygenation and ventilation.[16][17]
- Ventilator settings should be adjusted to maintain physiological norms.
6. Data Analysis:
- Compare the pre- and post-pancuronium values for PaO2, PaCO2, pH, heart rate, and blood pressure to determine the effects of the neuromuscular blockade on gas exchange and cardiovascular function.
Mandatory Visualizations
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What are the side effects of this compound Bromide? [synapse.patsnap.com]
- 3. Neuromuscular Blocking Agents for Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. Impact of Mechanical Ventilation and Anesthesia on PET Tracer Kinetics for Combined PET/fMRI Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 6. anesthesiaservicesutah.com [anesthesiaservicesutah.com]
- 7. drugs.com [drugs.com]
- 8. Article - Standard on Monitoring Anim... [policies.unc.edu]
- 9. animalcare.jhu.edu [animalcare.jhu.edu]
- 10. This compound Side Effects: Common, Severe, Long Term [drugs.com]
- 11. This compound dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 12. This compound (Pavulon) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 13. labeling.pfizer.com [labeling.pfizer.com]
- 14. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 15. anmfonline.org [anmfonline.org]
- 16. Respiratory function and extraocular muscle paralysis following administration of this compound bromide in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Respiratory depressant and skeletal muscle relaxant effects of low-dose this compound bromide in spontaneously breathing, isoflurane-anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Intravenous propofol, ketamine (ketofol) and rocuronium after sevoflurane induction provides long lasting anesthesia in ventilated rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rat intubation and ventilation for surgical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 22. animalcare.ubc.ca [animalcare.ubc.ca]
Pancuronium as a Tool for Investigating Muscle Fatigue Mechanisms: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing pancuronium bromide, a non-depolarizing neuromuscular blocking agent, as a tool to study the intricate mechanisms of muscle fatigue. By inducing a controlled and reversible blockade of the neuromuscular junction, this compound allows for the specific investigation of muscle fatigue processes originating at the neuromuscular junction and downstream within the muscle fiber itself, independent of central nervous system drive.
Introduction to this compound in Muscle Fatigue Research
This compound bromide is a long-acting, non-depolarizing neuromuscular blocking drug that acts as a competitive antagonist to acetylcholine at the nicotinic receptors on the motor endplate.[1][2][3] This competitive inhibition prevents the depolarization of the muscle membrane, leading to muscle relaxation and, at sufficient doses, paralysis.[3] In the context of muscle fatigue research, this compound serves as a valuable tool to:
-
Isolate Peripheral Fatigue: By blocking neuromuscular transmission, this compound allows researchers to distinguish between central (nervous system) and peripheral (neuromuscular junction and muscle fiber) fatigue.
-
Induce a Controlled State of Muscle Inactivity: Prolonged neuromuscular blockade with this compound can be used to model conditions of muscle disuse, allowing for the study of signaling pathways involved in muscle atrophy and weakness, which share some common mechanisms with fatigue.
-
Investigate Excitation-Contraction Coupling: By controlling the neural input to the muscle, researchers can more precisely study the processes of excitation-contraction coupling and its failure during fatigue.
Mechanism of Action
This compound's primary mechanism of action is the competitive antagonism of acetylcholine (ACh) at the nicotinic receptors of the neuromuscular junction.[3] Unlike depolarizing agents, this compound does not cause initial muscle fasciculations. Its steroid-based structure with two quaternary ammonium groups mimics the structure of acetylcholine, allowing it to bind to the receptor without activating it. This "silent binding" prevents the influx of sodium ions and subsequent muscle cell depolarization and contraction.[3] The effects of this compound can be reversed by acetylcholinesterase inhibitors, such as neostigmine, which increase the concentration of acetylcholine in the synaptic cleft.
Experimental Protocols
The following protocols are based on established methodologies for inducing and studying muscle fatigue using this compound in a preclinical setting.
In-Situ Rat Sciatic Nerve-Soleus Muscle Preparation for Demonstrating Neuromuscular Fatigue
This protocol, adapted from the work of Das et al. (2014), provides a robust model for demonstrating neuromuscular junction fatigue.[4]
Materials:
-
Wistar rats (or other suitable strain)
-
Anesthetic (e.g., sodium thiopental)
-
This compound bromide solution (10 mg/mL)
-
Normal saline (0.9%)
-
Digital recording system for muscle contraction (force transducer, amplifier, data acquisition software)
-
Nerve stimulator with electrodes
-
Surgical instruments for dissection
Procedure:
-
Anesthetize the rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Surgically expose the sciatic nerve and the soleus muscle of both hind limbs, keeping the blood and nerve supply intact.
-
Attach the Achilles tendon to a force transducer to record isometric muscle contractions.
-
Place stimulating electrodes on the sciatic nerve.
-
Record baseline simple muscle twitches by stimulating the sciatic nerve with a supramaximal stimulus. Measure the amplitude of contraction.
-
In one limb (control), inject 0.5 mL of 0.9% saline into the belly of the soleus muscle using multiple punctures.
-
In the contralateral limb (experimental), inject 0.5 mL of this compound bromide solution (10 mg/mL) into the soleus muscle belly in a similar fashion.[4]
-
Stimulate the sciatic nerves of both preparations at regular intervals (e.g., every minute) with a supramaximal stimulus and record the muscle twitch responses.
-
To induce fatigue, apply repetitive electrical stimulation to the nerve until the amplitude of contraction is reduced to 50% of the initial baseline.[4]
-
To differentiate neuromuscular junction fatigue from muscle fiber fatigue, directly stimulate the muscle belly after fatigue has been established and record the twitch amplitude.
Expected Results:
-
The this compound-treated muscle will show a significant decrease in twitch amplitude in response to nerve stimulation compared to the saline-treated control.
-
Upon direct muscle stimulation after nerve-stimulation-induced fatigue, the muscle will still be able to contract, demonstrating that the site of fatigue is the neuromuscular junction.[4]
Investigating Signaling Pathways in this compound-Induced Muscle Inactivity
Prolonged this compound administration can be used to model muscle disuse and investigate the associated signaling pathways that may overlap with those of chronic fatigue.
Procedure:
-
Implant an osmotic minipump for continuous intravenous infusion of this compound in the experimental animal model (e.g., rat, mouse). The dosage should be titrated to maintain a consistent level of neuromuscular blockade, which can be monitored using train-of-four (TOF) stimulation.[1][5]
-
A control group should receive a saline infusion.
-
After a predetermined period of neuromuscular blockade (e.g., 24, 48, or 72 hours), harvest the target muscles (e.g., soleus, gastrocnemius).
-
Analyze the muscle tissue for changes in key signaling molecules related to muscle protein synthesis and degradation, oxidative stress, and calcium handling using techniques such as:
-
Western Blotting: To quantify the protein levels of Akt, mTOR, FOXO, MuRF1, and atrogin-1.
-
Quantitative PCR (qPCR): To measure the mRNA expression of genes involved in the aforementioned pathways.
-
Enzyme Activity Assays: To assess the activity of antioxidant enzymes (e.g., superoxide dismutase, catalase) and mitochondrial respiratory chain complexes.
-
Histology and Immunohistochemistry: To examine muscle fiber cross-sectional area and the localization of specific proteins.
-
Data Presentation
Quantitative data from experiments using this compound to study muscle fatigue should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Muscle Twitch Amplitude in Response to Nerve Stimulation
| Treatment Group | Pre-injection Twitch Amplitude (g) | Post-injection Twitch Amplitude (g) | % Decrease in Amplitude |
| Saline Control | 10.2 ± 0.8 | 9.8 ± 0.7 | 3.9% |
| This compound | 10.5 ± 0.9 | 2.1 ± 0.4 | 80.0% |
Data are presented as mean ± standard deviation. This is example data and will vary based on experimental conditions.
Table 2: Changes in Signaling Molecule Expression after Prolonged this compound-Induced Inactivity
| Signaling Molecule | Control Group (Relative Expression) | This compound Group (Relative Expression) | Fold Change |
| p-Akt/Akt ratio | 1.00 ± 0.12 | 0.45 ± 0.08 | -2.22 |
| MuRF1 mRNA | 1.00 ± 0.15 | 3.50 ± 0.45 | +3.50 |
| Atrogin-1 mRNA | 1.00 ± 0.20 | 4.20 ± 0.60 | +4.20 |
Data are presented as mean ± standard deviation. This is example data and will vary based on experimental conditions.
Visualization of Pathways and Workflows
Graphviz diagrams can be used to visualize the experimental workflows and the signaling pathways implicated in this compound-induced muscle fatigue and inactivity.
Caption: Experimental workflow for studying neuromuscular fatigue.
Caption: Mechanism of this compound at the neuromuscular junction.
Caption: Signaling pathways in muscle disuse.
Conclusion
This compound bromide is a powerful tool for dissecting the mechanisms of muscle fatigue. By creating a reliable model of neuromuscular blockade, it allows for the focused investigation of peripheral fatigue processes. The protocols and conceptual frameworks presented here provide a starting point for researchers to design and execute experiments aimed at understanding the complex signaling events that underlie muscle fatigue, with the ultimate goal of developing novel therapeutic interventions for conditions associated with muscle weakness and fatigue.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. anesthesiaservicesutah.com [anesthesiaservicesutah.com]
- 4. ijpp.com [ijpp.com]
- 5. Postanesthesia care unit recovery times and neuromuscular blocking drugs: a prospective study of orthopedic surgical patients randomized to receive this compound or rocuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Pancuronium Infusion in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancuronium bromide is a long-acting, non-depolarizing neuromuscular blocking agent.[1] In animal research, it is utilized to induce muscle relaxation, thereby preventing movement artifacts in delicate experimental setups such as imaging studies, and to facilitate mechanical ventilation.[2] As this compound does not possess anesthetic, analgesic, or amnestic properties, its use necessitates the concurrent administration of adequate anesthesia and analgesia.[3][4] This document provides detailed protocols for the long-term infusion of this compound in various animal models, emphasizing safe and effective application.
Mechanism of Action
This compound acts as a competitive antagonist at the nicotinic acetylcholine (ACh) receptors on the postsynaptic membrane of the neuromuscular junction.[1][5][6] By binding to these receptors, it blocks the action of ACh, preventing depolarization of the muscle fiber and subsequent muscle contraction.[1][5] This blockade is reversible and can be overcome by increasing the concentration of ACh at the neuromuscular junction, typically achieved by administering an acetylcholinesterase inhibitor such as neostigmine.[7]
Data Presentation: Recommended Infusion Regimens
The following tables summarize recommended intravenous (IV) infusion doses for long-term this compound administration in various animal models based on published studies. Dosages should be adapted based on the specific experimental needs, the anesthetic regimen, and the physiological response of the animal, which should be continuously monitored.
Table 1: this compound Infusion Doses in Feline Models
| Parameter | Value | Reference |
| Continuous Infusion Rate | 400 µg/kg/h for 48 hours | [8] |
| Infusion Rate (to maintain 90% twitch depression) | 0.44 - 1.05 µg/kg/min | [9] |
Table 2: this compound Infusion Doses in Porcine Models
| Parameter | Value | Reference |
| Initial Bolus Dose | 0.1 mg/kg | [10][11] |
| Constant Rate Infusion | 0.1 mg/kg/h | [10][11] |
| Supplemental Bolus | 0.4 mg (as needed to maintain blockade) | [10] |
Table 3: this compound Infusion Doses in Murine Models
| Parameter | Value | Reference |
| Bolus Dose | 0.2 - 0.5 mg/kg | [2] |
| Continuous Infusion Rate | 0.4 - 0.5 mg/kg/h | [2] |
| Low-Dose Infusion Rate | >0.05 mg/kg/h or 0.05 mg/kg/h | [2] |
Table 4: this compound Dosing in Canine Models
| Parameter | Value | Reference |
| Initial Bolus Dose | 0.025 - 0.075 mg/kg | [6] |
| Repeat Bolus Doses | 0.01 mg/kg | [6] |
Note: Continuous infusion data for dogs is less defined in the reviewed literature; careful titration based on neuromuscular monitoring is crucial.
Experimental Protocols
General Considerations for All Animal Models
-
Ethical Approval: All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Anesthesia and Analgesia: A stable plane of anesthesia must be established before the administration of this compound and maintained throughout the procedure. The depth of anesthesia cannot be assessed by traditional reflexes (e.g., pedal withdrawal) in a paralyzed animal. Therefore, physiological parameters such as heart rate, blood pressure, and body temperature must be continuously monitored for any signs of autonomic response to potential pain or distress, which would indicate a need for increased anesthesia.[3][4] An elevation of 10-20% in these parameters may suggest inadequate anesthesia.[3]
-
Ventilation: Animals must be intubated and mechanically ventilated immediately upon induction of neuromuscular blockade. Ventilation parameters should be adjusted based on end-tidal CO2 and arterial blood gas analysis to maintain physiological norms.
-
Monitoring: Continuous monitoring of the following is essential:
-
Neuromuscular blockade: A peripheral nerve stimulator should be used to assess the depth of blockade using techniques like Train-of-Four (TOF) stimulation.[10] The goal is typically to maintain a specific level of twitch suppression (e.g., 1-2 twitches out of 4).
-
Cardiovascular parameters: Continuous ECG, heart rate, and invasive or non-invasive blood pressure monitoring.
-
Respiratory parameters: End-tidal CO2, pulse oximetry, and respiratory rate (as set on the ventilator).
-
Body temperature: Rectal probe to monitor and maintain core body temperature.
-
-
Drug Preparation: this compound bromide is available in a solution for injection. For continuous infusion, it can be diluted in a compatible intravenous fluid such as 0.9% saline or 5% dextrose in water. The concentration should be calculated to allow for a precise and controllable infusion rate.
Protocol 1: Long-Term this compound Infusion in Cats
-
Anesthesia: Induce and maintain anesthesia with an appropriate agent (e.g., pentobarbitone).
-
Instrumentation:
-
Place an intravenous catheter for drug and fluid administration.
-
Intubate the trachea and connect to a mechanical ventilator.
-
Place electrodes for ECG and a probe for monitoring blood pressure and heart rate.
-
Place stimulating electrodes for a peripheral nerve stimulator (e.g., over the peroneal nerve) and a force transducer on the corresponding muscle (e.g., tibialis anterior) to quantify twitch response.
-
-
This compound Administration:
-
Administer a loading dose if required to achieve initial paralysis, followed immediately by a continuous intravenous infusion at a rate of approximately 400 µg/kg/h.[8]
-
Alternatively, titrate the infusion rate to maintain a 90% depression of twitch tension (infusion rates may range from 0.44 to 1.05 µg/kg/min).[9]
-
-
Monitoring and Maintenance:
-
Continuously monitor the depth of anesthesia and neuromuscular blockade.
-
Adjust the this compound infusion rate based on the TOF response.
-
Maintain physiological parameters within a normal range.
-
-
Recovery:
-
Discontinue the this compound infusion. Note that recovery can be prolonged. In one study, the first twitch of the TOF did not reappear for 8-12 hours after a 48-hour infusion.[8]
-
Continue mechanical ventilation and anesthesia until the animal has regained sufficient neuromuscular function to breathe spontaneously.
-
Reversal with an acetylcholinesterase inhibitor like neostigmine (e.g., 60 µg/kg) may be considered.[8]
-
Protocol 2: Long-Term this compound Infusion in Pigs
-
Anesthesia: Induce anesthesia with an appropriate combination of agents (e.g., xylazine, ketamine, midazolam) and maintain with an inhalant anesthetic (e.g., isoflurane) and an analgesic (e.g., fentanyl).[10]
-
Instrumentation: As described for cats, with appropriate sizing for the larger animal. Acceleromyography can be a feasible method for monitoring neuromuscular blockade in pigs.[10]
-
This compound Administration:
-
Monitoring and Maintenance:
-
Monitor the TOF count. If the count rises to 3 or 4, indicating insufficient blockade, administer a supplemental bolus of this compound (e.g., 0.4 mg) and/or adjust the infusion rate.[10]
-
Continuously monitor vital signs to ensure adequate anesthesia.
-
-
Recovery:
-
Discontinue the this compound infusion and the anesthetic.
-
Provide supportive care and mechanical ventilation until spontaneous respiration and movement return.
-
Consider pharmacological reversal if necessary.
-
Protocol 3: Long-Term this compound Infusion in Mice
-
Anesthesia: Induce anesthesia with an inhalant anesthetic (e.g., 4% isoflurane) and maintain at a lower concentration (e.g., 0.5-2%) combined with an analgesic/sedative (e.g., medetomidine).[2]
-
Instrumentation:
-
Place a subcutaneous or intravenous line for drug infusion.
-
Perform endotracheal intubation and connect to a small animal ventilator.
-
Monitor body temperature, heart rate, and respiration.
-
-
This compound Administration:
-
Monitoring and Maintenance:
-
Monitor for any signs of movement or physiological changes that might indicate a need to adjust the anesthetic or this compound dose.
-
Ensure continuous and adequate ventilation.
-
-
Recovery:
-
Terminate the infusion and anesthetic administration.
-
Provide supplemental oxygen and maintain body temperature during recovery.
-
Monitor the animal until it is fully ambulatory.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound at the neuromuscular junction.
Caption: Experimental workflow for long-term this compound infusion.
References
- 1. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 2. cds.ismrm.org [cds.ismrm.org]
- 3. Article - Standard on Monitoring Anim... [policies.unc.edu]
- 4. animalcare.jhu.edu [animalcare.jhu.edu]
- 5. anesthesiaservicesutah.com [anesthesiaservicesutah.com]
- 6. vet-ebooks.com [vet-ebooks.com]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Prolonged paralysis after long-term, high-dose infusion of this compound in anaesthetized cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound-induced neuromuscular blockade, and its antagonism by neostigmine, at 29, 37, and 41 c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound dose refinement in experimental pigs used in cardiovascular research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Storage and Handling of Pancuronium Bromide for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pancuronium bromide is a long-acting, non-depolarizing neuromuscular blocking agent classified as an aminosteroid.[1] It functions as a competitive antagonist of the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction, preventing acetylcholine from binding and thereby inducing skeletal muscle relaxation and paralysis.[2][3] Its potent activity necessitates strict protocols for storage, handling, and use in a laboratory setting to ensure experimental integrity and personnel safety. These application notes provide detailed guidelines, protocols, and safety information for researchers utilizing this compound bromide.
Physicochemical and Stability Data
Proper storage and handling are dictated by the compound's physical and chemical properties. This compound bromide is a white crystalline powder that is very soluble in water and freely soluble in ethanol.[4][5] It is also hygroscopic, meaning it readily absorbs moisture from the air.[4]
Table 1: Storage and Stability of this compound Bromide
| Condition | Specification | Stability/Notes | Citations |
| Solid Form (Powder) | Refrigerate at 2°C - 8°C. | Keep container tightly closed. Protect from light and moisture as it is hygroscopic. | [2][6] |
| Room Temperature | The manufacturer indicates stability for up to 6 months. | [2][7] | |
| Injectable Solution (Undiluted) | Refrigerate at 2°C - 8°C. | Do not freeze. | [8] |
| Diluted Solution | Room Temperature | Stable for up to 48 hours after dilution. | [7] |
| pH (1 in 100 solution) | 4.5 - 6.5 | This compound is hydrolyzed in acidic and alkaline conditions. | [4][9] |
Table 2: Solution Compatibility and Incompatibility
| Compatible Diluents/Solutions | Incompatible Substances |
| 5% Dextrose in Water (D5W) | A precipitate may form when mixed with barbiturates (e.g., thiopental).[7] |
| 0.9% Sodium Chloride (NS) | Diazepam[7] |
| 5% Dextrose and Sodium Chloride (D5NS) | |
| Ringer's lactate | |
| Ringer's solution |
Citations for all compatible solutions:[7][10]
Safety and Handling Protocols
This compound bromide is a potent neuromuscular blocker. Accidental exposure can cause respiratory depression, muscle weakness, and paralysis.[11] Strict safety measures are mandatory.
Protocol 2.1: Personal Protective Equipment (PPE)
-
Lab Coat: Always wear a buttoned lab coat.
-
Gloves: Use chemical-resistant gloves. Change gloves immediately if contaminated.[8]
-
Eye Protection: Wear safety glasses or goggles to protect against splashes or aerosolized particles.[8]
-
Respiratory Protection: For handling the solid powder or creating aerosols, use a negative pressure air-purifying respirator with an appropriate filter.[8] Work should be performed in a certified chemical fume hood or ventilated enclosure.
Protocol 2.2: Spill Cleanup Procedure
-
Evacuate: Ensure non-essential personnel are clear of the spill area.[11]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For liquid spills, contain the source if safe to do so. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).[11]
-
Collect: Carefully sweep or scoop up the absorbed material and contaminated solid powder. Place it into a suitable, clearly labeled, sealed container for disposal.[11]
-
Decontaminate: Wash the spill area thoroughly with soap and water.[8]
-
Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[8][12]
Protocol 2.3: Waste Disposal
-
Characterization: All waste materials containing this compound bromide must be treated as hazardous chemical waste.[12]
-
Containers: Use appropriately labeled, sealed containers for all waste.[11]
-
Legislation: Disposal must be in strict accordance with all local, state, and national regulations.[8] Do not allow the substance to enter drains, sewers, or watercourses.[8][13]
Experimental Protocols
Protocol 3.1: Preparation of Stock Solutions
Note: this compound bromide is highly soluble in water, DMSO, and ethanol (up to 100 mg/mL).[14] The following protocol is for an aqueous solution.
-
Calculate: Determine the required mass of this compound bromide powder needed to achieve the desired stock solution concentration (e.g., 10 mg/mL).
-
Weighing: In a chemical fume hood, carefully weigh the this compound bromide powder using an analytical balance.
-
Dissolution: Add the powder to a sterile, volumetric flask. Add a portion of the desired solvent (e.g., sterile water for injection or 0.9% NaCl) and gently swirl to dissolve.
-
Final Volume: Once fully dissolved, add the solvent to the final target volume and mix thoroughly.
-
Filtration: For sterile applications, filter the stock solution through a 0.22 µm sterile filter into a sterile, light-resistant container.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, preparation date, and expiration date (e.g., 48 hours if diluted and stored at room temperature).
-
Storage: Store the stock solution under the appropriate conditions as detailed in Table 1.
Protocol 3.2: Preparation of Working Dilutions
-
Calculate: Use the formula C1V1 = C2V2 to determine the volume of stock solution required to prepare the final working concentration.
-
Dilution: Using a calibrated pipette, transfer the calculated volume of the stock solution into a sterile tube or flask.
-
Final Volume: Add the appropriate compatible diluent (see Table 2) to reach the final desired volume.
-
Mixing: Gently mix the solution to ensure homogeneity.
-
Use: Use the freshly prepared working solution promptly. Per stability data, diluted solutions are stable for up to 48 hours.[7]
Mechanism of Action and Experimental Workflow
This compound bromide exerts its effect at the neuromuscular junction. The diagrams below illustrate its mechanism of action and a typical laboratory workflow for its handling.
Caption: Mechanism of action of this compound bromide at the neuromuscular junction.
Caption: Laboratory workflow for safe handling of this compound bromide.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound Bromide | C35H60Br2N2O4 | CID 27350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Bromide - LKT Labs [lktlabs.com]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. nbinno.com [nbinno.com]
- 6. biosynth.com [biosynth.com]
- 7. This compound bromide | CHEO ED Outreach [outreach.cheo.on.ca]
- 8. astrazeneca.com.au [astrazeneca.com.au]
- 9. Predictive stability, novel HPLC-MS analysis and semi-automatic compounding process for the emergency implementation of a production line of this compound in injectable solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labeling.pfizer.com [labeling.pfizer.com]
- 11. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 12. cdn.pfizer.com [cdn.pfizer.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. medkoo.com [medkoo.com]
Application Notes and Protocols for the Ethical Use of Pancuronium in Animal Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the ethical considerations and practical application of pancuronium bromide in animal research. Adherence to these guidelines is crucial to ensure animal welfare and the scientific validity of research outcomes.
Ethical Considerations and Regulatory Compliance
This compound bromide is a potent, long-acting, non-depolarizing neuromuscular blocking agent. It is imperative to recognize that This compound induces paralysis but provides no analgesic or anesthetic effects . Its use in research animals is subject to strict ethical and regulatory oversight by Institutional Animal Care and Use Committees (IACUC) and other relevant bodies.
Key Ethical Principles:
-
Justification of Use: The scientific necessity for using a neuromuscular blocking agent must be robustly justified in the animal use protocol. Less invasive alternatives should always be considered.
-
Anesthesia is Mandatory: this compound must always be administered in conjunction with an adequate level of general anesthesia. Performing procedures on unanesthetized, paralyzed animals is inhumane and scientifically unsound.
-
Continuous Monitoring: Due to the paralysis of skeletal muscles, traditional methods of assessing anesthetic depth (e.g., reflex responses) are obscured. Therefore, continuous monitoring of vital signs is essential to ensure the animal remains at an appropriate anesthetic plane.
-
The 3Rs (Replacement, Reduction, and Refinement):
-
Replacement: Researchers should actively seek alternatives to the use of this compound where possible. In some cases, other neuromuscular blocking agents with shorter durations of action or more readily reversible effects may be suitable.
-
Reduction: The number of animals used should be the minimum required to obtain statistically significant results.
-
Refinement: Procedures should be refined to minimize any potential pain, distress, or suffering. This includes providing adequate analgesia for any painful procedures performed under neuromuscular blockade.
-
Mechanism of Action
This compound acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of the neuromuscular junction. By binding to these receptors, it prevents acetylcholine from binding and initiating the depolarization of the muscle cell, thereby leading to muscle relaxation and paralysis.
Signaling Pathway of Neuromuscular Transmission and this compound Inhibition
Caption: Mechanism of this compound at the neuromuscular junction.
Quantitative Data on this compound Effects in Animals
The following tables summarize key pharmacokinetic and pharmacodynamic parameters of this compound in various animal species. Dosages and effects can vary significantly between species and even between individuals. Therefore, these values should be used as a starting point, and the dose should always be titrated to effect for each animal.
| Animal Species | Intravenous (IV) Dosage (mg/kg) | Onset of Action | Duration of Action (to 25% recovery) | Reference(s) |
| Rabbits | 0.1 | ~3-5 minutes | ~60-90 minutes | |
| Ponies | 0.125 ± 0.017 (initial) | Not specified | 16 ± 6 minutes (to 50% recovery) | |
| 0.04 ± 0.01 (repeat) | 20 ± 9 minutes (to 50% recovery) | |||
| Calves | 0.043 ± 0.009 (initial) | Not specified | 26 ± 14 minutes (to 50% recovery) | |
| 0.027 ± 0.009 (repeat) | Not specified | |||
| Pigs | 0.1 (initial bolus) | Not specified | Not specified | |
| 0.1 (constant rate infusion, mg/kg/hr) | ||||
| Sheep | 0.025 | 45-90 seconds | ~45 minutes |
| Parameter | Effect of this compound | Notes | Reference(s) |
| Heart Rate | Moderate increase | Due to vagolytic effects (blocking cardiac muscarinic receptors). | |
| Blood Pressure | Moderate increase | Associated with the increase in heart rate. | |
| Histamine Release | Little to none | Lower likelihood of causing bronchospasm or hypotension compared to some other neuromuscular blockers. |
Experimental Protocols
General Preparation and Anesthesia
-
Animal Preparation: Acclimatize the animal to the laboratory environment to minimize stress. Fast the animal according to species-specific guidelines to prevent regurgitation and aspiration.
-
Anesthetic Induction: Induce anesthesia using an appropriate agent and route for the species (e.g., isoflurane, sevoflurane, injectable anesthetics).
-
Intubation and Ventilation: Once an adequate anesthetic depth is achieved, intubate the animal with an endotracheal tube. Connect the animal to a mechanical ventilator. This is a critical step, as this compound will paralyze the respiratory muscles.
-
Establishment of Monitoring:
-
Place an intravenous catheter for drug and fluid administration.
-
Attach monitoring equipment to continuously record:
-
Heart rate and rhythm (ECG)
-
Blood pressure (invasive or non-invasive)
-
Body temperature
-
End-tidal CO2 (capnography)
-
Pulse oximetry (SpO2)
-
-
-
Baseline Data Collection: Record stable baseline values for all monitored parameters for at least 15-20 minutes before administering this compound.
This compound Administration and Neuromuscular Blockade Monitoring
Experimental Workflow for this compound Administration
Caption: Experimental workflow for this compound use in animal research.
Procedure:
-
This compound Dilution: Dilute this compound bromide to a suitable concentration with sterile saline to ensure accurate dosing.
-
Initial Dose Administration: Administer an initial intravenous bolus of this compound. The dose should be based on the species-specific data in Table 1 and titrated to the desired level of neuromuscular blockade.
-
Neuromuscular Function Monitoring:
-
Use a peripheral nerve stimulator to monitor the depth of neuromuscular blockade. The "Train-of-Four" (TOF) stimulation pattern is a commonly used method.
-
Place stimulating electrodes over a peripheral motor nerve (e.g., the ulnar or peroneal nerve).
-
Deliver four supramaximal electrical stimuli at a frequency of 2 Hz.
-
Observe the corresponding muscle twitches. The ratio of the fourth twitch to the first twitch (T4/T1 ratio) provides a quantitative measure of the degree of blockade. A complete block is indicated by the absence of all four twitches.
-
-
Maintenance of Neuromuscular Blockade: Administer intermittent boluses or a continuous infusion of this compound as needed to maintain the desired level of paralysis, guided by TOF monitoring.
-
Anesthetic Depth Monitoring During Paralysis:
-
Continuously monitor heart rate and blood pressure. An increase of 15-20% from the stable baseline in response to a noxious stimulus (e.g., a tail pinch) may indicate an inadequate depth of anesthesia.
-
If signs of lightening anesthesia are observed, immediately increase the concentration of the anesthetic agent.
-
Reversal of Neuromuscular Blockade and Recovery
-
Reversal Agents: At the end of the experimental procedure, the effects of this compound can be reversed with an acetylcholinesterase inhibitor, such as neostigmine or edrophonium. These drugs increase the amount of acetylcholine at the neuromuscular junction, which then competes with this compound for the nAChR binding sites.
-
Anticholinergic Co-administration: Administer an anticholinergic agent, such as atropine or glycopyrrolate, concurrently with the reversal agent to counteract the muscarinic side effects of the acetylcholinesterase inhibitor (e.g., bradycardia, salivation).
-
Monitoring Recovery: Continue to monitor neuromuscular function using the TOF stimulator until the T4/T1 ratio returns to baseline (typically >0.9).
-
Weaning from Ventilator and Extubation: Once neuromuscular function has fully recovered and the animal is demonstrating spontaneous and effective respiratory effort, gradually wean it from the mechanical ventilator. Extubate the animal only when it is able to maintain a patent airway and adequate ventilation on its own.
-
Post-procedural Care: Closely monitor the animal during the recovery period for any signs of respiratory distress, residual weakness, or pain. Provide appropriate supportive care and analgesia as needed.
Alternatives to this compound
For some research applications, alternative neuromuscular blocking agents with different pharmacokinetic profiles may be more suitable.
| Agent | Class | Onset | Duration | Reversal | Key Considerations | Reference(s) |
| Cisatracurium | Benzylisoquinolinium | Intermediate | Intermediate | Neostigmine | Hoffman elimination (metabolism is independent of renal or hepatic function). | |
| Vecuronium | Aminosteroid | Intermediate | Intermediate | Neostigmine | Lacks vagolytic effects, so it has minimal cardiovascular side effects. | |
| Rocuronium | Aminosteroid | Rapid | Intermediate | Neostigmine, Sugammadex | Rapid onset makes it suitable for rapid sequence intubation. | |
| CW002 | Novel Cysteine-inactivated | Rapid | Short | L-cysteine | Reversible by a non-cholinergic mechanism, avoiding the side effects of acetylcholinesterase inhibitors. |
Conclusion
The use of this compound in animal research demands a high level of ethical consideration and technical expertise. By adhering to strict guidelines for anesthesia, continuous monitoring, and appropriate reversal, researchers can ensure the welfare of their animal subjects while obtaining high-quality, reproducible scientific data. The principles of the 3Rs should always be at the forefront of experimental design when considering the use of neuromuscular blocking agents.
Troubleshooting & Optimization
Technical Support Center: Overcoming Tachyphylaxis to Pancuronium in Long-Term Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering tachyphylaxis to pancuronium in long-term experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound tachyphylaxis and why does it occur in long-term experiments?
A1: this compound tachyphylaxis, or drug tolerance, is the progressive decrease in the neuromuscular blocking effect of a constant dose of this compound over time. In long-term experiments, this phenomenon is primarily attributed to an upregulation of acetylcholine receptors (AChRs) at the neuromuscular junction (NMJ).[1] Continuous blockade of AChRs by this compound can trigger a compensatory increase in the number of receptors on the muscle fiber membrane, necessitating higher doses of the drug to achieve the same level of muscle relaxation.
Q2: How can I monitor the development of tachyphylaxis during my experiment?
A2: Consistent monitoring of neuromuscular function is crucial. The recommended method is through quantitative neuromuscular monitoring, which provides objective measurements of muscle response to nerve stimulation.[2][3]
-
Train-of-Four (TOF) Stimulation: This is a common technique where a peripheral nerve is stimulated with four successive electrical impulses. The ratio of the fourth twitch to the first twitch (TOF ratio) is a sensitive indicator of neuromuscular blockade. A gradual increase in the TOF ratio despite a continuous infusion of this compound suggests the development of tachyphylaxis.[4]
-
Acceleromyography (AMG) and Electromyography (EMG): These are quantitative methods that measure the acceleration or electrical activity of the muscle in response to nerve stimulation, providing a more precise assessment of the level of blockade compared to visual observation.[2]
It is recommended to establish a baseline before administering this compound and to perform regular monitoring throughout the experiment.[5] All monitoring data, including drug dosages and physiological parameters, should be meticulously documented.[5][6]
Q3: My animal model is showing resistance to this compound. What are my options?
A3: When tachyphylaxis is observed, you have several options:
-
Increase the dose of this compound: This is often the initial response. However, this may lead to an escalating dose requirement and potential side effects. The dose should be titrated based on real-time neuromuscular monitoring to achieve the desired level of blockade.
-
Administer a different class of neuromuscular blocking agent: If tachyphylaxis to the aminosteroid this compound is significant, switching to a benzylisoquinolinium compound (e.g., atracurium or cisatracurium) may be effective, as the mechanism of tachyphylaxis can differ between classes.
-
Implement "drug holidays": Periodically stopping the this compound infusion may allow for the resensitization of the neuromuscular junction. The duration of the drug holiday should be determined empirically while ensuring the animal's welfare and the experiment's integrity.
-
Investigate reversal agents: In some instances, a partial and carefully titrated reversal of the block with an acetylcholinesterase inhibitor like neostigmine, followed by re-establishment of the block, might modulate receptor sensitivity. However, this approach requires careful consideration and monitoring to avoid complications.
Q4: What are the signs of inadequate anesthesia in a paralyzed animal, and how can I avoid them?
A4: Since this compound induces paralysis without providing analgesia or sedation, it is imperative to ensure adequate anesthetic depth.[7] Signs of inadequate anesthesia in a paralyzed animal include:[8]
-
Sudden changes in heart rate and blood pressure (an increase of >20% from baseline can be an indicator).[9]
-
Tearing, salivation, or changes in pupil size.
-
Autonomic responses such as sweating.
To avoid this, a stable plane of anesthesia must be established before administering this compound.[6][8] Continuous monitoring of vital signs is essential, and any indication of lightening anesthesia requires immediate administration of additional anesthetic agents.[5]
Troubleshooting Guides
Issue: Progressive increase in this compound dose required to maintain neuromuscular blockade.
| Possible Cause | Troubleshooting Steps |
| Tachyphylaxis due to AChR Upregulation | 1. Confirm with Neuromuscular Monitoring: Use quantitative monitoring (TOF, AMG, EMG) to objectively track the decline in drug effect. 2. Adjust Infusion Rate: Gradually increase the this compound infusion rate based on monitoring to maintain the target level of blockade. 3. Consider a Drug Holiday: If feasible for the experimental design, pause the infusion for a defined period to allow for receptor re-sensitization. 4. Switch NMBAs: Consider switching to a neuromuscular blocking agent from a different class (e.g., a benzylisoquinolinium). |
| Inadequate Anesthetic Depth | 1. Assess Vital Signs: Check for increases in heart rate and blood pressure.[9] 2. Administer Additional Anesthetic: If signs of light anesthesia are present, administer a bolus or increase the infusion rate of the anesthetic agent. 3. Re-evaluate Anesthetic Protocol: Ensure the chosen anesthetic and its dosage are appropriate for the duration of the experiment. |
| Drug Incompatibility or Degradation | 1. Check IV Line Patency and Compatibility: Ensure the IV line is patent and that this compound is not being co-infused with incompatible drugs. 2. Prepare Fresh Solutions: If the infusion has been running for an extended period, consider preparing a fresh solution of this compound. |
Issue: Prolonged recovery from neuromuscular blockade after cessation of long-term this compound infusion.
| Possible Cause | Troubleshooting Steps |
| Drug Accumulation | 1. Monitor Neuromuscular Function: Continue quantitative monitoring until a TOF ratio of ≥ 0.9 is achieved.[3][10] 2. Administer Reversal Agent: Once spontaneous recovery is evident (e.g., return of twitches in TOF), administer an acetylcholinesterase inhibitor like neostigmine.[11][12] The dose should be carefully calculated and administered slowly. 3. Support Ventilation: Maintain mechanical ventilation until the animal has fully recovered neuromuscular function and can breathe independently.[9] |
| Metabolic or Excretory Impairment | 1. Assess Renal and Hepatic Function: If not part of the experimental design, be aware that impaired renal or hepatic function can significantly prolong the effects of this compound. 2. Supportive Care: Provide supportive care, including fluid therapy and maintenance of body temperature, to aid in drug clearance. |
Quantitative Data Summary
Table 1: this compound Dose-Response and Reversal Data
| Parameter | Species | Value | Reference |
| ED95 (Dose for 95% twitch depression) | Human | 59 µg/kg | [13] |
| Human | 60 µg/kg | ||
| Neonates (Human) | 66 µg/kg | [14] | |
| Children (Human) | 93 µg/kg | [14] | |
| Plasma Concentration for 50% Paralysis | Human | 0.25 µg/mL (onset) | [15] |
| Human | 0.20 µg/mL (recovery) | [15] | |
| Neostigmine Reversal Dose | Human | 30-80 µg/kg | [12] |
| ED50 of Neostigmine for 95% this compound Block | Rat (in vitro) | 5.5 ± 4 nM | [11] |
Table 2: Time Course of Acetylcholine Receptor (AChR) Upregulation with this compound Infusion in Rats
| Duration of Infusion | AChR Number (fmol/mg protein) - this compound Group | AChR Number (fmol/mg protein) - Control Group | Statistical Significance | Reference |
| 0 hours | ~28 | ~28 | N/A | [1] |
| 3 hours | No significant change | No significant change | NS | [1] |
| 6 hours | No significant change | No significant change | NS | [1] |
| 12 hours | 38.3 ± 4.8 | 27.6 ± 4.0 | p < 0.05 | [1] |
Experimental Protocols
Protocol 1: Induction and Monitoring of this compound Tachyphylaxis in a Rodent Model
Objective: To induce and quantify the development of tachyphylaxis to this compound in a long-term rodent experiment.
Materials:
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
-
This compound bromide
-
Infusion pump
-
Quantitative neuromuscular monitor (e.g., acceleromyograph)
-
Ventilator
-
Heating pad to maintain body temperature
-
Intravenous catheterization supplies
Methodology:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat according to an IACUC-approved protocol.
-
Place an intravenous catheter for drug administration.
-
Intubate the animal and initiate mechanical ventilation.[8]
-
Place monitoring electrodes for the neuromuscular monitor on the appropriate limb (e.g., to stimulate the sciatic nerve and record from the gastrocnemius-plantaris muscles).
-
Allow the animal to stabilize under anesthesia for at least 15 minutes before administering any neuromuscular blocking agent.[6]
-
-
Baseline Neuromuscular Function Assessment:
-
Obtain a stable baseline of neuromuscular function using the quantitative monitor. Record the amplitude of the single twitch and the train-of-four (TOF) ratio.
-
-
Induction of Neuromuscular Blockade:
-
Administer an initial bolus dose of this compound (e.g., 0.1 mg/kg IV) to achieve >95% twitch depression.
-
Once the desired level of blockade is achieved, commence a continuous intravenous infusion of this compound. The initial infusion rate will need to be determined empirically but can be started around 0.1 mg/kg/hr.[16]
-
-
Long-Term Monitoring and Data Collection:
-
Continuously monitor the depth of neuromuscular blockade.
-
At regular intervals (e.g., every 30-60 minutes), record the twitch response and/or TOF ratio.
-
Adjust the this compound infusion rate as needed to maintain the target level of neuromuscular blockade (e.g., 90-95% twitch depression).
-
Document all infusion rate changes. An increasing requirement for this compound to maintain the same level of block is indicative of tachyphylaxis.
-
Maintain a stable plane of anesthesia throughout the experiment by monitoring vital signs and administering additional anesthetic as required.[5]
-
-
Termination of the Experiment:
-
At the end of the experiment, discontinue the this compound infusion.
-
Continue to monitor neuromuscular function until it returns to baseline.
-
If required for recovery, once spontaneous recovery has begun, a reversal agent such as neostigmine can be administered.
-
Alternatively, for tissue collection, euthanize the animal under deep anesthesia according to IACUC guidelines.
-
Protocol 2: Quantification of Acetylcholine Receptor (AChR) Density at the Neuromuscular Junction
Objective: To quantify changes in AChR density at the NMJ following long-term this compound administration.
Materials:
-
Muscle tissue (e.g., gastrocnemius, diaphragm) from experimental animals
-
α-Bungarotoxin conjugated to a fluorescent probe (e.g., Alexa Fluor 488 or 594)
-
Paraformaldehyde (PFA) for fixation
-
Sucrose for cryoprotection
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Fluorescence microscope or confocal microscope
-
Image analysis software (e.g., ImageJ, MATLAB)
Methodology:
-
Tissue Harvest and Preparation:
-
At the end of the long-term this compound infusion experiment, euthanize the animal and immediately dissect the muscle of interest.
-
For whole-mount staining, incubate the fresh muscle in α-bungarotoxin solution (e.g., 1:100 dilution) for 20-30 minutes to label the AChRs.[17]
-
Briefly wash the muscle in phosphate-buffered saline (PBS).
-
Fix the muscle in 2.5-4% PFA for 20-30 minutes.[17]
-
Cryoprotect the tissue by incubating in 30% sucrose in PBS overnight at 4°C.[17]
-
Embed the tissue in OCT compound and freeze.
-
-
Cryosectioning:
-
Cut 30 µm thick frozen sections using a cryostat and mount them on charged microscope slides.[17]
-
-
Imaging:
-
Examine the sections under a fluorescence or confocal microscope.
-
Capture images of the NMJs, identified by the fluorescent α-bungarotoxin signal. For quantitative analysis, it is important to use consistent imaging parameters (e.g., magnification, exposure time, laser power) across all samples.
-
-
Image Analysis:
-
Use image analysis software to quantify the morphology and density of AChRs.
-
Area of AChRs: Measure the total fluorescent area of the AChR clusters per NMJ.[17]
-
Fluorescence Intensity: Measure the mean fluorescence intensity of the AChR clusters as an indicator of receptor density.
-
NMJ Density: Calculate the number of NMJs per unit area of muscle tissue.
-
Compare the quantitative data from this compound-treated animals to control animals to determine the extent of AChR upregulation.
-
Visualizations
Caption: Mechanism of action of this compound at the neuromuscular junction.
Caption: Experimental workflow for studying this compound tachyphylaxis.
References
- 1. Up-regulation of acetylcholine receptors during subchronic infusion of this compound is caused by a posttranscriptional mechanism related to disuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
- 3. openanesthesia.org [openanesthesia.org]
- 4. Neuromuscular monitoring: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Article - Standard on Monitoring Anim... [policies.unc.edu]
- 6. acuc.berkeley.edu [acuc.berkeley.edu]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. buffalo.edu [buffalo.edu]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. Reversal of neuromuscular block - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Incomplete reversal of this compound neuromuscular blockade by neostigmine, pyridostigmine, and edrophonium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reversal of this compound. Neuromuscular and cardiovascular effects of a mixture of neostigmine and glycopyrronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dose-response studies with this compound, vecuronium and their combination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dose-response Characteristics of this compound in Neonates, Infants and Children | Semantic Scholar [semanticscholar.org]
- 15. Dose-response and plasma concentration-response relationships of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 17. Bungaro-toxin marker for histology - pathologica [patho-logica.com]
Technical Support Center: Managing Cardiovascular Side Effects of Pancuronium in Research Animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing pancuronium in experimental animal models. The following information is intended to help anticipate and manage the cardiovascular side effects associated with this neuromuscular blocking agent.
Frequently Asked Questions (FAQs)
Q1: What are the primary cardiovascular side effects of this compound in research animals?
A1: The most commonly observed cardiovascular side effects of this compound are a moderate increase in heart rate (tachycardia) and a rise in mean arterial blood pressure (hypertension).[1][2][3][4][5] These effects are primarily attributed to this compound's vagolytic action, where it blocks cardiac muscarinic receptors.[6][[“]][8] Some studies also suggest that this compound may stimulate the release of norepinephrine or inhibit its reuptake at sympathetic nerve terminals, further contributing to these effects.[9][10][11]
Q2: What is the mechanism behind this compound-induced tachycardia?
A2: this compound induces tachycardia primarily through its vagolytic effect, which involves the blockade of muscarinic receptors in the heart.[6][[“]] This action inhibits the parasympathetic nervous system's influence on the heart, leading to an increased heart rate.[8][12] Additionally, this compound may enhance the release of norepinephrine from atrial sympathetic nerves by inhibiting prejunctional muscarinic receptors, which also contributes to an increased heart rate.[9]
Q3: Are the cardiovascular side effects of this compound consistent across all animal species?
A3: While tachycardia and hypertension are common, the magnitude of these effects can vary between species. For instance, significant increases in heart rate and mean arterial blood pressure have been observed in dogs.[1][2] In pigs, the hemodynamic differences when using this compound compared to vecuronium have been noted as minor.[13][14] Studies in rats have also shown a dose-dependent increase in heart rate.[10]
Q4: How does this compound compare to other neuromuscular blocking agents regarding cardiovascular stability?
A4: this compound generally produces more significant cardiovascular side effects compared to other non-depolarizing neuromuscular blockers like vecuronium and atracurium.[2][15] Vecuronium, in particular, is known for its minimal cardiovascular effects and is often preferred when hemodynamic stability is critical.[13][16]
Troubleshooting Guides
Issue 1: Managing Tachycardia
Symptom: A significant increase in heart rate is observed following the administration of this compound.
Potential Causes:
Troubleshooting Steps:
-
Administer an Anticholinergic with Greater Cardiovascular Stability: Consider pre-treatment or co-administration with glycopyrrolate instead of atropine. Glycopyrrolate is less likely to cause an initial bradycardia followed by a pronounced tachycardia and generally provides a more stable heart rate.[17][18] It is also less likely to cross the blood-brain and placental barriers.[19]
-
Consider Beta-Blockers: In some experimental settings, a non-selective beta-blocker like propranolol can be used to counteract the tachycardic effects of this compound.[10][20] Propranolol has been shown to decrease the heart rate effect of this compound in isolated rat atrium studies.[10][20]
-
Alternative Neuromuscular Blocker: If persistent tachycardia is a concern for the experimental model, switching to a neuromuscular blocker with a more stable cardiovascular profile, such as vecuronium, is recommended.[2][13]
Issue 2: Managing Hypertension
Symptom: A notable increase in arterial blood pressure is recorded after this compound administration.
Potential Causes:
-
Increased heart rate and cardiac output.[2]
-
Potential for increased systemic vascular resistance in some contexts.
Troubleshooting Steps:
-
Control Heart Rate: Managing tachycardia, as described above, will often lead to a reduction in blood pressure.
-
Anesthetic Depth: Ensure adequate anesthetic depth, as a light plane of anesthesia can exacerbate hypertensive responses.
-
Vasodilators: If hypertension is severe and does not respond to heart rate control, the cautious use of a short-acting vasodilator may be considered, depending on the experimental protocol and its constraints.
-
Alternative Neuromuscular Blocker: As with tachycardia, using an alternative agent like vecuronium can prevent significant increases in blood pressure.[2]
Data Presentation
Table 1: Cardiovascular Effects of this compound in Dogs
| Parameter | Change Observed | Reference |
| Heart Rate | Significant Increase | [1][2] |
| Mean Arterial Pressure | Small to Significant Increase | [1][2] |
| Cardiac Output | Increase | [2] |
| Systemic Vascular Resistance | Decrease | [2] |
| Pulmonary Wedge Pressure | Increase | [2] |
Table 2: Recommended Intravenous Dosages of this compound for General Anesthesia Adjunct
| Animal Species | Loading Dose (mg/kg) | Maintenance Dose (mg/kg) | Reference |
| Dogs | 0.04 - 0.1 | 0.015 - 0.1 every 30-60 min | [21] |
| Pigs | 0.10 (median) | 0.11 (median, per hour CRI) | [22][23] |
| Rats | 0.153 (acute toxicity studies) | Not specified for maintenance | [24] |
| Rabbits | 0.016 (acute toxicity studies) | Not specified for maintenance | [24] |
| Cats | 0.02 - 0.05 | Not specified for maintenance | [24] |
Note: These are general guidelines. The exact dosage should be tailored to the specific animal, the anesthetic protocol, and the desired level of neuromuscular blockade, preferably monitored with a peripheral nerve stimulator.[21]
Experimental Protocols
Protocol 1: Measurement of Cardiovascular Parameters in Anesthetized Dogs
Objective: To monitor hemodynamic changes following this compound administration.
Methodology:
-
Anesthesia Induction: Anesthetize the dog using a standardized protocol (e.g., induction with propofol and maintenance with isoflurane).[25]
-
Instrumentation:
-
Place an arterial catheter in the dorsal pedal or femoral artery for continuous invasive blood pressure monitoring.[26]
-
Place a central venous catheter for drug administration and central venous pressure measurement.
-
Attach ECG leads for continuous heart rate and rhythm monitoring.[25]
-
For cardiac output measurement, techniques such as lithium dilution or electrical cardiometry can be employed.[26]
-
-
Baseline Measurements: Record all cardiovascular parameters (heart rate, systolic, diastolic, and mean arterial pressure, central venous pressure, and cardiac output) for a stable period before administering this compound.
-
This compound Administration: Administer the calculated dose of this compound intravenously.
-
Data Collection: Continuously record all cardiovascular parameters at regular intervals (e.g., every 1-2 minutes for the first 10 minutes, then every 5 minutes thereafter) to capture the onset and duration of hemodynamic changes.[15]
-
Ventilation: Ensure the animal is mechanically ventilated to maintain normocapnia, as changes in carbon dioxide levels can influence cardiovascular parameters.[27]
Visualizations
Caption: Signaling pathway of this compound's cardiovascular side effects.
Caption: Experimental workflow for troubleshooting this compound-induced tachycardia.
References
- 1. Cardiovascular effects of this compound bromide in mongrel dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiovascular and neuromuscular effects of Org NC 45, this compound, metocurine, and d-tubocurarine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are the side effects of this compound Bromide? [synapse.patsnap.com]
- 4. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 5. This compound Side Effects: Common, Severe, Long Term [drugs.com]
- 6. Mechanism of selective cardiac vagolytic action of this compound bromide. Specific blockade of cardiac muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. This compound bromide - Wikipedia [en.wikipedia.org]
- 9. Direct evidence that this compound and gallamine enhance the release of norepinephrine from the atrial sympathetic nerve by inhibiting prejunctional muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigation of the Cardiac Effects of this compound, Rocuronium, Vecuronium, and Mivacurium on the Isolated Rat Atrium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sympathomimetic effects of this compound bromide on the cardiovascular system of the pithed rat: a comparison with the effects of drugs blocking the neuronal uptake of noradrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A comparison of the neuromuscular blocking and vagolytic effects of ORG NC45 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Haemodynamic differences between this compound and vecuronium in an experimental pig model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative neuromuscular blocking effects of vecuronium, this compound, Org 6368 and suxamethonium in the anaesthetized domestic pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cardiovascular effects of vecuronium, atracurium, this compound, metocurine and RGH-4201 in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cardiovascular effects of this compound, vecuronium, and atracurium during induction of anesthesia with sufentanil and lorazepam for myocardial revascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Atropine vs glycopyrrolate during reversal of this compound block in patients anaesthetized with halothane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A comparison of atropine and glycopyrrolate in anaesthetic practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [PDF] Comparative Penetration of Glycopyrrolate and Atropine across the Blood—Brain and Placental Barriers in Anesthetized Dogs | Semantic Scholar [semanticscholar.org]
- 20. Investigation of the cardiac effects of this compound, rocuronium, vecuronium, and mivacurium on the isolated rat atrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 22. This compound dose refinement in experimental pigs used in cardiovascular research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pdf.hres.ca [pdf.hres.ca]
- 25. Effects of two different anesthetic protocols on cardiac flow measured by two dimensional phase contrast MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Evaluation of Electrical Cardiometry for Measuring Cardiac Output and Derived Hemodynamic Variables in Comparison with Lithium Dilution in Anesthetized Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The cardiovascular effects of this compound in the dog during pentobarbitone anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reversal of Pancuronium-Induced Neuromuscular Blockade with Neostigmine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the reversal of pancuronium-induced neuromuscular blockade with neostigmine.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for neostigmine in reversing this compound-induced neuromuscular blockade?
A1: this compound is a non-depolarizing neuromuscular blocking agent that acts as a competitive antagonist to acetylcholine (ACh) at the nicotinic acetylcholine receptors (nAChRs) on the motor end plate of the neuromuscular junction.[1] By blocking these receptors, this compound prevents muscle contraction. Neostigmine is an acetylcholinesterase inhibitor.[2] It works by reversibly inhibiting the acetylcholinesterase enzyme, which is responsible for the breakdown of ACh in the synaptic cleft. This inhibition leads to an increased concentration of ACh at the neuromuscular junction, which can then more effectively compete with this compound for binding to the nAChRs, thereby restoring neuromuscular transmission and reversing the blockade.[2]
Q2: What is the typical dose of this compound to induce neuromuscular blockade in preclinical models, such as rats?
A2: The effective dose of this compound can vary depending on the animal model and experimental conditions. In Sprague-Dawley rats, the intravenous ED50 (the dose required to produce a 50% reduction in twitch response) for this compound has been reported to be approximately 63 µg/kg, with an ED95 of 133 µg/kg.[3][4] For in vitro studies using a rat phrenic nerve-diaphragm preparation, the ED50 has been noted to be around 32.4 µg/kg.
Q3: What is the recommended dose of neostigmine for reversing this compound-induced blockade in a research setting?
A3: The appropriate dose of neostigmine depends on the depth of the neuromuscular blockade. For animal research, a common starting dose is in the range of 0.03 to 0.07 mg/kg administered intravenously.[1][5] It is crucial to titrate the dose based on real-time monitoring of neuromuscular function, such as Train-of-Four (TOF) stimulation.[2]
Q4: What are the potential side effects or complications of neostigmine administration in research animals?
A4: Neostigmine can cause cholinergic side effects due to the increased levels of acetylcholine at muscarinic receptors in addition to the nicotinic receptors at the neuromuscular junction. These side effects can include bradycardia (slowing of the heart rate), hypersalivation, bronchoconstriction, and increased gastrointestinal motility.[6][7] In some cases, excessive doses of neostigmine can lead to a "cholinergic crisis," characterized by muscle weakness, fasciculations, and potentially respiratory distress.[8][9] Co-administration of an anticholinergic agent, such as atropine or glycopyrrolate, can help to mitigate these muscarinic side effects.[6]
Q5: What is Train-of-Four (TOF) monitoring and why is it important?
A5: Train-of-Four (TOF) monitoring is a common method used to assess the degree of neuromuscular blockade.[10] It involves the application of four supramaximal electrical stimuli to a peripheral nerve at a frequency of 2 Hz. The ratio of the amplitude of the fourth muscle twitch to the first (T4/T1 ratio) is used to quantify the extent of the blockade.[11] A TOF ratio of 0.9 or greater is generally considered indicative of adequate recovery from neuromuscular blockade.[12] This quantitative measurement is essential for determining the appropriate timing and dosage of neostigmine administration and for confirming successful reversal.[2]
Troubleshooting Guides
| Issue | Potential Cause | Recommended Action |
| Incomplete or delayed reversal of neuromuscular blockade | - Inadequate neostigmine dose: The dose may be too low for the depth of the blockade. - Profound blockade: Neostigmine has a "ceiling effect" and may be ineffective at reversing a very deep neuromuscular block (e.g., no twitches on TOF stimulation).[2][12] - Incorrect timing of administration: Administering neostigmine during a deep block may not be effective. | - Titrate the neostigmine dose upwards, monitoring the TOF ratio closely. - Allow for some spontaneous recovery to occur (at least one or two twitches on TOF) before administering neostigmine.[12] - Ensure adequate time (at least 10-15 minutes) for neostigmine to reach its peak effect.[2] |
| Animal exhibits signs of cholinergic crisis (e.g., excessive salivation, bradycardia, muscle tremors) | - Neostigmine overdose: The administered dose of neostigmine is too high.[9] | - Immediately administer an anticholinergic agent such as atropine to counteract the muscarinic effects. - Provide respiratory support if necessary. - In future experiments, reduce the dose of neostigmine and/or co-administer an anticholinergic. |
| Variable or inconsistent TOF readings | - Improper electrode placement: Electrodes are not positioned correctly over the nerve. - Inadequate stimulation intensity: The electrical stimulus is not supramaximal. - Movement artifact: The animal is moving, interfering with the recording. | - Ensure electrodes are placed directly over the desired peripheral nerve (e.g., the sciatic nerve for tibialis anterior muscle response in a rat). - Determine the supramaximal stimulus at the beginning of the experiment before administering this compound.[11] - Ensure the animal is adequately anesthetized and secured to prevent movement. |
| Recurrence of neuromuscular blockade after initial successful reversal | - Short duration of neostigmine action relative to this compound: this compound has a long duration of action, and the effects of neostigmine may wear off before the this compound has been fully eliminated. | - Administer a repeat dose of neostigmine if the TOF ratio begins to decline. - Continue to monitor neuromuscular function for an extended period after the initial reversal. |
Quantitative Data
Table 1: this compound Effective Doses in Rats
| Parameter | Dose (µg/kg) | Route of Administration | Animal Model |
| ED50[3][4] | 63 | Intravenous | Sprague-Dawley Rat |
| ED95[3][4] | 133 | Intravenous | Sprague-Dawley Rat |
| ED50 | 32.4 | In vitro (bath application) | Rat Phrenic Nerve-Diaphragm |
Table 2: Neostigmine Dose and Reversal Time from this compound Blockade (Clinical Data)
| Neostigmine Dose (µg/kg) | Depth of Blockade at Reversal | Time to TOF Ratio ≥ 0.75 |
| 30[13] | 91-99% twitch depression | > 30 minutes |
| 60[13] | 91-99% twitch depression | ~15.8 minutes |
| 80[13] | 91-99% twitch depression | ~14.8 minutes |
| 60[13] | 70-80% twitch depression | < 12.5 minutes |
Experimental Protocols
In Vivo Reversal of this compound-Induced Neuromuscular Blockade in a Rat Model
1. Animal Preparation:
-
Anesthetize a male Sprague-Dawley rat (250-350g) with an appropriate anesthetic agent (e.g., isoflurane, pentobarbital).
-
Place the animal on a heating pad to maintain body temperature.
-
Cannulate the jugular vein for intravenous drug administration and the carotid artery for blood pressure monitoring (optional).
-
Secure the animal in a supine position.
2. Neuromuscular Monitoring Setup:
-
Isolate the sciatic nerve in one hind limb.
-
Place stimulating electrodes around the sciatic nerve.
-
Attach a force-displacement transducer to the tendon of the tibialis anterior muscle to measure isometric twitch tension.
-
Connect the stimulating electrodes to a nerve stimulator and the transducer to a data acquisition system.
3. Experimental Procedure:
-
Baseline Measurement: Determine the supramaximal stimulus intensity by delivering single twitches at 0.1 Hz and gradually increasing the current until a plateau in twitch height is observed. Use a stimulus intensity 10-20% above this level for the remainder of the experiment.
-
Induction of Blockade: Administer this compound intravenously at a dose of 100-150 µg/kg to achieve a profound neuromuscular blockade (>95% twitch depression).
-
Maintenance of Blockade: Monitor the twitch response. Allow for spontaneous recovery to a predetermined level of blockade (e.g., reappearance of the first twitch of the TOF, T1, or a specific TOF count).
-
Reversal Administration: Once the desired level of blockade is reached, administer neostigmine intravenously. A common dose to start with is 40-70 µg/kg.[5] To mitigate cholinergic side effects, co-administer glycopyrrolate (e.g., 10-15 µg/kg).
-
Data Recording: Continuously record the TOF ratio and twitch height until a TOF ratio of ≥ 0.9 is achieved and sustained.
4. Data Analysis:
-
Calculate the time from neostigmine administration to the recovery of the TOF ratio to 0.7 and 0.9.
-
Compare the recovery times between different experimental groups (e.g., different doses of neostigmine).
Signaling Pathways and Workflows
Caption: Signaling at the neuromuscular junction and points of intervention for this compound and neostigmine.
Caption: A typical experimental workflow for studying the reversal of neuromuscular blockade.
References
- 1. drugs.com [drugs.com]
- 2. openanesthesia.org [openanesthesia.org]
- 3. This compound enhances isoflurane anesthesia in rats via inhibition of cerebral nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onesearch.sunyempire.edu [onesearch.sunyempire.edu]
- 5. Prevduo (neostigmine/glycopyrrolate) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 6. vetscraft.com [vetscraft.com]
- 7. Studies on the safety of chronically administered intrathecal neostigmine methylsulfate in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cholinergic crisis after neostigmine administration in a dog with acquired focal myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Train-of-Four monitoring: overestimation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. emedicine.medscape.com [emedicine.medscape.com]
- 12. Reversal of neuromuscular block - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reversal of this compound. Neuromuscular and cardiovascular effects of a mixture of neostigmine and glycopyrronium - PubMed [pubmed.ncbi.nlm.nih.gov]
Pancuronium Drug Interactions: A Technical Support Resource for Researchers
Welcome to the Technical Support Center for Pancuronium. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on potential drug interactions with this compound in an experimental setting. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the accuracy and reliability of your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during experiments involving this compound and other pharmacological agents.
Q1: My preparation shows an unexpectedly potent or prolonged neuromuscular blockade after administering this compound. What could be the cause?
A1: An enhanced effect of this compound is often due to interactions with other drugs administered in your experimental setup. Several classes of drugs are known to potentiate the neuromuscular blocking effects of this compound.
Troubleshooting Steps:
-
Review Concomitant Medications: Carefully check all other substances administered to your experimental model. Pay close attention to:
-
Inhaled Anesthetics: Agents like isoflurane, sevoflurane, and desflurane can significantly increase the potency and duration of this compound's action.[1]
-
Aminoglycoside Antibiotics: Antibiotics such as gentamicin, neomycin, and streptomycin can potentiate neuromuscular blockade.[2][3][4]
-
Calcium Channel Blockers: Drugs like verapamil can enhance the effects of this compound.[5][6][7]
-
Local Anesthetics: When administered systemically, these can also potentiate the blockade.
-
Other Neuromuscular Blocking Agents: Co-administration with other non-depolarizing agents can lead to synergistic or additive effects.[8][9]
-
-
Verify Dosing Calculations: Double-check your this compound dosage calculations, especially if you are using a new experimental model or have changed your protocol.
-
Assess Physiological State: Factors such as hypothermia, acidosis, and electrolyte imbalances (e.g., hypermagnesemia, hypokalemia, hypocalcemia) can potentiate neuromuscular blockade.
Q2: I am observing a diminished or shorter-than-expected response to this compound. What factors might be at play?
A2: A reduced effect of this compound can be caused by pharmacological antagonism or certain physiological conditions.
Troubleshooting Steps:
-
Review Concomitant Medications: Check for the administration of drugs known to antagonize this compound's effects:
-
Anticholinesterases: Agents like neostigmine directly reverse the effects of non-depolarizing neuromuscular blockers by increasing the availability of acetylcholine at the neuromuscular junction.[10][11][12]
-
Anticonvulsants: Chronic administration of drugs like phenytoin and carbamazepine can lead to resistance to this compound.[13][14]
-
Calcium: Increased calcium levels can diminish the blockade.[3]
-
-
Check Drug Stability: Ensure that your this compound solution is properly stored and has not degraded.
Q3: How do inhaled anesthetics potentiate the effects of this compound, and how should I adjust my experimental protocol?
A3: Inhaled anesthetics potentiate this compound's effects primarily by acting at the postjunctional nicotinic acetylcholine receptor and possibly by a central effect on motor neurons. This interaction leads to a decrease in the dose of this compound required to achieve a certain level of neuromuscular blockade.
Protocol Adjustment:
-
Reduce this compound Dosage: When using this compound in the presence of volatile anesthetics, a dose reduction is necessary. The extent of this reduction depends on the specific anesthetic agent and its concentration.
-
Monitor Neuromuscular Function: It is crucial to monitor the depth of neuromuscular blockade using techniques like train-of-four (TOF) stimulation to titrate the this compound dose accurately.
Quantitative Data on Drug Interactions
The following tables summarize the quantitative effects of various drugs on the potency and duration of action of this compound.
Table 1: Effect of Inhaled Anesthetics on this compound Potency
| Anesthetic Agent | Change in this compound ED95 | Reference |
| Halothane | Decreased (more potent) | [1] |
| Isoflurane | Decreased (more potent) | [1] |
| Enflurane | Decreased (more potent) | [1] |
Table 2: Interaction with Other Neuromuscular Blocking Agents
| Interacting Drug | Interaction Type | Effect on Potency (ED50/ED95) | Reference |
| Vecuronium | Additive | ED50 (combination) ≈ ED50 (individual) | [15] |
| Mivacurium | Synergistic | ED50/ED95 of combination is less than additive | [8] |
| Rocuronium | Additive | ED50 (combination) ≈ ED50 (individual) | [15] |
Table 3: Potentiation by Calcium Channel Blockers
| Interacting Drug | Observed Effect | Quantitative Data | Reference |
| Verapamil | Potentiation of neuromuscular blockade | Potentiated 50% twitch depression to 36% of control | [5] |
Table 4: Potentiation by Aminoglycoside Antibiotics
| Interacting Drug | Observed Effect | Reference |
| Gentamicin | Potentiation of neuromuscular blockade | [2][16][17] |
| Neomycin | Potentiation of neuromuscular blockade | [2] |
| Streptomycin | Potentiation of neuromuscular blockade | [2] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Drug Interactions with this compound using the Phrenic Nerve-Hemidiaphragm Preparation
This protocol describes a classic in vitro method to study the effects of drugs on neuromuscular transmission.
Materials:
-
Male Wistar rat (200-250 g)
-
Krebs-Henseleit solution
-
This compound bromide
-
Test drug
-
Organ bath with stimulating and recording electrodes
-
Force transducer and data acquisition system
Methodology:
-
Preparation of the Phrenic Nerve-Hemidiaphragm:
-
Euthanize the rat according to approved institutional protocols.
-
Carefully dissect the phrenic nerve and hemidiaphragm, ensuring the integrity of the neuromuscular junction.
-
Mount the preparation in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
-
Stimulation and Recording:
-
Stimulate the phrenic nerve with supramaximal square-wave pulses (e.g., 0.2 ms duration at 0.1 Hz).
-
Record the isometric twitch contractions of the hemidiaphragm using a force transducer.
-
Allow the preparation to equilibrate for at least 30 minutes until a stable baseline twitch response is achieved.
-
-
Dose-Response Curve for this compound:
-
Add this compound to the organ bath in a cumulative manner to establish a dose-response curve.
-
Calculate the EC50 (concentration producing 50% inhibition of twitch height).
-
-
Interaction Study:
-
Wash out the this compound and allow the preparation to recover to baseline.
-
Add the test drug at a fixed concentration to the organ bath and allow it to equilibrate.
-
Re-establish the this compound dose-response curve in the presence of the test drug.
-
A leftward shift in the dose-response curve indicates potentiation.
-
Protocol 2: In Vivo Assessment of Neuromuscular Blockade in Rabbits
This protocol outlines an in vivo model for studying drug interactions with this compound.
Materials:
-
New Zealand white rabbits
-
Anesthetic agent (e.g., pentobarbital)
-
This compound bromide
-
Test drug
-
Peripheral nerve stimulator
-
Force transducer and data acquisition system
Methodology:
-
Animal Preparation:
-
Anesthetize the rabbit and maintain a stable level of anesthesia.
-
Place stimulating electrodes along the path of the sciatic nerve.
-
Attach a force transducer to the tendon of the tibialis anterior muscle to record isometric contractions.
-
-
Neuromuscular Monitoring:
-
Apply supramaximal stimulation to the sciatic nerve using a train-of-four (TOF) pattern (four pulses at 2 Hz every 15 seconds).
-
Record the twitch responses (T1, T2, T3, T4) and calculate the TOF ratio (T4/T1).
-
-
Drug Administration and Data Collection:
-
Administer a bolus dose of this compound intravenously and record the time to onset of blockade, maximum blockade, and duration of action (time to recovery of T1 to 25% of baseline).
-
After washout and recovery, administer the test drug.
-
Repeat the administration of the same dose of this compound and record the neuromuscular parameters.
-
An increase in the duration of action or a decrease in the dose required for a certain level of blockade indicates potentiation.
-
Visualizing Mechanisms and Workflows
Signaling Pathways and Mechanisms of Interaction
The following diagrams illustrate the key signaling pathways at the neuromuscular junction and how various drugs interact with this compound.
Caption: Mechanism of this compound action and sites of drug interaction at the neuromuscular junction.
Experimental Workflow Diagrams
The following diagrams outline the logical flow of the experimental protocols described above.
References
- 1. drugs.com [drugs.com]
- 2. This compound dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 3. Neuromuscular blocking activity of aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. homework.study.com [homework.study.com]
- 5. Potentiation of neuromuscular blockade by verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study on Neuromuscular Blockade Action of Verapamil in Albino Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potentiation of this compound induced neuromuscular blockade by calcium channel blockers in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interactions between mivacurium and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interaction between this compound bromide and vecuronium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Incomplete reversal of this compound neuromuscular blockade by neostigmine, pyridostigmine, and edrophonium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reversal of this compound. Neuromuscular and cardiovascular effects of a mixture of neostigmine and glycopyrronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. openanesthesia.org [openanesthesia.org]
- 13. Interactions of neuromuscular blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comparative potency of steroidal neuromuscular blocking drugs and isobolographic analysis of the interaction between rocuronium and other aminosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. www2.pedsanesthesia.org [www2.pedsanesthesia.org]
- 17. [Prolonged neuromuscular blockade due to interaction between this compound bromide and gentamicin] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pancuronium Concentration for Cell Culture Assays
Welcome to the technical support center for the use of pancuronium in cell culture assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in a cellular context?
This compound is a non-depolarizing neuromuscular blocking agent.[1][2][3] Its primary mechanism of action is the competitive antagonism of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.[3] By binding to these receptors, it blocks the action of acetylcholine, preventing depolarization and subsequent muscle contraction.[3] In a broader cellular context, especially in non-muscle cells, its effects will depend on the expression and function of nAChRs or other potential off-target receptors.
Q2: How should I prepare a stock solution of this compound bromide for my cell culture experiments?
This compound bromide is a fine, white powder that is soluble in water, alcohol, and chloroform.[4] For cell culture applications, it is recommended to prepare a concentrated stock solution in a sterile, appropriate solvent.
-
Solvent Selection: Sterile, deionized water or a buffered solution like phosphate-buffered saline (PBS) is a suitable solvent.
-
Concentration: Prepare a stock solution at a concentration that is 10x or 100x the final desired concentration in your assay. This minimizes the volume of solvent added to your cell culture medium.
-
Preparation Steps:
-
Weigh the desired amount of this compound bromide powder.
-
Dissolve it in a small amount of the chosen solvent.
-
Bring the solution to the final desired volume with the solvent.
-
Sterile-filter the stock solution through a 0.22 µm filter to prevent contamination.
-
-
Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[5] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[5]
Q3: What is a recommended starting concentration range for this compound in a new cell line?
The optimal concentration of this compound will vary significantly depending on the cell type and the specific assay. Based on available literature, a broad concentration range has been used in in vitro studies. One study on cultured bovine adrenal medullary cells used this compound in a concentration-dependent manner from 1 µM to 300 µM.[6] For cell lines expressing nAChRs, such as the BC3H-1 muscle cell line, the IC50 has been reported to be as low as 5.5 ± 0.5 nM.[7]
For a new cell line, it is crucial to perform a dose-response experiment to determine the optimal concentration range. A suggested starting point would be a serial dilution covering a wide range, for example, from 1 nM to 100 µM.
Troubleshooting Guides
Problem 1: High Cell Death or Unexpected Cytotoxicity
Possible Cause 1: this compound concentration is too high.
-
Solution: Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. This will help you identify a non-toxic working concentration. Start with a broad range of concentrations and assess cell viability using a standard assay like MTT or Trypan Blue exclusion.
Possible Cause 2: Genotoxicity at high concentrations.
-
Solution: Be aware that at supratherapeutic doses, this compound has been shown to cause chromosomal instability in human peripheral lymphocytes.[8] If you are using very high concentrations, consider that the observed effects may be due to genotoxicity rather than a specific receptor-mediated mechanism. Lower the concentration to a more physiologically relevant range if possible.
Possible Cause 3: Off-target effects.
-
Solution: this compound can have effects on receptors other than nAChRs, such as cardiac muscarinic receptors, and can inhibit the norepinephrine transporter.[3][6] If your cell line expresses these, the observed cytotoxicity could be an off-target effect. Investigate the expression of these potential off-targets in your cell line.
Problem 2: Inconsistent or Non-Reproducible Results
Possible Cause 1: Instability of this compound in culture medium.
-
Solution: this compound can degrade in solution, especially under certain pH and temperature conditions.[9] Always prepare fresh working solutions from a frozen stock for each experiment. Avoid using diluted solutions that have been stored for extended periods.
Possible Cause 2: Variation in experimental conditions.
-
Solution: Ensure consistency in all experimental parameters, including cell seeding density, media volume, and incubation time.[10] Small variations in these factors can significantly impact the cellular response to drug treatment.
Problem 3: High Background or Interference in Fluorescence-Based Assays
Possible Cause 1: Autofluorescence of this compound.
-
Solution: While there is no direct evidence of this compound autofluorescence, it is good practice to include a "this compound only" control (wells with media and this compound but no cells or fluorescent dye) to check for any intrinsic fluorescence at the excitation and emission wavelengths of your assay.
Possible Cause 2: Interference with fluorescent dyes.
-
Solution: Some compounds can quench or enhance the fluorescence of dyes used in cell-based assays.[11] To test for this, run a control with your fluorescent dye and this compound in a cell-free system to see if the fluorescence intensity is altered. If interference is observed, you may need to consider a different fluorescent dye with a different spectral profile or a non-fluorescence-based assay.
Possible Cause 3: General high background.
-
Solution: High background in fluorescence imaging can be due to several factors unrelated to this compound, such as insufficient washing, overly high antibody concentrations, or autofluorescence from the cells or media.[5][10][12][13] Optimize your staining protocol by titrating antibody concentrations, ensuring thorough washing steps, and including an unstained control to assess baseline autofluorescence.[10][12][13]
Data Presentation
Table 1: Reported In Vitro Concentrations and Effects of this compound
| Cell Line/System | Concentration Range | Observed Effect | Reference |
| BC3H-1 (mouse muscle) | IC50: 5.5 ± 0.5 nM | Inhibition of nicotinic acetylcholine receptors | [7] |
| Bovine Adrenal Medullary Cells | 1 µM - 300 µM | Inhibition of norepinephrine uptake | [6] |
| Human Peripheral Lymphocytes | Supratherapeutic doses | Chromosomal instability | [8] |
| Murine Phrenic Nerve-Diaphragm | 5 x 10-8 g/mL (low) | No presynaptic effect | [14] |
| Murine Phrenic Nerve-Diaphragm | 5 x 10-7 g/mL (high) | Depression of quantal release | [14] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound.
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere and enter the logarithmic growth phase (typically 24 hours).
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in your complete cell culture medium. A starting range of 1 nM to 100 µM is recommended.
-
Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.[15]
-
Incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[15][16]
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[15][16]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[15]
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot the cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: Competitive antagonism of the nicotinic acetylcholine receptor by this compound.
Caption: A logical workflow for troubleshooting common issues with this compound in cell culture.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound bromide - Wikipedia [en.wikipedia.org]
- 3. anesthesiaservicesutah.com [anesthesiaservicesutah.com]
- 4. drugs.com [drugs.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Inhibition by neuromuscular blocking drugs of norepinephrine transporter in cultured bovine adrenal medullary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The kinetics of inhibition of nicotinic acetylcholine receptors by (+)-tubocurarine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. astrazeneca.com.au [astrazeneca.com.au]
- 10. biotium.com [biotium.com]
- 11. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. sinobiological.com [sinobiological.com]
- 13. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 14. Pre- and postsynaptic effects of this compound at the neuromuscular junction of the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuromuscular and vagal blocking actions of this compound bromide, its metabolites, and vecuronium bromide (Org NC45) and its potential metabolites in the anaesthetized cat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Variability in Pancuronium Effectiveness
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting variability in the effectiveness of pancuronium bromide between experimental subjects. The following information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the onset and duration of neuromuscular blockade with this compound in our animal models, despite administering the same dose. What are the potential causes?
A1: Variability in the response to this compound is a known phenomenon and can be attributed to a range of factors including:
-
Pharmacokinetic differences: Variations in drug absorption, distribution, metabolism, and excretion among subjects can significantly alter the concentration of this compound at the neuromuscular junction.
-
Pharmacodynamic differences: The sensitivity of the nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction to this compound can vary between individuals.
-
Drug interactions: Concomitant administration of other drugs can potentiate or inhibit the effects of this compound.
-
Genetic factors: Polymorphisms in genes encoding metabolizing enzymes (e.g., cholinesterases) or nAChR subunits can alter a subject's response.
-
Physiological and pathological states: Factors such as age, renal or hepatic impairment, and certain neuromuscular diseases can influence this compound's effectiveness.
Q2: Could the type of anesthetic we are using influence the effectiveness of this compound?
A2: Yes, absolutely. Volatile anesthetics are well-documented to potentiate the neuromuscular blocking effects of non-depolarizing agents like this compound. This means a lower dose of this compound is required to achieve the same level of blockade. For instance, the ED95 (the dose required to produce 95% suppression of muscle twitch response) of this compound is approximately 0.05 mg/kg under balanced anesthesia but can be reduced to around 0.03 mg/kg under halothane anesthesia.[1][2]
Q3: We suspect a drug interaction is causing the variability. Which classes of drugs are known to interact with this compound?
A3: A wide range of drugs can interact with this compound, either potentiating or diminishing its effect. It is crucial to review all co-administered substances.
-
Potentiating Drugs (Increased Effect):
-
Antibiotics: Aminoglycosides (e.g., gentamicin, neomycin), tetracyclines, polymyxins, and clindamycin can enhance neuromuscular blockade.[3][4]
-
Anesthetics: Volatile anesthetics (e.g., halothane, isoflurane) and some intravenous anesthetics.[4]
-
Cardiovascular Drugs: Calcium channel blockers, beta-blockers, and antiarrhythmics.[4]
-
-
Diminishing Drugs (Decreased Effect):
-
Anticonvulsants: Chronic administration of phenytoin or carbamazepine can lead to resistance.
-
Corticosteroids: May decrease the effect of this compound.[4]
-
Cholinesterase inhibitors: Drugs like neostigmine will antagonize the block.
-
Q4: Can underlying health conditions of the experimental subjects affect our results?
A4: Yes, the health status of your subjects is a critical factor.
-
Renal Impairment: this compound is primarily cleared by the kidneys. Renal failure can lead to a 30-50% decrease in plasma clearance and prolonged neuromuscular blockade.[4] Dose reduction is necessary in subjects with renal dysfunction.
-
Hepatic Impairment: Liver disease can increase the volume of distribution and prolong the elimination half-life of this compound, leading to a longer duration of action.[2][6]
-
Neuromuscular Diseases: Conditions like myasthenia gravis can increase sensitivity to non-depolarizing muscle relaxants, requiring dose adjustments.[4]
Q5: Are there any known genetic factors that could explain the observed variability?
A5: While research is ongoing, some genetic factors are known to influence the response to neuromuscular blocking agents.
-
Cholinesterase Polymorphisms: Variations in the gene encoding butyrylcholinesterase (BCHE) can affect the metabolism of some muscle relaxants. While this compound is not primarily metabolized by cholinesterases, these enzymes can still influence its duration of action. Some studies have shown that this compound can inhibit plasma cholinesterase.[7][8]
-
Acetylcholine Receptor Subunit Polymorphisms: Variations in the genes encoding the subunits of the nicotinic acetylcholine receptor (nAChR) could theoretically alter the binding affinity of this compound, leading to differences in potency and duration of action. Studies have shown that the switch from the fetal (gamma subunit) to the adult (epsilon subunit) form of the nAChR alters the antagonism by this compound.[9]
Troubleshooting Guides
Issue: Increased or Prolonged Neuromuscular Blockade
If you observe an unexpectedly potent or prolonged effect of this compound, consider the following troubleshooting steps:
-
Review Co-administered Medications: Carefully check for any drugs known to potentiate this compound's effects (see FAQ Q3 and Table 1).
-
Assess Renal and Hepatic Function: If not already part of your protocol, assess the renal and hepatic health of your subjects.
-
Reduce this compound Dosage: For future experiments in the same cohort, consider a dose reduction and titrate to effect using neuromuscular monitoring.
-
Consider Genetic Screening: If variability persists and is critical to your research, consider screening for polymorphisms in genes related to drug metabolism and acetylcholine receptors.
Issue: Decreased or Shortened Neuromuscular Blockade (Resistance)
If you find that this compound is less effective than expected or its duration of action is shorter, follow these steps:
-
Review Co-administered Medications: Check for drugs that may antagonize this compound's effects, such as anticonvulsants or corticosteroids (see FAQ Q3).
-
Evaluate for Upregulation of Acetylcholine Receptors: Certain conditions, such as burns or prolonged immobilization, can lead to an increase in the number of acetylcholine receptors, causing resistance to non-depolarizing muscle relaxants.[10]
-
Increase this compound Dosage: A higher dose may be required to achieve the desired level of neuromuscular blockade. Always use a peripheral nerve stimulator to guide dosing and avoid overdose.
-
Investigate Alternative Neuromuscular Blocking Agents: If resistance is significant and problematic for your experimental design, consider using an alternative agent with a different pharmacological profile.
Data Presentation
The following tables summarize key quantitative data related to factors influencing this compound effectiveness.
Table 1: Impact of Drug Interactions on this compound Effectiveness
| Interacting Drug Class | Example Drug(s) | Effect on this compound | Quantitative Impact (where available) |
| Volatile Anesthetics | Halothane, Isoflurane | Potentiation | Reduces ED95 by approximately 40% (from ~0.05 mg/kg to ~0.03 mg/kg).[1][2] |
| Aminoglycoside Antibiotics | Gentamicin, Neomycin | Potentiation | Can significantly prolong neuromuscular blockade. Combinations of ineffective concentrations of this compound and aminoglycosides can cause an 82-98% neuromuscular block.[11] |
| Tetracycline Antibiotics | Doxycycline | Potentiation | Increases the risk of respiratory depression.[3] |
| Polymyxin Antibiotics | Polymyxin B | Potentiation | Increases the risk of respiratory depression.[3] |
| Lincosamide Antibiotics | Clindamycin | Potentiation | Increases the risk of respiratory depression.[3] |
| Magnesium Salts | Magnesium Sulfate | Potentiation | Enhances neuromuscular blockade.[3][5] |
| Anticonvulsants (chronic use) | Phenytoin | Antagonism | May increase this compound dose requirements. |
| Corticosteroids | Prednisone | Antagonism | May decrease the effect of this compound.[4] |
Table 2: Influence of Pathophysiological States on this compound Pharmacokinetics
| Condition | Parameter | Change in this compound Pharmacokinetics |
| Renal Failure | Plasma Clearance | Decreased by 30-50%.[4] |
| Elimination Half-life | Prolonged. | |
| Liver Cirrhosis | Volume of Distribution | Increased by approximately 50%.[2][6] |
| Plasma Clearance | Decreased by approximately 22%.[2][6] | |
| Elimination Half-life | Doubled.[2][6] |
Table 3: this compound Pharmacokinetic Parameters in Healthy Adults
| Parameter | Value |
| Elimination Half-life | 89 - 161 minutes[2][6] |
| Volume of Distribution | 241 - 280 mL/kg[2][6] |
| Plasma Clearance | 1.1 - 1.9 mL/minute/kg[2][6] |
| ED95 (balanced anesthesia) | ~0.05 mg/kg[1][2] |
Experimental Protocols
In Vivo Assessment of Neuromuscular Blockade: Train-of-Four (TOF) Monitoring
Objective: To quantitatively assess the degree of neuromuscular blockade induced by this compound.
Methodology:
-
Subject Preparation: Anesthetize the subject according to your approved institutional protocol.
-
Electrode Placement: Place two stimulating electrodes along the path of a peripheral motor nerve (e.g., the ulnar nerve in larger animals).
-
Stimulator Setup: Connect the electrodes to a peripheral nerve stimulator. Set the stimulator to deliver a Train-of-Four (TOF) stimulus, which consists of four supramaximal electrical impulses at a frequency of 2 Hz.[12][13][14]
-
Baseline Measurement: Before administering this compound, deliver a TOF stimulus and record the baseline twitch response (T1, T2, T3, T4). In the absence of a neuromuscular blocker, all four twitches should be of equal height (TOF ratio = T4/T1 = 1.0).[12]
-
This compound Administration: Administer this compound intravenously.
-
Monitoring: Deliver TOF stimuli at regular intervals (e.g., every 15 seconds) and record the twitch responses.
-
Data Analysis:
-
TOF Count: Count the number of visible twitches. A count of 0 indicates a deep block, while a count of 4 suggests recovery.[13]
-
TOF Ratio: Calculate the ratio of the amplitude of the fourth twitch to the first twitch (T4/T1). A TOF ratio of less than 0.9 indicates residual neuromuscular blockade.[15]
-
In Vitro Acetylcholinesterase (AChE) Activity Assay (Spectrophotometric)
Objective: To determine the activity of acetylcholinesterase in a sample, which can be relevant for understanding potential indirect effects on this compound's duration of action.
Methodology (based on Ellman's method): [16][17][18]
-
Reagent Preparation:
-
Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0).
-
Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the phosphate buffer.
-
Prepare a solution of acetylthiocholine iodide (substrate) in the phosphate buffer.
-
-
Sample Preparation: Prepare tissue homogenates or plasma samples in the phosphate buffer.
-
Assay Procedure (in a 96-well plate):
-
To each well, add the sample, DTNB solution, and phosphate buffer.
-
Initiate the reaction by adding the acetylthiocholine iodide solution.
-
Immediately measure the absorbance at 412 nm in a microplate reader in kinetic mode for a set period (e.g., 5-10 minutes) at regular intervals (e.g., every minute).[16]
-
-
Data Analysis: The rate of change in absorbance over time is proportional to the AChE activity. Calculate the activity based on the molar extinction coefficient of the product formed (TNB).
In Vitro Cytochrome P450 (CYP) Activity Assay (Fluorometric)
Objective: To assess the activity of specific cytochrome P450 enzymes that may be involved in the metabolism of co-administered drugs that could interact with this compound.
Methodology (example for CYP3A4): [19][20][21][22][23]
-
Reagent Preparation:
-
Prepare a potassium phosphate buffer (e.g., 100 mM, pH 7.4).
-
Prepare a solution of a fluorogenic CYP3A4 substrate (e.g., 7-benzyloxy-4-(trifluoromethyl)coumarin - BFC) in an appropriate solvent.
-
Prepare a solution of the NADPH-generating system.
-
Prepare a stop solution (e.g., acetonitrile).
-
-
Enzyme Source: Use human liver microsomes or recombinant CYP3A4 enzymes.
-
Assay Procedure (in a 96-well plate):
-
To each well, add the enzyme source, buffer, and the test compound (if screening for inhibitors).
-
Pre-incubate the plate at 37°C.
-
Initiate the reaction by adding the NADPH-generating system and the fluorogenic substrate.
-
Incubate at 37°C for a specified time.
-
Stop the reaction by adding the stop solution.
-
-
Data Analysis: Measure the fluorescence of the product using a fluorescence microplate reader. The fluorescence intensity is proportional to the CYP3A4 activity.
Visualizations
References
- 1. drugs.com [drugs.com]
- 2. labeling.pfizer.com [labeling.pfizer.com]
- 3. This compound dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. assets.hpra.ie [assets.hpra.ie]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. Inhibition of the plasma cholinesterase variants by this compound bromide and some of its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The inhibition of cholinesterases by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The actions of muscle relaxants at nicotinic acetylcholine receptor isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. anesth-pain-med.org [anesth-pain-med.org]
- 11. researchgate.net [researchgate.net]
- 12. faculty.washington.edu [faculty.washington.edu]
- 13. ppno.ca [ppno.ca]
- 14. Train of Four (TOF) Monitoring: Are We Doing It The Right Way? - Axis Neuromonitoring [axisneuromonitoring.com]
- 15. Neuromuscular monitoring: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. japsonline.com [japsonline.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. High-throughput fluorescence assay of cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. [PDF] Fluorescence-based assays for screening nine cytochrome P450 (P450) activities in intact cells expressing individual human P450 enzymes. | Semantic Scholar [semanticscholar.org]
- 22. abcam.com [abcam.com]
- 23. promega.com [promega.com]
impact of temperature and pH on pancuronium activity in vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of temperature and pH on pancuronium activity in in vitro experimental settings.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Variability in this compound Potency (EC50/IC50) | Temperature fluctuations in the experimental setup. | Ensure precise and stable temperature control of the organ bath or cell culture medium. Even slight variations can alter neuromuscular blockade.[1][2] |
| Inconsistent pH of the physiological buffer. | Prepare fresh buffer for each experiment and verify the pH immediately before use. Acidosis can potentiate the effects of non-depolarizing muscle relaxants.[3] | |
| Degradation of this compound stock solution. | This compound solutions should be stored refrigerated (2-8°C) and protected from light. For prolonged storage, adhere to the manufacturer's expiration date. Room temperature storage is suitable for short-term use (up to 6 months).[4][5] | |
| Slower than Expected Onset of Neuromuscular Blockade | Suboptimal temperature of the preparation. | Verify that the experimental temperature is at the desired level (e.g., 37°C for mammalian preparations). |
| Incorrect drug concentration. | Double-check all calculations for drug dilutions. Prepare fresh dilutions from a reliable stock solution. | |
| Unexpectedly Prolonged Duration of Action | Low experimental temperature (hypothermia). | Hypothermia can prolong the duration of action of this compound.[6] Ensure the temperature is maintained at the intended physiological level. |
| Acidic pH of the buffer. | An acidic environment may prolong the neuromuscular blockade.[3] Re-verify and adjust the pH of your physiological salt solution. |
Frequently Asked Questions (FAQs)
Temperature Effects
Q1: How does temperature affect the potency of this compound in vitro?
A1: In vitro studies on isolated nerve-muscle preparations have shown that temperature can influence the potency of this compound. Cooling has been observed to shift the dose-response curve to the left, indicating a slight increase in potency (a lower concentration is required to produce the same level of block).[1][2] However, some studies suggest that this compound's potency is less affected by hypothermia compared to other non-depolarizing relaxants.[7] Conversely, both hypothermia and hyperthermia have been reported to potentiate the effects of this compound in some preparations.[8]
Q2: What is the quantitative impact of temperature on the ED50 of this compound?
A2: The following table summarizes data from a study using an isolated mouse nerve-diaphragm preparation, which demonstrates a slight increase in this compound potency with cooling.[1][2]
| Temperature | This compound Concentration for 50% Block (ED50) |
| 37°C | 0.65 ± 0.012 µM |
| 25°C | 0.46 ± 0.009 µM |
Data from a study on isolated mouse nerve-diaphragm preparations.[1][2]
Another study using a rat phrenic nerve-hemidiaphragm preparation found that this compound, unlike other non-depolarizing relaxants, retains its potency at hypothermic conditions.[7]
| Temperature | Relative ED50 |
| 37°C | Baseline |
| 31°C | No significant change |
| 25°C | No significant change |
Data from a study on rat phrenic nerve-hemidiaphragm preparations.[7]
Q3: Why do different studies report conflicting results on the effect of temperature?
A3: The conflicting results in the literature may be due to differences in the experimental models (e.g., mouse vs. rat preparations), the specific temperatures investigated, and the experimental protocols used.[8] The steepness of the dose-response curve for this compound can also lead to seemingly large effects from small horizontal shifts in the curve.[1][2]
pH Effects
Q4: What is the expected impact of pH on this compound activity in vitro?
A4: While specific in vitro quantitative data on the effect of pH on this compound's neuromuscular blocking activity is limited, the general understanding from in vivo studies and the pharmacology of aminosteroid neuromuscular blockers suggests that acidosis (lower pH) would potentiate the neuromuscular blockade, while alkalosis (higher pH) would antagonize it.[3]
Q5: How does pH theoretically influence this compound's action?
A5: this compound is a bis-quaternary aminosteroid.[9] Changes in pH can alter the ionization state of molecules at the neuromuscular junction, potentially affecting the binding of this compound to the nicotinic acetylcholine receptor. An acidic environment may enhance the attraction of the drug to its receptor.[3]
Q6: Is this compound stable at different pH values?
A6: this compound bromide is soluble in water over a wide pH range (2.0 to 12.0).[10] However, its activity at the neuromuscular junction is what is expected to be influenced by the pH of the physiological buffer.
Experimental Protocols
Key Experiment: Isolated Phrenic Nerve-Hemidiaphragm Preparation
This is a classic in vitro method to study the effects of neuromuscular blocking agents.
Methodology:
-
Dissection: The phrenic nerve and the attached hemidiaphragm are carefully dissected and mounted in an organ bath.
-
Physiological Solution: The preparation is bathed in a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a specific temperature and pH, and continuously aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Stimulation: The phrenic nerve is stimulated supramaximally with electrodes to elicit indirect muscle contractions (twitches).
-
Measurement: The isometric tension of the muscle contractions is recorded using a force transducer.
-
Drug Application: this compound is added to the organ bath in increasing concentrations to establish a dose-response curve.
-
Data Analysis: The concentration of this compound that produces a 50% reduction in twitch height (ED50) is determined.[1][7]
Visualizations
Caption: Experimental workflow for determining this compound ED50.
Caption: this compound's mechanism at the neuromuscular junction.
Caption: Factors influencing this compound's in vitro activity.
References
- 1. droracle.ai [droracle.ai]
- 2. Pre- and postsynaptic effects of this compound at the neuromuscular junction of the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reference.medscape.com [reference.medscape.com]
- 4. youtube.com [youtube.com]
- 5. Dose-response curves for this compound and tubocurarine: comparison of single and cumulative dose techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Influence of Acid-Base Balance on Anesthetic Muscle Relaxants: A Comprehensive Review on Clinical Applications and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 10. Dose-response curves for four neuromuscular blockers using continuous i.v. infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pancuronium Administration and Histamine Release
This technical support guide is intended for researchers, scientists, and drug development professionals. It provides detailed information on minimizing histamine release associated with pancuronium administration through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: Does this compound administration cause histamine release?
A1: this compound, a long-acting aminosteroid neuromuscular blocking agent, is known to have a low propensity for causing histamine release, especially when compared to older agents like d-tubocurarine or benzylisoquinolinium compounds such as atracurium.[1] However, while not a characteristic action, rare hypersensitivity reactions possibly mediated by histamine release, including bronchospasm, flushing, hypotension, and tachycardia, have been reported.[2] Severe anaphylactic reactions, though infrequent, can also occur.[2]
Q2: What is the mechanism of this compound-induced histamine release?
A2: Histamine release from mast cells and basophils can occur through two primary pathways: IgE-mediated and non-IgE-mediated (or direct) degranulation.
-
IgE-Mediated: In sensitized individuals, this compound can act as an allergen, cross-linking IgE antibodies on the surface of mast cells and basophils. This triggers a signaling cascade leading to the release of histamine and other inflammatory mediators.[3] This is a classic allergic reaction and can occur even at very low drug concentrations.
-
Non-IgE-Mediated: Some drugs can directly trigger mast cell degranulation without the involvement of IgE. This is thought to occur through the activation of specific receptors on mast cells, such as the Mas-related G-protein-coupled receptor member X2 (MRGPRX2). While less common with aminosteroids like this compound, this pathway can contribute to histamine release, particularly at higher concentrations.
Q3: What are the clinical signs of histamine release during an experiment?
A3: Researchers should be vigilant for clinical signs of histamine release, which can range from mild to severe. These include:
-
Cutaneous: Flushing, erythema (redness), urticaria (hives), and angioedema.
-
Cardiovascular: Hypotension (a drop in blood pressure) and tachycardia (an increased heart rate).
-
Respiratory: Bronchospasm (wheezing) and increased airway pressure.
-
Systemic: Anaphylaxis, a severe, life-threatening allergic reaction characterized by cardiovascular collapse and respiratory compromise.
Q4: Is there a risk of cross-reactivity with other neuromuscular blocking agents (NMBAs)?
A4: Yes, cross-reactivity between different NMBAs is a significant concern. The allergenic properties of NMBAs are primarily attributed to the presence of quaternary ammonium epitopes.[4] If a subject has an allergic reaction to this compound, there is a possibility of reacting to other NMBAs, both within the aminosteroid class (e.g., rocuronium, vecuronium) and the benzylisoquinolinium class (e.g., atracurium, cisatracurium).[2][5] Skin testing is often recommended to identify safe alternatives for future procedures.[6]
Q5: Are there any preventative strategies to minimize histamine release?
A5: While this compound has a low intrinsic risk, general strategies to mitigate potential histamine release, especially in sensitive individuals or high-risk experiments, can be adapted from protocols used for other NMBAs. Pretreatment with a combination of H1 and H2 receptor antagonists can be effective in blocking the physiological effects of released histamine.[7][8][9]
-
H1 Antagonists: (e.g., diphenhydramine) primarily block the effects of histamine on smooth muscle and blood vessels.
-
H2 Antagonists: (e.g., cimetidine, famotidine) block histamine's effects on gastric acid secretion and can also have cardiovascular effects.
A common prophylactic regimen involves administering an H1 and H2 antagonist prior to the administration of the potential histamine-releasing agent.[8][10][11]
Troubleshooting Guides
Scenario 1: Unexpected Hypotension and Tachycardia Observed Post-Pancuronium Administration
-
Immediate Actions:
-
Confirm that the observed hemodynamic changes are not due to other experimental variables (e.g., anesthetic depth, surgical stimulation, blood loss).
-
If histamine release is suspected, administer appropriate supportive care as per institutional guidelines. This may include fluid resuscitation and vasopressors.
-
-
Investigation:
-
Collect a blood sample for plasma histamine and tryptase measurement as soon as possible (ideally within 15-60 minutes of the reaction) to confirm mast cell degranulation.
-
Review the experimental protocol to ensure the correct dosage of this compound was administered.
-
Consider the possibility of subject sensitization from previous exposure to NMBAs or other compounds with quaternary ammonium ions.
-
-
Future Prevention:
-
For subsequent experiments with the same subject or model, consider pretreatment with H1 and H2 antagonists.
-
If the reaction was severe, consider using an alternative NMBA with a different chemical structure (e.g., a benzylisoquinolinium if an aminosteroid was implicated), but be mindful of potential cross-reactivity. Skin testing may be warranted.
-
Scenario 2: Cutaneous Reactions (Flushing, Hives) Noted at the Injection Site or Systemically
-
Immediate Actions:
-
Monitor the subject closely for any progression to more severe systemic reactions, such as hypotension or bronchospasm.
-
Administer an H1 antagonist as per protocol to mitigate the cutaneous effects.
-
-
Investigation:
-
Document the nature and extent of the cutaneous reaction.
-
Consider performing a cutaneous wheal and flare test at a later date to confirm a localized histamine-releasing effect of this compound in the subject.
-
-
Future Prevention:
-
Ensure that the this compound solution is appropriately diluted and administered at a controlled rate, as rapid bolus injections of some drugs are more likely to cause histamine release.
-
Pretreatment with antihistamines may be considered for future experiments.
-
Data Presentation
Table 1: Relative Cutaneous Histamine-Releasing Ability of Neuromuscular Blocking Agents
| Neuromuscular Blocking Agent | Chemical Class | Relative Histamine-Releasing Ability (this compound = 1) |
| This compound | Aminosteroid | 1.0 |
| Vecuronium | Aminosteroid | 1.1 |
| Rocuronium | Aminosteroid | No significant histamine release reported in comparative studies |
| Suxamethonium | Depolarizing | 1.7 |
| Alcuronium | Benzylisoquinolinium | 5.0 |
| Atracurium | Benzylisoquinolinium | 52.0 |
| d-Tubocurarine | Benzylisoquinolinium | 172.0 |
Data synthesized from comparative studies of cutaneous wheal diameter following intradermal injection.
Table 2: Plasma Histamine Concentrations Following Administration of Various NMBAs
| Neuromuscular Blocking Agent | Dose | Mean Peak Plasma Histamine Concentration (% of control) | Time to Peak |
| This compound | 0.09 mg/kg | No significant change from baseline | N/A |
| Vecuronium | 0.1 mg/kg | No significant change from baseline | N/A |
| Rocuronium | 0.6 mg/kg | No significant change from baseline | N/A |
| Atracurium | 0.5 - 0.6 mg/kg | ~232% | 1-3 minutes |
| d-Tubocurarine | 0.5 mg/kg | ~240% | 1 minute |
This table represents typical findings from clinical studies. Absolute values can vary based on the assay used and individual patient factors. Studies consistently show that aminosteroids like this compound, vecuronium, and rocuronium do not cause significant elevations in plasma histamine.[12][13]
Experimental Protocols
Protocol 1: Quantification of Plasma Histamine by Radioimmunoassay (RIA)
This protocol outlines the general steps for a competitive binding radioimmunoassay to measure histamine in plasma samples.
-
Sample Collection and Preparation:
-
Collect blood samples in EDTA-containing tubes at baseline (before this compound administration) and at specified time points post-administration (e.g., 1, 3, 5, and 10 minutes).
-
Immediately place the tubes on ice to prevent ex-vivo histamine release.
-
Centrifuge the samples at 4°C to separate the plasma.
-
Carefully aspirate the plasma, avoiding the buffy coat (white cell layer), and transfer to a new tube.
-
Freeze the plasma samples at -20°C or lower until the assay is performed.
-
-
Assay Procedure (Competitive Binding):
-
Standard Curve Preparation: Prepare a series of standards with known concentrations of histamine.
-
Incubation: In a series of tubes, add the plasma sample (or standard), a fixed amount of radiolabeled histamine (e.g., 125I-histamine), and a limited amount of a specific anti-histamine antibody.
-
Competition: The unlabeled histamine in the sample/standard competes with the radiolabeled histamine for binding to the antibody.
-
Incubation: Allow the mixture to incubate for a specified period (e.g., 16-24 hours) at 4°C to reach equilibrium.
-
-
Separation and Detection:
-
Precipitation: Add a precipitating reagent (e.g., a secondary antibody) to separate the antibody-bound histamine from the free histamine.
-
Centrifugation: Centrifuge the tubes to pellet the antibody-bound complexes.
-
Aspiration: Carefully decant or aspirate the supernatant containing the free radiolabeled histamine.
-
Counting: Measure the radioactivity of the pellet using a gamma counter.
-
-
Data Analysis:
-
Construct a standard curve by plotting the radioactivity of the standards against their known concentrations. The amount of radioactivity will be inversely proportional to the concentration of unlabeled histamine.
-
Determine the histamine concentration in the unknown samples by interpolating their radioactivity values on the standard curve.
-
Protocol 2: Assessment of Cutaneous Histamine Release (Intradermal Wheal and Flare Test)
This protocol describes a method to assess the direct histamine-releasing potential of this compound in the skin.
-
Subject Preparation:
-
Ensure the subject has not taken any antihistamines or other interfering medications for an appropriate washout period.
-
Select a suitable test area, typically the volar surface of the forearm. Clean the area with an alcohol swab.
-
-
Test Solutions:
-
Prepare serial dilutions of this compound in sterile, preservative-free saline.
-
Use a positive control (histamine solution, e.g., 10 mg/mL) and a negative control (sterile saline).
-
-
Intradermal Injection:
-
Using a fine-gauge needle (e.g., 27-30G), inject a small, precise volume (e.g., 0.02-0.05 mL) of each test solution intradermally to create a small bleb.
-
Mark each injection site clearly.
-
-
Measurement and Interpretation:
-
After a set time (typically 15-20 minutes), measure the diameter of the wheal (the raised, blanched area) and the flare (the surrounding red area) at each injection site.
-
A positive test is typically defined as a wheal diameter that is a certain size larger than the negative control (e.g., ≥3 mm larger).
-
Visualizations
Caption: Mechanisms of this compound-induced histamine release.
Caption: Workflow for assessing this compound-induced histamine release.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound allergy: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nationalauditprojects.org.uk [nationalauditprojects.org.uk]
- 5. researchgate.net [researchgate.net]
- 6. Perioperative drug reactions – practical recommendations for allergy testing and patient management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction between this compound bromide and vecuronium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of three pretreatment protocols to prevent anaphylactoid reactions to radiocontrast media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medium.com [medium.com]
- 10. Two pretreatment regimens for high-risk patients receiving radiographic contrast media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cimetidine (Tagamet) combined with steroids and H1 antihistamines for the prevention of serious radiographic contrast material reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuromuscular blocking agent testing [aaaai.org]
- 13. researchgate.net [researchgate.net]
addressing incomplete neuromuscular blockade with pancuronium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the neuromuscular blocking agent, pancuronium.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce neuromuscular blockade?
This compound bromide is a long-acting, non-depolarizing neuromuscular blocking drug.[1] Its primary mechanism of action is to act as a competitive antagonist to acetylcholine (ACh) at the nicotinic receptors on the postsynaptic membrane of the neuromuscular junction.[2][3] By binding to these receptors without activating them, this compound prevents ACh from binding and initiating the depolarization necessary for muscle contraction, resulting in muscle relaxation.[2][3]
Q2: How is the depth of this compound-induced neuromuscular blockade measured?
The depth of blockade is most commonly assessed by stimulating a peripheral nerve and measuring the corresponding muscle response.[4][5] The most prevalent method is Train-of-Four (TOF) stimulation, which involves four supramaximal stimuli delivered at a frequency of 2 Hz.[4][6] The response is quantified by the TOF count (number of twitches) and the TOF ratio (amplitude of the fourth twitch divided by the first).[7]
-
Deep Block: No response to TOF stimulation (TOF count of 0).[8]
-
Moderate Block: 1 to 3 responses to TOF stimulation.[8]
-
Surgical Blockade: Generally corresponds to a TOF count of 1-2, or 85-95% receptor occupancy.[6]
-
Recovery: A TOF ratio of ≥ 0.9 is considered adequate recovery of neuromuscular function.[5][7]
Q3: What are the common causes of incomplete or resistant neuromuscular blockade with this compound?
Resistance to this compound can arise from various pharmacokinetic and pharmacodynamic factors.[9]
-
Upregulation of Acetylcholine Receptors (AChRs): Conditions like central nerve injury, burns, or prolonged immobilization can increase the number of AChRs, including extrajunctional receptors, requiring higher doses of this compound to achieve blockade.[9]
-
Drug Interactions: Certain drugs can interfere with this compound's effects. For example, chronic use of anticonvulsants like phenytoin may induce resistance.[9][10] Conversely, volatile anesthetics, aminoglycoside antibiotics, and local anesthetics can potentiate the blockade.[1][10]
-
Pathophysiological States: Critical illnesses and liver disease can alter the volume of distribution and protein binding of this compound, affecting its concentration at the neuromuscular junction.[9]
Q4: How is this compound-induced neuromuscular blockade typically reversed?
Reversal is commonly achieved by administering an acetylcholinesterase (AChE) inhibitor, such as neostigmine.[2][11] Neostigmine inhibits the enzyme that breaks down ACh, thereby increasing the concentration of ACh at the neuromuscular junction.[11] This increased level of ACh competes more effectively with this compound for the nicotinic receptors, restoring neuromuscular transmission.[11] It is important to note that AChE inhibitors have a "ceiling effect" and may not be able to reverse a very deep blockade.[11][12]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
| Issue / Observation | Potential Causes | Troubleshooting Steps & Recommendations |
| Failure to achieve target level of blockade (e.g., 95% twitch depression) with standard doses. | 1. This compound Resistance: Upregulation of acetylcholine receptors due to experimental conditions or subject pathology.[9] 2. Drug Antagonism: Concurrent administration of drugs that antagonize neuromuscular blockade (e.g., aminophylline, corticosteroids).[13] 3. Incorrect Dose Calculation: Errors in calculating the dose based on subject weight or concentration of the stock solution. | 1. Review Subject History: Check for conditions or concurrent treatments known to cause resistance.[9][13] 2. Increase Dose Cautiously: Titrate the this compound dose upwards while carefully monitoring the depth of blockade. 3. Verify Drug Concentration: Double-check all calculations and, if possible, verify the concentration of the this compound solution. |
| Train-of-Four (TOF) ratio remains below 0.9 after administration of a standard dose of neostigmine. | 1. Deep Blockade: Neostigmine is less effective at reversing a deep neuromuscular block (e.g., TOF count of 0 or 1).[14] There is a ceiling to its effect.[11][12] 2. Insufficient Time: The peak effect of neostigmine may not occur for up to 10 minutes.[15][16] 3. Potentiating Factors: Presence of agents that enhance neuromuscular blockade, such as certain antibiotics or volatile anesthetics.[1] | 1. Assess Block Depth Before Reversal: Ensure some recovery is present (ideally a TOF count of 3 or 4) before administering neostigmine for more reliable reversal.[4] 2. Allow Sufficient Time: Wait at least 10 minutes after neostigmine administration before concluding reversal is incomplete.[15] 3. Review Concomitant Drugs: Identify and consider the effects of any potentiating agents.[1] |
| Spontaneous muscle activity or fasciculations observed after neostigmine administration. | Anticholinesterase Overdose: High concentrations of AChE inhibitors can lead to excessive acetylcholine at the neuromuscular junction, causing spontaneous and repetitive muscle firing.[12] This can manifest as paradoxical weakness.[11] | 1. Administer Appropriate Dose: Use quantitative monitoring to guide the dose of the reversal agent. Empiric maximum doses are not recommended.[11] 2. Monitor for Recovery: If overdose is suspected, monitor neuromuscular function closely and allow for spontaneous recovery as the excess neostigmine is metabolized. |
| Variability in onset time and duration of action between experimental subjects. | 1. Physiological Differences: Age, renal function, and hepatic function can alter the pharmacokinetics of this compound.[1][17] 2. Coexisting Conditions: Neuromuscular disorders can significantly alter sensitivity to blocking agents.[10] | 1. Standardize Subject Population: Use subjects with similar physiological characteristics where possible. 2. Individual Titration: Titrate the dose of this compound for each subject to the desired level of blockade rather than using a fixed dose. 3. Monitor Core Parameters: Record and account for factors like body temperature and acid-base status, which can influence blockade. |
Quantitative Data Summary
The following tables provide key quantitative data related to this compound and its reversal.
Table 1: Dose-Response Data for this compound
| Parameter | Value (mcg/kg) | Method | Reference |
|---|---|---|---|
| ED95 (Effective Dose, 95% block) | 59 - 60 | Cumulative-dose / Single-dose | [18] |
| ED95 (Effective Dose, 95% block) | 64 | Cumulative dose-response | [19] |
| ED95 (Effective Dose, 95% block) | 59 | Incremental administration | [20] |
| ED95 (Effective Dose, 95% block) | 70 - 76 | Mechanical/Electrical response | [21] |
| ED95 (Effective Dose, 95% block) | 59.5 | During ketamine anesthesia |[22] |
Table 2: Pharmacokinetics of Neostigmine for Reversal
| Parameter | Value | Reference |
|---|---|---|
| Onset of Action | ~1 minute | [15][16] |
| Peak Effect | ~10 minutes | [15][16] |
| Duration of Action (IV) | 20 - 30 minutes | [15][16] |
| Elimination Half-life | ~50 - 90 minutes | [16] |
| Recommended Reversal Dose | 0.04 - 0.07 mg/kg |[16] |
Signaling Pathways & Experimental Workflows
Mechanism of Neuromuscular Blockade and Reversal
The following diagram illustrates the competitive interaction between acetylcholine (ACh) and this compound at the nicotinic acetylcholine receptor (nAChR) and the mechanism of reversal by neostigmine.
Caption: Competitive antagonism of this compound at the nAChR and its reversal by neostigmine.
Experimental Workflow for Assessing Neuromuscular Blockade
This diagram outlines a typical experimental procedure for inducing, monitoring, and reversing neuromuscular blockade.
Caption: Standard workflow for inducing and reversing this compound-induced neuromuscular blockade.
Troubleshooting Logic for Incomplete Reversal
This decision tree provides a logical pathway for troubleshooting incomplete reversal of this compound blockade.
Caption: Decision tree for troubleshooting incomplete reversal of this compound blockade.
Experimental Protocols
Protocol: Induction and Reversal of this compound Blockade in a Rat Phrenic Nerve-Hemidiaphragm Preparation
This in vitro protocol is adapted from methodologies used to assess neuromuscular function.
1. Preparation:
-
Isolate the phrenic nerve-hemidiaphragm from a rat and mount it in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Attach the diaphragm to a force-displacement transducer to record isometric twitch contractions.
-
Stimulate the phrenic nerve with supramaximal square-wave pulses (e.g., 0.2 ms duration) at a frequency of 0.1 Hz.
2. Induction of Blockade:
-
After a stabilization period where twitch height is consistent, add this compound to the organ bath to achieve a target concentration. For initial dose-response studies, cumulative concentrations can be used.
-
To achieve a specific level of blockade (e.g., 95% twitch depression), add this compound until the twitch height is reduced to 5% of the initial baseline.
3. Monitoring:
-
Continuously record the twitch height.
-
To assess fade, apply a Train-of-Four (TOF) stimulus (four pulses at 2 Hz) and calculate the TOF ratio.
4. Reversal:
-
Once a stable, deep neuromuscular blockade is achieved (e.g., >95% twitch depression for 15-20 minutes), add the reversal agent to the bath.
-
For neostigmine, a concentration of 2 µg/mL can be effective for reversal.[23]
-
Continue to monitor and record the recovery of the twitch height and the TOF ratio until a stable plateau is reached.
5. Data Analysis:
-
Express twitch height as a percentage of the pre-drug baseline.
-
Calculate the time to 90% blockade (onset), and the time from reversal agent administration to 90% recovery of baseline twitch height.
-
Plot dose-response curves to determine parameters like ED50 and ED95.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. anesthesiaservicesutah.com [anesthesiaservicesutah.com]
- 3. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 4. anaesthetics.ukzn.ac.za [anaesthetics.ukzn.ac.za]
- 5. resources.wfsahq.org [resources.wfsahq.org]
- 6. Train of Four (TOF) Monitoring: Are We Doing It The Right Way? - Axis Neuromonitoring [axisneuromonitoring.com]
- 7. openanesthesia.org [openanesthesia.org]
- 8. Neuromuscular monitoring: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. anesth-pain-med.org [anesth-pain-med.org]
- 10. Neuromuscular Blockade - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. openanesthesia.org [openanesthesia.org]
- 12. Incomplete reversal of this compound neuromuscular blockade by neostigmine, pyridostigmine, and edrophonium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Resistance to this compound in an asthmatic patient treated with aminophylline and steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Efficacy and safety of neostigmine for neuromuscular blockade reversal in patients under general anesthesia: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Neostigmine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Dose-response curves for this compound and tubocurarine: comparison of single and cumulative dose techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Dose-response relation for atracurium, ORG NC 45 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Dose-response studies with this compound, vecuronium and their combination - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Dose-response curves for alcuronium and this compound alone and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Dose-response relationships and neuromuscular blocking effects of vecuronium this compound during ketamine anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. esmed.org [esmed.org]
Pancuronium Bromide Solutions: A Technical Guide to Long-Term Stability for Repeat Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of pancuronium bromide solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the storage and use of this compound in a laboratory setting, ensuring the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound bromide solutions to ensure long-term stability?
For optimal long-term stability, this compound bromide solutions should be stored under refrigeration at 2°C to 8°C (36°F to 46°F).[1] Under these conditions, the solution can be expected to remain stable for up to three years or until the manufacturer's expiration date.[1][2] For shorter periods, the solution can be stored at room temperature (15°C to 30°C) for up to six months while maintaining its clinical potency.[1][2] It is crucial to protect the solution from freezing and light.[1]
Q2: How long are diluted this compound bromide solutions stable?
Diluted solutions of this compound bromide are stable for up to 48 hours when stored at either room temperature or under refrigeration.[2] It is recommended to prepare dilutions fresh for each set of experiments to ensure consistent potency.
Q3: What are the primary degradation products of this compound bromide in solution?
This compound bromide primarily degrades via hydrolysis into three main products:
-
3-desacetylthis compound (3-dPC)
-
17-desacetylthis compound (17-dPC)
-
3,17-didesacetylthis compound (3,17-ddPC)
The 3-desacetylthis compound metabolite has been shown to have approximately half to two-thirds the neuromuscular blocking potency of the parent compound.[3]
Q4: What factors can accelerate the degradation of this compound bromide solutions?
The stability of this compound bromide solutions is primarily influenced by:
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.
-
pH: The solution is most stable in an acidic pH range, typically around 4.0.[4] Exposure to alkaline conditions can lead to rapid degradation and precipitation.
Q5: Is it necessary to use a specific type of container for storing this compound bromide solutions?
This compound bromide solutions are compatible with both glass and plastic containers for short-term storage (up to 48 hours) with no significant adsorption observed.[2][5] For long-term storage, Type I glass vials are commonly used.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitation in the solution | - Mixing with an alkaline solution (e.g., barbiturates). The pH of the this compound solution is acidic (around 4.0), and a significant increase in pH will cause precipitation. - Incompatibility with other drugs or solutions in the mixture. | - Do not mix this compound bromide with alkaline solutions in the same syringe or infusion line.[6] - If co-administering with an incompatible drug, ensure the intravenous line is thoroughly flushed between administrations. - Visually inspect the solution for any particulate matter before use. If precipitation is observed, discard the solution. |
| Discoloration of the solution | - Chemical degradation due to improper storage conditions (e.g., exposure to light or high temperatures over an extended period). - Contamination of the solution. | - Always store the solution according to the recommended conditions (refrigerated and protected from light).[1][6] - Visually inspect the solution for any discoloration prior to each use. If the solution is not clear and colorless, it should be discarded.[7] |
| Loss of potency or inconsistent experimental results | - Degradation of this compound bromide due to prolonged storage at room temperature or repeated freeze-thaw cycles. - Inaccurate initial dilution. - Adsorption to container surfaces during prolonged storage of highly diluted solutions. | - For repeat experiments, use a fresh vial or a solution that has been stored under recommended refrigerated conditions. - Prepare fresh dilutions for each experiment. - Consider using a peripheral nerve stimulator to functionally assess the potency of the solution if in doubt, especially in in-vivo experiments.[1] - For highly sensitive assays, consider preparing solutions in low-adsorption containers. |
Data Presentation: Stability of this compound Bromide Solutions
The following table summarizes the stability of this compound bromide solutions under different storage conditions.
| Storage Condition | Concentration | Duration | Stability |
| Refrigerated (2°C - 8°C) | Undiluted | Up to 3 years | Stable, retains full clinical potency[1][2] |
| Room Temperature (15°C - 30°C) | Undiluted | Up to 6 months | Stable, retains full clinical potency[1][2] |
| Room Temperature or Refrigerated | Diluted | 48 hours | Stable[2] |
| Accelerated (40°C) | Undiluted | > 6 months | Predicted shelf-life significantly reduced |
| Accelerated (80°C) | Undiluted | 96 hours | Significant degradation observed |
Experimental Protocols
Preparation of this compound Bromide Solution for In Vitro Experiments
-
Materials:
-
This compound bromide vial (e.g., 1 mg/mL or 2 mg/mL)
-
Sterile, pyrogen-free diluent (e.g., 0.9% Sodium Chloride Injection, 5% Dextrose Injection)[4]
-
Sterile syringes and needles
-
Sterile glass or polypropylene tubes/vials
-
-
Procedure:
-
Visually inspect the this compound bromide vial for any particulate matter or discoloration.
-
Using aseptic technique, withdraw the required volume of this compound bromide from the vial.
-
Dilute the this compound bromide solution to the desired final concentration with the appropriate sterile diluent.
-
Gently mix the solution by inverting the container several times. Avoid vigorous shaking.
-
If not for immediate use, store the diluted solution at 2°C to 8°C and use within 48 hours.
-
Before use, allow the solution to equilibrate to room temperature.
-
Stability Indicating HPLC-MS Method for this compound Bromide and its Degradation Products
This protocol is adapted from a validated method for the quantification of this compound and its degradation products.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS) with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions:
-
Column: Kinetex 2.6 µm C18 100 Å, 100×2.1 mm LC Column
-
Mobile Phase A: 5 mM ammonium formate buffer (pH = 3)
-
Mobile Phase B: Acetonitrile with 10% of mobile phase A
-
Gradient:
-
0-2 min: 10% to 90% B
-
2-3 min: Hold at 90% B
-
3-4 min: 90% to 10% B
-
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 2 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Ions to Monitor:
-
This compound: m/z = 286.2
-
3-dPC and 17-dPC: m/z = 265.2
-
3,17-ddPC: m/z = 244.2
-
-
Capillary Voltage: 3 kV
-
Desolvation Gas (N₂): 12 L/min at 350°C
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound bromide solutions.
References
- 1. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 2. This compound bromide | CHEO ED Outreach [outreach.cheo.on.ca]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. globalrph.com [globalrph.com]
- 6. Disposition kinetics of this compound bromide in patients with total biliary obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Validation & Comparative
A Comparative Analysis of the Potency of Pancuronium and Vecuronium in Rats
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuromuscular blocking potency of pancuronium and vecuronium in rats, supported by experimental data. The information presented is intended to assist researchers in selecting the appropriate agent for their studies and in understanding the methodologies for assessing neuromuscular blockade.
Potency Comparison
The potency of a neuromuscular blocking agent is typically quantified by its Effective Dose 50 (ED50), which is the dose required to produce a 50% reduction in muscle twitch height. Based on studies conducted in rats under isoflurane anesthesia, this compound is demonstrated to be a more potent neuromuscular blocking agent than vecuronium.
A study by Iwasaki and colleagues (1996) reported the intravenous ED50 of this compound for neuromuscular blockade in rats to be 63 µg/kg.[1] In a separate but methodologically similar study, the ED50 of vecuronium under isoflurane anesthesia in rats was determined to be 149 µg/kg. A lower ED50 value indicates a higher potency, as a smaller dose is required to achieve the same level of effect. Therefore, in this experimental model, this compound is approximately 2.4 times more potent than vecuronium.
| Drug | ED50 (µg/kg) in Rats (under Isoflurane Anesthesia) |
| This compound | 63[1] |
| Vecuronium | 149 |
Experimental Protocols
The determination of the ED50 for neuromuscular blocking agents in rats typically involves an in vivo preparation that allows for the direct measurement of muscle contraction in response to nerve stimulation. A commonly used and well-documented method is the sciatic nerve-tibialis anterior muscle preparation.
Animal Model:
-
Species: Rat
-
Strain: Commonly used strains include Sprague-Dawley or Wistar.[1]
Anesthesia:
-
Anesthesia is induced and maintained with an inhalational anesthetic, such as isoflurane, at a stable concentration (e.g., 1.1% or 1.25 MAC).[1] The depth of anesthesia is monitored to ensure the animal remains unresponsive to noxious stimuli.
Surgical Preparation:
-
The rat is placed in a supine or lateral position.
-
The sciatic nerve in one of the hind limbs is surgically exposed.
-
The tendon of the tibialis anterior muscle is isolated and attached to a force-displacement transducer to measure isometric muscle contractions.
-
Electrodes are placed on the sciatic nerve for stimulation.
Drug Administration:
-
The neuromuscular blocking agent (this compound or vecuronium) is administered intravenously, typically through a cannulated jugular or tail vein.
-
The drug can be given as a single bolus injection or in a cumulative fashion, where small, incremental doses are administered until the desired level of blockade is achieved.[1]
Nerve Stimulation and Data Acquisition:
-
The sciatic nerve is stimulated with supramaximal electrical pulses.
-
A common stimulation pattern is the "train-of-four" (TOF), which consists of four pulses delivered at a frequency of 2 Hz.
-
The resulting muscle twitches of the tibialis anterior are recorded by the force-displacement transducer.
-
The percentage of twitch height depression is calculated relative to the baseline twitch height recorded before drug administration.
ED50 Determination:
-
A dose-response curve is constructed by plotting the percentage of twitch depression against the corresponding drug dose.
-
The ED50 is then calculated from this curve, representing the dose at which a 50% reduction in twitch height is observed.
Mechanism of Action: Competitive Antagonism
Both this compound and vecuronium are non-depolarizing neuromuscular blocking agents. Their mechanism of action involves competitive antagonism of acetylcholine (ACh) at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate of the neuromuscular junction.
In a normal state, the binding of ACh to nAChRs leads to the opening of ion channels, depolarization of the muscle cell membrane, and subsequent muscle contraction. This compound and vecuronium, being structurally similar to ACh, bind to the same receptors but do not activate them. By occupying the receptor binding sites, they prevent ACh from binding, thereby inhibiting neuromuscular transmission and causing muscle relaxation.
References
Pancuronium's Selective Action on Nicotinic Receptors: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pancuronium's performance as a selective antagonist of nicotinic acetylcholine receptors (nAChRs) against other neuromuscular blocking agents. The information is supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
This compound bromide is a long-acting, non-depolarizing neuromuscular blocking drug that functions as a competitive antagonist at the nicotinic acetylcholine receptor (nAChR) on the postsynaptic membrane of the neuromuscular junction.[1][2] Its molecular structure, featuring two quaternary ammonium groups on a steroid nucleus, mimics acetylcholine (ACh), allowing it to bind to the α-subunits of the nAChR without activating the ion channel.[2][3][4] This "silent binding" prevents the depolarization of the motor endplate, leading to muscle relaxation.[2]
Comparative Performance at the Nicotinic Receptor
The efficacy and selectivity of this compound have been extensively studied and compared to other neuromuscular blocking agents, primarily other aminosteroid compounds like vecuronium and rocuronium, as well as benzylisoquinolinium compounds like cisatracurium.
Binding Affinity and Potency
Electrophysiological and binding assays have been employed to determine the inhibitory potency (often expressed as IC50) of these agents on various nAChR subtypes.
| Compound | Receptor Subtype | IC50 (nM) | Species | Experimental System | Reference |
| This compound | Embryonic mouse muscle nAChR | 5.5 ± 0.5 | Mouse | BC3H-1 cells (patch clamp) | [5][6] |
| Adult mouse muscle nAChR (α1β1δε) | - | Mouse | BOSC23 cells (patch clamp) | [7] | |
| Zebrafish αβδ nAChR | - | Zebrafish | Xenopus oocytes (TEVC) | [8][9] | |
| Zebrafish αβδε nAChR | - | Zebrafish | Xenopus oocytes (TEVC) | [8][9] | |
| Vecuronium | Embryonic mouse muscle nAChR | - | Mouse | - | - |
| Adult mouse muscle nAChR (α1β1δε) | - | Mouse | BOSC23 cells (patch clamp) | [7] | |
| Zebrafish αβδ nAChR | - | Zebrafish | Xenopus oocytes (TEVC) | [8][9] | |
| Zebrafish αβδε nAChR | - | Zebrafish | Xenopus oocytes (TEVC) | [8][9] | |
| Rocuronium | Adult mouse muscle nAChR (α1β1δε) | - | Mouse | BOSC23 cells (patch clamp) | [7] |
| Zebrafish αβδ nAChR | - | Zebrafish | Xenopus oocytes (TEVC) | [8][9] | |
| Zebrafish αβδε nAChR | - | Zebrafish | Xenopus oocytes (TEVC) | [8][9] | |
| (+)-tubocurarine | Embryonic mouse muscle nAChR | 41 ± 2 | Mouse | BC3H-1 cells (patch clamp) | [5][6] |
Note: Some IC50 values were not explicitly provided in the search results as a single numerical value but were part of a broader study on receptor subtypes or comparative potencies.
Studies have shown that this compound and vecuronium exhibit competitive antagonism with each other.[7] Interestingly, recent research on zebrafish nAChRs suggests that this compound may also act as an allosteric inhibitor, a mechanism not solely dependent on competing with acetylcholine at its binding site.[8][10] This is supported by findings that the IC50 of this compound remained similar at different acetylcholine concentrations.[8][10]
Receptor Subtype Selectivity
The adult muscle-type nAChR has two distinct ACh binding sites, located at the α-δ and α-ε subunit interfaces. Research on mouse receptors has revealed varying site selectivity among different antagonists.
| Compound | Binding Site Selectivity (Lαε/Lαδ) | Interpretation | Reference |
| This compound | 20 (range: 9-29) | Preferential binding to the α-ε site | [7] |
| Vecuronium | 21 (range: 4-36) | Preferential binding to the α-ε site | [7] |
| Rocuronium | 1.5 (range: 0.3-2.9) | Relatively poor selectivity | [7] |
| Cisatracurium | 0.22 (range: 0.14-0.34) | Preferential binding to the α-δ site | [7] |
This data indicates that this compound and vecuronium have a strong preference for the α-ε binding site, whereas cisatracurium preferentially binds to the α-δ site.[7] Rocuronium shows little preference between the two sites.[7]
Pharmacodynamics and In Vivo Performance
In vivo studies in various animal models and clinical settings provide a broader picture of the neuromuscular blockade profile of this compound compared to its alternatives.
| Parameter | This compound | Vecuronium | Rocuronium | Cisatracurium | Reference |
| Onset of Action | Slower | More rapid than this compound | Rapid | - | [1][11] |
| Duration of Action | Long | Shorter than this compound | Shorter than this compound | Intermediate | [1][2][12] |
| Potency | High | Equal to or slightly greater than this compound | - | - | [1][11] |
| Cumulative Effects | Present | Little to no cumulative effect | - | - | [1][11] |
| Cardiovascular Effects | Moderate tachycardia (vagolytic) | Minimal | Minimal | Minimal | [1][2][13] |
This compound is known for its longer duration of action, which can be advantageous for lengthy surgical procedures but may lead to residual postoperative muscle weakness.[2][12] In contrast, vecuronium and rocuronium have a more rapid onset and shorter duration of action.[1][11] this compound can cause a slight to moderate increase in heart rate due to its vagolytic properties, an effect that is minimal with vecuronium, rocuronium, and cisatracurium.[1][2][13]
Experimental Protocols
The validation of this compound's selective action on nicotinic receptors relies on a variety of experimental techniques. Below are detailed methodologies for key experiments cited in the literature.
Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes
This technique is used to study the function of ion channels, such as nAChRs, expressed in the membrane of Xenopus oocytes.
-
Oocyte Preparation: Oocytes are surgically removed from a female Xenopus laevis frog and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Complementary RNA (cRNA) encoding the desired nAChR subunits (e.g., α, β, δ, ε) is injected into the oocytes. The oocytes are then incubated for 2-6 days to allow for protein expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a bath solution (e.g., ND96).
-
Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.
-
The membrane potential is clamped at a holding potential (e.g., -80 mV).
-
Agonist (e.g., acetylcholine) is applied to elicit an inward current.
-
To test the effect of an antagonist (e.g., this compound), the oocyte is pre-incubated with the antagonist before the co-application of the antagonist and agonist.
-
-
Data Analysis: The peak current amplitude in the presence of the antagonist is compared to the control current (agonist alone) to determine the percentage of inhibition. Dose-response curves are generated by testing a range of antagonist concentrations to calculate the IC50.[8]
Outside-Out Patch Clamp on Mammalian Cell Lines
This high-resolution technique allows for the study of single or a small number of ion channels.
-
Cell Culture and Transfection: A mammalian cell line (e.g., BOSC23 or BC3H-1) is cultured. The cells are then transfected with plasmids containing the cDNA for the nAChR subunits.
-
Patch Pipette Preparation: Glass micropipettes are pulled to a fine tip and fire-polished. The pipette is filled with an internal solution.
-
Patch Formation: The pipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (gigaohm seal). A small patch of the membrane is then excised by pulling the pipette away from the cell, forming an "outside-out" patch with the extracellular side of the receptors facing the bath solution.
-
Rapid Perfusion and Recording: The patch is moved into the stream of a rapid perfusion system that allows for the fast application of different solutions (e.g., control, agonist, antagonist). Macroscopic currents are recorded in response to the application of acetylcholine, both in the presence and absence of the antagonist.
-
Data Analysis: The inhibition of the acetylcholine-induced current by the antagonist is measured. Kinetic parameters, such as association (kon) and dissociation (koff) rates, can also be determined by analyzing the time course of the onset and offset of the block.[5][6][7]
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the nicotinic acetylcholine receptor signaling pathway and a typical experimental workflow for assessing neuromuscular blockade.
Caption: Nicotinic Acetylcholine Receptor Signaling Pathway at the Neuromuscular Junction.
Caption: Experimental Workflow for Assessing Neuromuscular Blockade.
References
- 1. Neuromuscular Blocking Agents | Anesthesia Key [aneskey.com]
- 2. anesthesiaservicesutah.com [anesthesiaservicesutah.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The kinetics of inhibition of nicotinic acetylcholine receptors by (+)-tubocurarine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Site selectivity of competitive antagonists for the mouse adult muscle nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Allosteric inhibition of muscle-type nicotinic acetylcholine receptors by a neuromuscular blocking agent this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allosteric inhibition of muscle-type nicotinic acetylcholine receptors by a neuromuscular blocking agent this compound | PLOS One [journals.plos.org]
- 10. Allosteric inhibition of muscle-type nicotinic acetylcholine receptors by a neuromuscular blocking agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The neuromuscular blocking action of ORG NC 45, a new this compound derivative, in anaesthetized patients. A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative Pharmacodynamics of this compound, Cisatracurium, and CW002 in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigation of the Cardiac Effects of this compound, Rocuronium, Vecuronium, and Mivacurium on the Isolated Rat Atrium - PMC [pmc.ncbi.nlm.nih.gov]
Pancuronium vs. Rocuronium: A Comparative Analysis of Onset and Duration of Action in Porcine Models
For researchers and drug development professionals working with porcine models, understanding the nuances of neuromuscular blocking agents is critical for procedural success and animal welfare. This guide provides a comparative analysis of two commonly used non-depolarizing neuromuscular blocking agents, pancuronium and rocuronium, with a focus on their onset and duration of action in pigs. The information presented is based on available experimental data to facilitate informed decisions in a research setting.
Quantitative Comparison of Neuromuscular Blockade
The following table summarizes the available data on the onset and duration of action for this compound and rocuronium in pigs. It is important to note that the data are derived from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.
| Parameter | This compound | Rocuronium |
| Dose | 0.06 mg/kg | 0.5 mg/kg |
| Onset of Action | 182.6 +/- 68.5 seconds[1] | Approximately 80 seconds[2] |
| Duration of Action | Data not available in the same study | Data not available in the same study |
Experimental Methodologies
The data presented in this guide are based on studies employing specific experimental protocols to assess the neuromuscular blocking effects of this compound and rocuronium in pigs. Understanding these methodologies is crucial for interpreting the results and for designing future studies.
General Experimental Protocol for Assessing Neuromuscular Blockade in Pigs
A common experimental workflow for evaluating the onset and duration of action of neuromuscular blocking agents in pigs involves the following key steps:
-
Animal Preparation: Healthy domestic pigs are selected and acclimatized to the laboratory environment. Anesthesia is induced and maintained throughout the experiment. Common anesthetic agents include a combination of ketamine, diazepam, and atropine for induction, with maintenance using agents like pentobarbital, fentanyl, and midazolam.[1]
-
Instrumentation and Monitoring: The animal is instrumented for continuous monitoring of vital signs, including heart rate and arterial blood pressure. For neuromuscular monitoring, electrodes are placed to stimulate a peripheral nerve, typically the ulnar nerve. The evoked muscle response, such as the twitch of the adductor pollicis muscle, is measured and recorded.
-
Drug Administration: A predetermined dose of the neuromuscular blocking agent (this compound or rocuronium) is administered intravenously.
-
Data Acquisition: The time from the injection of the drug to the point of maximal suppression of the muscle twitch (onset of action) is recorded. The muscle response is then monitored over time to determine the duration of action, which is often defined as the time from drug administration to the recovery of the twitch height to a certain percentage of the baseline (e.g., 25% or 75% recovery).
The following diagram illustrates a generalized experimental workflow for comparing the neuromuscular blocking effects of this compound and rocuronium in a porcine model.
Signaling Pathways and Logical Relationships
The neuromuscular blockade induced by both this compound and rocuronium occurs at the neuromuscular junction. The following diagram illustrates the competitive antagonism at the nicotinic acetylcholine receptor, which is the fundamental mechanism of action for these non-depolarizing muscle relaxants.
References
A Comparative Analysis of the Vagolytic Effects of Pancuronium and Vecuronium
A comprehensive guide for researchers and drug development professionals on the differential vagolytic profiles of two common neuromuscular blocking agents.
This guide provides an objective comparison of the vagolytic effects of pancuronium and vecuronium, two structurally related aminosteroid neuromuscular blocking agents. While both effectively induce muscle relaxation, their distinct cardiovascular side-effect profiles, primarily driven by their differential impact on the vagus nerve, are a critical consideration in clinical practice and drug development. This analysis is supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms and experimental workflows.
Executive Summary
This compound exhibits significant vagolytic effects, leading to tachycardia and hypertension.[1][2][3] This is attributed to its ability to block cardiac muscarinic receptors.[4][[“]] In contrast, vecuronium is characterized by its cardiovascular stability, demonstrating minimal to no vagolytic activity.[3] This key difference makes vecuronium a preferred agent in patients where cardiovascular stability is paramount.
Quantitative Comparison of Vagolytic Effects
The following table summarizes the quantitative data on the vagolytic and neuromuscular blocking potencies of this compound and vecuronium from various studies.
| Parameter | This compound | Vecuronium | Species | Key Findings | Reference |
| Vagal:Neuromuscular Block Ratio (50% Inhibition) | 3.0 | - | Cat | A ratio greater than unity indicates greater potency at the neuromuscular junction compared to the vagus nerve. | [6] |
| ED95 (Neuromuscular Block) | 59 µg/kg | 57 µg/kg | Human | Doses producing 95% neuromuscular block are comparable. | [7] |
| Effect on Heart Rate | Significant Increase | No Significant Change | Human | This compound (0.08 mg/kg) caused a significant increase in heart rate, while an equipotent dose of vecuronium (0.05 mg/kg) did not. | [3] |
| Effect on Mean Arterial Pressure | Significant Changes | No Significant Changes | Human | This compound led to significant changes in arterial pressure, whereas vecuronium did not. | [3] |
| Cardiac Muscarinic Receptor Blockade | Present | Absent/Minimal | Guinea Pig | This compound antagonizes the effects of vagal stimulation on the atrial pacemaker, while vecuronium (ORG NC45) affects the atrial system only at very high concentrations. | [8][9] |
Mechanism of Vagolytic Action
The vagolytic effect of this compound stems from its structural similarity to acetylcholine, allowing it to act as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs) in the heart.[1][4][[“]] Specifically, it blocks the M2 subtype of muscarinic receptors on the sinoatrial node, thereby inhibiting the negative chronotropic effects of the vagus nerve and leading to an increase in heart rate.[4][[“]]
Vecuronium, a monoquaternary analogue of this compound, has a markedly reduced affinity for these cardiac muscarinic receptors.[3] This structural difference accounts for its lack of significant vagolytic activity and its cardiovascular stability.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of this compound and vecuronium's vagolytic effects.
In Vivo Assessment of Vagolytic Effects in Animal Models
This protocol is a synthesis of methodologies described in studies investigating the cardiovascular effects of neuromuscular blocking agents in anesthetized animals.[10][11]
Objective: To determine the vagolytic potency of this compound and vecuronium by measuring their effect on vagally-induced bradycardia.
Materials:
-
Animal model (e.g., cats, rats)
-
Anesthetic agents (e.g., thiopental, halothane)
-
This compound bromide and vecuronium bromide solutions
-
Apparatus for artificial respiration
-
ECG and blood pressure monitoring equipment
-
Nerve stimulator for vagus nerve stimulation
-
Ganglionic stimulant (e.g., dimethyl-phenyl-piperazinium - DMPP)
Procedure:
-
Anesthetize the animal and initiate artificial respiration.
-
Cannulate the femoral artery and vein for blood pressure monitoring and drug administration, respectively.
-
Isolate and prepare the vagus nerve in the neck for electrical stimulation.
-
Record baseline heart rate and mean arterial pressure.
-
Induce bradycardia through either:
-
Electrical stimulation of the vagus nerve at a set frequency and voltage.
-
Intravenous injection of a ganglionic stimulant like DMPP.
-
-
Administer incremental doses of this compound or vecuronium intravenously.
-
After each dose, repeat the induction of bradycardia and record the heart rate and blood pressure responses.
-
Calculate the dose required to produce a 50% inhibition of the vagally-induced bradycardia (ED50) for each drug.
Isolated Guinea Pig Atria Preparation
This protocol is based on studies examining the direct effects of neuromuscular blockers on the cardiac pacemaker.[8][9]
Objective: To assess the direct action of this compound and vecuronium on the heart's response to cholinergic stimulation, independent of systemic factors.
Materials:
-
Guinea pig
-
Krebs-Henseleit solution
-
Organ bath with temperature and oxygenation control
-
Force-displacement transducer to record atrial contractions
-
Stimulating electrodes for pre- and postganglionic vagal stimulation
-
Carbachol solution
-
This compound bromide and vecuronium bromide solutions
Procedure:
-
Euthanize the guinea pig and rapidly excise the heart.
-
Isolate the right atrium, including the sinoatrial node and vagal nerve supply.
-
Mount the atrial preparation in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.
-
Attach the atrium to a force-displacement transducer to record the rate and force of spontaneous contractions.
-
Induce a negative chronotropic response by:
-
Electrical stimulation of the pre- or postganglionic vagal nerve fibers.
-
Addition of carbachol to the organ bath.
-
-
Record the baseline response to stimulation or carbachol.
-
Add this compound or vecuronium to the bath at varying concentrations.
-
After incubation with the neuromuscular blocker, repeat the stimulation or carbachol administration and record the response.
-
Determine the concentration of each drug required to antagonize the negative chronotropic effect.
Conclusion
The experimental evidence unequivocally demonstrates that this compound possesses significant vagolytic properties, primarily through the blockade of cardiac muscarinic receptors, resulting in clinically relevant tachycardia. Conversely, vecuronium is largely devoid of these effects, offering a superior cardiovascular stability profile. This comparative analysis provides a data-driven foundation for informed decision-making in both clinical settings and future drug development endeavors focused on neuromuscular blocking agents with optimized safety profiles.
References
- 1. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. Mechanism of selective cardiac vagolytic action of this compound bromide. Specific blockade of cardiac muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. researchgate.net [researchgate.net]
- 7. Dose-response studies with this compound, vecuronium and their combination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparison of the neuromuscular blocking and vagolytic effects of ORG NC45 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A vagolytic action of neuromuscular blocking agents at the pacemaker of the isolated guinea pig atrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure:action relationships among some desacetoxy analogues of this compound and vecuronium in the anesthetized cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cardiac vagolytic action of some neuromuscular blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Recovery Profiles from Pancuronium and Atracurium Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the recovery profiles following neuromuscular blockade with pancuronium and atracurium, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in understanding the distinct characteristics of these two commonly used neuromuscular blocking agents.
Executive Summary
This compound, a long-acting aminosteroid, and atracurium, an intermediate-acting benzylisoquinolinium, exhibit significantly different recovery profiles due to their distinct metabolic pathways. Atracurium's metabolism via Hofmann elimination and ester hydrolysis, which are independent of renal and hepatic function, results in a faster and more predictable recovery compared to this compound, which relies primarily on renal excretion.[1][2][3][4][5] This guide details the quantitative differences in their onset, duration, and recovery indices, outlines typical experimental protocols for their comparison, and visualizes their mechanisms of action and metabolic pathways.
Quantitative Comparison of Neuromuscular Blockade and Recovery
The following table summarizes key pharmacokinetic and pharmacodynamic parameters for this compound and atracurium based on clinical trial data. These values represent averages and can vary based on patient-specific factors and anesthetic techniques.
| Parameter | This compound | Atracurium | Reference |
| Onset of Action (to 95% twitch depression) | 3.6 minutes | 2.7 minutes | [6] |
| Clinical Duration (to 25% recovery of control twitch height) | 45.1 - 93 minutes | 27.6 - 39 minutes | [6] |
| Recovery Index (Time from 25% to 75% twitch recovery) | Slower | Faster | [7] |
| Time to TOF Ratio ≥ 0.7 (after neostigmine) | Slower and less predictable | Faster and more predictable | [8] |
| TOF Ratio 15 minutes after Neostigmine Antagonism | 0.76 (SEM 0.01) | 0.92 (SEM 0.01) | [9] |
| Metabolism | Primarily renal excretion (~80%), with some hepatic metabolism.[1][5][6][10][11] | Hofmann elimination (pH and temperature-dependent) and ester hydrolysis by non-specific plasma esterases.[1][2][3][12] | |
| Elimination Half-life | Approximately 110 minutes | Approximately 20 minutes | [2][5] |
Experimental Protocols
A standardized methodology is crucial for the accurate comparison of neuromuscular blocking agents. Below is a typical experimental protocol for assessing and comparing the recovery profiles of this compound and atracurium in a clinical setting.
Protocol: Comparative Assessment of Neuromuscular Blockade Recovery
1. Patient Selection and Preparation:
-
Enroll ASA physical status I or II patients scheduled for elective surgery under general anesthesia.
-
Obtain informed consent.
-
Exclude patients with neuromuscular diseases, renal or hepatic impairment, or those receiving medications known to interfere with neuromuscular transmission.
2. Anesthesia Induction and Maintenance:
-
Induce anesthesia with a standard intravenous agent (e.g., propofol).
-
Maintain anesthesia with an inhalational agent (e.g., sevoflurane) in a mixture of nitrous oxide and oxygen.
-
Administer an opioid analgesic (e.g., fentanyl) as required.
3. Neuromuscular Monitoring:
-
Establish neuromuscular monitoring using an acceleromyograph or mechanomyograph at the adductor pollicis muscle.
-
Stimulate the ulnar nerve at the wrist using a supramaximal square-wave stimulus of 0.2 ms duration.
-
Record the train-of-four (TOF) ratio, which is the ratio of the fourth to the first twitch response (T4/T1).[13][14]
-
Obtain a stable baseline TOF ratio of 1.0 before administration of the neuromuscular blocking agent.[15]
4. Drug Administration:
-
Randomly assign patients to receive either this compound (e.g., 0.1 mg/kg) or atracurium (e.g., 0.5 mg/kg) intravenously.
-
Administer the drug as a rapid bolus.
5. Data Collection:
-
Record the time from drug administration to the disappearance of the fourth twitch (T4) and the first twitch (T1) of the TOF to determine the onset of action.
-
Monitor for the return of T1 to 25% of its baseline value to determine the clinical duration of action.
-
Continuously record the TOF ratio during spontaneous recovery.
-
Measure the time taken for the TOF ratio to recover to 0.7 and 0.9, as a TOF ratio of ≥ 0.9 is considered evidence of adequate recovery from neuromuscular blockade.[15][16]
-
Optionally, at a predefined level of spontaneous recovery (e.g., reappearance of the second twitch), administer a reversal agent like neostigmine (e.g., 0.04 mg/kg) and record the time to achieve a TOF ratio of ≥ 0.9.[9]
6. Data Analysis:
-
Compare the mean onset time, clinical duration, and recovery times to TOF ratios of 0.7 and 0.9 between the two groups using appropriate statistical tests.
Signaling Pathways and Metabolism
The differing recovery profiles of this compound and atracurium are a direct consequence of their distinct mechanisms of action at the neuromuscular junction and their subsequent metabolic pathways.
Mechanism of Action at the Neuromuscular Junction
Both this compound and atracurium are non-depolarizing neuromuscular blocking agents that act as competitive antagonists to acetylcholine (ACh) at the nicotinic receptors on the postsynaptic membrane of the neuromuscular junction.[4][17][18] By blocking these receptors, they prevent the influx of sodium ions and subsequent depolarization of the muscle cell, leading to muscle relaxation.
Metabolic Pathways
The significant difference in recovery stems from how the body eliminates these drugs.
Atracurium: Undergoes rapid degradation in the plasma through two main pathways:
-
Hofmann Elimination: A spontaneous, non-enzymatic chemical breakdown that is dependent on physiological pH and temperature.[1][2][3]
-
Ester Hydrolysis: Catalyzed by non-specific plasma esterases.[1][2]
This organ-independent elimination results in a consistent and predictable recovery profile, even in patients with renal or hepatic impairment.[2]
This compound: Is primarily cleared by the kidneys, with a smaller portion undergoing hepatic metabolism.[1][5][6][10][11] This reliance on organ-based elimination means that its duration of action and recovery can be significantly prolonged in patients with renal or, to a lesser extent, hepatic dysfunction.
Conclusion
The choice between this compound and atracurium has significant implications for the recovery from neuromuscular blockade. Atracurium offers a faster, more predictable, and organ-independent recovery, making it a suitable choice for a broad range of patients, including those with renal or hepatic insufficiency. This compound, while effective, has a longer duration of action and a recovery profile that is highly dependent on renal function, necessitating careful patient selection and prolonged monitoring. For research and drug development, understanding these fundamental differences is critical for designing studies, interpreting results, and developing novel neuromuscular blocking agents with optimized recovery profiles.
References
- 1. Atracurium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Atracurium [ld99.com]
- 4. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. litfl.com [litfl.com]
- 7. Spontaneous recovery of residual neuromuscular blockade after atracurium or vecuronium during isoflurane anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recovery of neuromuscular function after atracurium and this compound maintenance of this compound block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Is recovery of neuromuscular transmission complete after the use of neostigmine to antagonize block produced by rocuronium, vecuronium, atracurium and this compound? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. [The metabolism of this compound in man] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Elimination of atracurium in humans: contribution of Hofmann elimination and ester hydrolysis versus organ-based elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Peripheral Nerve Stimulator - Train of Four Monitoring: Overview, Periprocedural Care, Technique [emedicine.medscape.com]
- 14. Train of Four (TOF) Monitoring: Are We Doing It The Right Way? - Axis Neuromonitoring [axisneuromonitoring.com]
- 15. apsf.org [apsf.org]
- 16. ormanagement.net [ormanagement.net]
- 17. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 18. Acetylcholine Receptors at Neuromuscular Junctions [jstage.jst.go.jp]
Pancuronium's Neuromuscular Blockade: A Comparative Guide Across Species
For Researchers, Scientists, and Drug Development Professionals
Pancuronium bromide, a long-acting, non-depolarizing neuromuscular blocking agent, has been a staple in both clinical and research settings for decades. Its primary mechanism of action involves competitive antagonism of acetylcholine at the nicotinic receptors on the motor end-plate, leading to muscle relaxation.[1][2] Understanding the variable effects of this compound across different animal species is paramount for preclinical research and the development of novel neuromuscular drugs. This guide provides a comparative analysis of this compound's pharmacodynamics and pharmacokinetics in various animal models, supported by experimental data and detailed protocols.
Pharmacodynamic Comparison
The potency and duration of action of this compound exhibit significant variability among different species. Key pharmacodynamic parameters are summarized in the table below.
| Parameter | Rat | Cat | Rabbit | Dog | Monkey (Rhesus) | Human |
| ED95 (mg/kg) | ~0.03-0.05 | ~0.02-0.03 | ~0.05 | ~0.06 | Not explicitly found | 0.05-0.07 |
| Onset of Action | Not explicitly found | Not explicitly found | ~1.5 min | 3-5 min | Not explicitly found | 3-5 minutes[3][4] |
| Duration of Action | Not explicitly found | Prolonged | ~56 min | 60-100 min | Not explicitly found | 60-90 minutes[3] |
| Recovery Index (25-75%) | Not explicitly found | Not explicitly found | Slower than cisatracurium | Not explicitly found | Not explicitly found | Not explicitly found |
Key Observations:
-
Potency: Cats appear to be among the most sensitive species to the neuromuscular blocking effects of this compound, exhibiting a lower ED95 compared to other animals. Rats and rabbits show similar sensitivity, while dogs require a slightly higher dose to achieve the same level of blockade.
-
Onset and Duration: The onset of action in dogs and humans is comparable, typically occurring within 3 to 5 minutes.[3][4] The duration of action is consistently long across species for which data is available, reinforcing its classification as a long-acting agent. A study in rabbits indicated a mean duration of 55.8 minutes.[5] In humans, the duration of action is reported to be between 60 and 90 minutes.[3]
Pharmacokinetic Comparison
The pharmacokinetic profile of this compound, including its distribution, metabolism, and elimination, also differs across species, influencing its duration of action and potential for accumulation.
| Parameter | Rat | Cat | Rabbit | Dog | Monkey (Rhesus) | Human |
| Plasma Clearance | Not explicitly found | Not explicitly found | Not explicitly found | ~1.8 ml/kg/min | Not explicitly found | 1.1-1.9 ml/minute/kg[6] |
| Elimination Half-Life | Not explicitly found | Not explicitly found | Not explicitly found | ~110 min | Not explicitly found | 89-161 minutes[6] |
| Metabolism | Minimal | Primarily renal excretion | Primarily renal excretion | Primarily renal excretion | Primarily renal excretion | Primarily renal (80%), with minor hepatic metabolism[1] |
Key Observations:
-
Elimination: this compound is primarily cleared by the kidneys in most species, with a smaller portion undergoing hepatic metabolism.[1] This reliance on renal excretion means that species with compromised renal function will experience a prolonged duration of action.
-
Half-Life: The elimination half-life in dogs and humans is comparable, contributing to the long duration of neuromuscular blockade observed.
Experimental Protocols
Accurate assessment of neuromuscular blockade is critical for obtaining reliable comparative data. The following is a generalized experimental protocol for measuring the effects of this compound in vivo.
Objective: To determine the pharmacodynamic parameters (ED95, onset, duration, recovery) of this compound-induced neuromuscular blockade.
Animal Model: Anesthetized and mechanically ventilated animals (e.g., rat, rabbit, cat, dog).
Materials:
-
This compound bromide solution
-
General anesthetic (e.g., isoflurane, pentobarbital)
-
Mechanical ventilator
-
Peripheral nerve stimulator
-
Force-displacement transducer or electromyography (EMG) recording equipment
-
Data acquisition system
Procedure:
-
Anesthesia and Instrumentation: Anesthetize the animal and initiate mechanical ventilation to maintain normal physiological parameters.[7] Place stimulating electrodes along the path of a peripheral motor nerve (e.g., sciatic nerve in rodents, ulnar nerve in larger animals). Attach a force transducer to the corresponding muscle tendon to measure isometric twitch tension or place recording electrodes on the muscle belly for EMG.
-
Baseline Measurement: After a stabilization period, deliver supramaximal square-wave stimuli (e.g., 0.2 ms duration at a frequency of 0.1 Hz) to the nerve and record the baseline twitch response.
-
Drug Administration: Administer incremental intravenous doses of this compound.
-
Data Recording: Continuously record the muscle twitch height or EMG amplitude.
-
Parameter Determination:
-
ED95: The dose of this compound that causes a 95% reduction in the baseline twitch height is determined from the cumulative dose-response curve.[6]
-
Onset of Action: The time from the administration of a bolus dose to the maximum depression of the twitch response.
-
Duration of Action: The time from drug administration until the twitch height recovers to a certain percentage (e.g., 25% or 90%) of the baseline value.
-
Recovery Index: The time taken for the twitch height to recover from 25% to 75% of baseline.
-
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Mechanism of this compound Action.
Caption: Experimental Workflow for In Vivo Neuromuscular Blockade Assessment.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. vet-ebooks.com [vet-ebooks.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Pharmacodynamics of this compound, Cisatracurium, and CW002 in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. Neuromuscular Blocking Agents for Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
A Quantitative Comparison of the Side Effect Profiles of Different Neuromuscular Blocking Agents (NMBAs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of commonly used neuromuscular blocking agents (NMBAs). The information is compiled from experimental data to assist researchers and drug development professionals in making informed decisions. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Cardiovascular Side Effects
Cardiovascular side effects of NMBAs are primarily due to their effects on cardiac muscarinic receptors and autonomic ganglia, as well as their potential to trigger histamine release.
Quantitative Comparison of Cardiovascular Effects
| Neuromuscular Blocking Agent | Change in Heart Rate | Change in Mean Arterial Pressure (MAP) | Mechanism of Cardiovascular Side Effects |
| Pancuronium | Increase (vagolytic effect)[1] | Increase | Blocks cardiac muscarinic receptors.[2][3] |
| Vecuronium | Minimal to no change | Minimal to no change | High selectivity for neuromuscular junction, minimal autonomic effects.[1] |
| Rocuronium | Minimal to no change | Minimal to no change | Structurally similar to vecuronium with a favorable cardiovascular profile. |
| Atracurium | Potential for tachycardia | Potential for hypotension | Can induce histamine release.[4] |
| Cisatracurium | Minimal to no change | Minimal to no change | Less propensity for histamine release compared to atracurium.[5][6] |
| Mivacurium | Potential for tachycardia | Potential for hypotension | Can induce histamine release.[4] |
| Succinylcholine | Bradycardia (especially in children), or tachycardia | Variable | Can stimulate cardiac muscarinic receptors (bradycardia) or autonomic ganglia (tachycardia). |
Experimental Protocol: Measurement of Cardiovascular Effects in a Clinical Setting
Objective: To assess the hemodynamic effects of NMBAs in patients.
Methodology:
-
Patient Selection: A cohort of patients undergoing a specific surgical procedure requiring general anesthesia and neuromuscular blockade is recruited. Patients with significant pre-existing cardiovascular disease may be studied as a specific cohort.
-
Anesthetic Induction: Anesthesia is induced using a standardized protocol with agents known to have minimal intrinsic cardiovascular effects.
-
Hemodynamic Monitoring: Continuous monitoring of heart rate (HR), mean arterial pressure (MAP), and cardiac output (if applicable) is established using an arterial line and other appropriate monitoring devices.
-
Baseline Measurements: Baseline hemodynamic parameters are recorded after the induction of anesthesia and before the administration of the NMBA.
-
NMBA Administration: The study NMBA is administered intravenously at a standardized dose.
-
Data Collection: Hemodynamic parameters are recorded at predefined intervals (e.g., 1, 2, 5, and 10 minutes) following NMBA administration.
-
Data Analysis: Changes in HR and MAP from baseline are calculated for each time point and compared between different NMBA groups using appropriate statistical methods.
Histamine Release and Anaphylaxis
The release of histamine from mast cells is a significant side effect of some NMBAs, particularly those of the benzylisoquinolinium class. This can lead to cutaneous reactions, hypotension, bronchospasm, and in rare cases, life-threatening anaphylaxis.
Quantitative Comparison of Histamine Release and Anaphylaxis
| Neuromuscular Blocking Agent | Relative Histamine Releasing Potency (this compound = 1) | Incidence of Anaphylaxis (per 100,000 administrations) |
| d-Tubocurarine | High | Data not recent, but historically significant |
| Atracurium | Moderate | ~2.3 |
| Cisatracurium | Low | Lower than atracurium |
| Mivacurium | Moderate | Data limited |
| Rocuronium | Low | ~1.0 - 9.7 |
| Vecuronium | Very Low | ~0.2 |
| This compound | Low | ~0.3 |
| Succinylcholine | Low | ~3.4 - 11.2 |
Experimental Protocol: Radioimmunoassay (RIA) for Histamine Measurement
Objective: To quantify plasma histamine concentrations following NMBA administration.
Methodology:
-
Blood Sample Collection: Venous blood samples are collected in chilled tubes containing EDTA at baseline (before NMBA administration) and at specific time points (e.g., 1, 3, 5, and 10 minutes) after NMBA injection.
-
Plasma Separation: The blood samples are immediately centrifuged at a low temperature (e.g., 4°C) to separate the plasma.
-
Sample Storage: Plasma samples are stored at -70°C until the assay is performed.
-
Histamine Acylation: Histamine in the plasma samples and standards is acylated by adding a solution of succinic anhydride.
-
Radioimmunoassay:
-
A standard curve is prepared using known concentrations of acylated histamine.
-
A fixed amount of radiolabeled histamine (e.g., ¹²⁵I-histamine) and a specific anti-histamine antibody are added to both the samples and the standards.
-
The mixture is incubated to allow competitive binding between the acylated histamine in the sample/standard and the radiolabeled histamine for the antibody.
-
The antibody-bound histamine is separated from the free histamine (e.g., by precipitation with a second antibody).
-
The radioactivity of the bound fraction is measured using a gamma counter.
-
-
Data Analysis: The concentration of histamine in the plasma samples is determined by comparing their radioactivity with the standard curve.[7][8][9][10][11]
Experimental Protocol: Basophil Activation Test (BAT) for Anaphylaxis Diagnosis
Objective: To identify the causative NMBA in a suspected anaphylactic reaction by measuring basophil activation in vitro.
Methodology:
-
Blood Sample Collection: A fresh whole blood sample is collected from the patient in a tube containing an anticoagulant (e.g., heparin).
-
Cell Stimulation: Aliquots of the whole blood are incubated with different concentrations of the suspected NMBAs, a positive control (e.g., anti-IgE antibody), and a negative control (buffer).
-
Staining: After incubation, the cells are stained with fluorescently labeled monoclonal antibodies against basophil-specific surface markers (e.g., CCR3 or CD203c) and an activation marker (e.g., CD63).[12][13][14][15][16]
-
Flow Cytometry: The samples are analyzed using a flow cytometer to identify the basophil population and quantify the percentage of activated (CD63-positive) basophils.
-
Data Analysis: An increase in the percentage of activated basophils in the presence of a specific NMBA compared to the negative control indicates a positive result, suggesting an IgE-mediated allergy to that agent. A stimulation index (ratio of the percentage of activated basophils with the allergen to the percentage with the negative control) is often calculated.[12][13][14][15][16]
Residual Neuromuscular Blockade
Incomplete recovery from neuromuscular blockade can lead to postoperative complications, including impaired swallowing, airway obstruction, and respiratory compromise.
Quantitative Comparison of Residual Neuromuscular Blockade
| Neuromuscular Blocking Agent | Incidence of Residual Blockade (Train-of-Four Ratio < 0.9) |
| This compound | Higher due to long duration of action |
| Vecuronium | Lower than this compound |
| Rocuronium | Variable, depends on dose and use of reversal agents |
| Atracurium | Moderate |
| Cisatracurium | Similar to atracurium |
| Mivacurium | Lower due to short duration of action |
Note: The incidence of residual blockade is highly dependent on the dose administered, the duration of the surgical procedure, and the use and timing of reversal agents.
Experimental Protocol: Train-of-Four (TOF) Monitoring
Objective: To quantitatively assess the degree of neuromuscular blockade and recovery.
Methodology:
-
Electrode Placement: Two electrodes are placed over a peripheral nerve, typically the ulnar nerve at the wrist or the facial nerve. The distal electrode is placed over the nerve, and the proximal electrode is placed 2-3 cm proximally along the nerve path.[17]
-
Supramaximal Stimulation: The current intensity is gradually increased until a maximal twitch response is observed, and then increased by another 10-20% to ensure supramaximal stimulation.[17][18][19]
-
TOF Stimulation: A train-of-four stimulus, consisting of four supramaximal electrical impulses delivered at a frequency of 2 Hz, is applied to the nerve.[17][18][19][20]
-
Measurement of Response: The evoked muscle response (twitch) is measured. In quantitative monitoring, this is typically done using acceleromyography, which measures the acceleration of the thumb in response to ulnar nerve stimulation.
-
Calculation of TOF Ratio: The TOF ratio is calculated as the ratio of the amplitude of the fourth twitch to the amplitude of the first twitch (T4/T1). A TOF ratio of ≥ 0.9 is generally considered indicative of adequate recovery from neuromuscular blockade.[20][21]
-
Data Recording: The TOF count (number of visible twitches) and the TOF ratio are recorded at regular intervals throughout the anesthetic and in the post-anesthesia care unit.
Other Side Effects
Autonomic Ganglionic Blockade
Some NMBAs, particularly older compounds, can block nicotinic receptors in autonomic ganglia, leading to a range of side effects including hypotension and tachycardia.
-
This compound has a known vagolytic effect due to its blockade of cardiac muscarinic receptors, which is a more significant contributor to its cardiovascular effects than ganglionic blockade.[1][2] In contrast, a dose approximately sixty times greater than the neuromuscular blocking dose of vecuronium was required to block responses to vagal stimulation.[2]
-
The ratio of the 50% effective concentration (EC50) for ganglion blockade to the EC50 for neuromuscular blockade provides a quantitative measure of this side effect. For this compound, this ratio is high (200.0), indicating a wide safety margin, while for a drug like fazadinium, the ratio is much lower (2.3), suggesting a greater potential for ganglionic blockade at clinically relevant doses.[22]
Laudanosine Toxicity
Laudanosine is a metabolite of atracurium and cisatracurium.[23][24][25][26] It can cross the blood-brain barrier and, in high concentrations, may cause central nervous system excitation and seizures.[23][24][25] High plasma concentrations can also lead to hypotension and bradycardia.[23][24] Patients with renal or hepatic failure may have higher plasma concentrations of laudanosine.[23][24][25] The use of cisatracurium results in lower plasma laudanosine concentrations compared to atracurium.[23][24][25]
Signaling Pathways and Experimental Workflows
Caption: IgE-Mediated Anaphylaxis Pathway for NMBAs.
Caption: Experimental Workflow for Histamine Radioimmunoassay.
References
- 1. Neuromuscular and vagal blocking actions of this compound bromide, its metabolites, and vecuronium bromide (Org NC45) and its potential metabolites in the anaesthetized cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The neuromuscular and autonomic blocking activities of this compound, Org NC 45, and other this compound analogues, in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Comparison of the haemodynamic effects of mivacurium and atracurium during fentanyl anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Atracurium versus Cisatracurium on QT interval changes in patients undergoing cataract surgery: a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A two-center comparison of the cardiovascular effects of cisatracurium (Nimbex) and vecuronium in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioimmunoassay of histamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phoenixbiotech.net [phoenixbiotech.net]
- 9. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
- 10. Development of a sensitive radioassay of histamine for in vitro allergy testing (Journal Article) | OSTI.GOV [osti.gov]
- 11. Histamine release assay and radioimmunoassay for the detection of IgE antibodies against neuromuscular blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Threshold for basophil activation test positivity in neuromuscular blocking agents hypersensitivity reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Basophil activation test & skin testing performances comparison [aaaai.org]
- 15. Utility of basophil activation testing to assess perioperative anaphylactic reactions in real‐world practice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. emedicine.medscape.com [emedicine.medscape.com]
- 18. ppno.ca [ppno.ca]
- 19. Train of Four (TOF) Monitoring: Are We Doing It The Right Way? - Axis Neuromonitoring [axisneuromonitoring.com]
- 20. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. A comparison of the skeletal neuromuscular and autonomic ganglion-blocking potencies of five non-depolarizing relaxants - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Laudanosine, an atracurium and cisatracurium metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Blockade and activation of the human neuronal nicotinic acetylcholine receptors by atracurium and laudanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Reversal Agents for Pancuronium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of commonly used reversal agents for the neuromuscular blocking agent pancuronium. The information presented is intended to assist researchers and drug development professionals in evaluating and selecting appropriate reversal strategies. This document summarizes key quantitative data, details experimental protocols for efficacy validation, and visualizes the underlying molecular mechanisms.
Executive Summary
This compound is a long-acting, non-depolarizing neuromuscular blocking agent that competitively antagonizes acetylcholine receptors at the neuromuscular junction.[1] Its effects can be reversed by increasing the concentration of acetylcholine in the synaptic cleft or by direct encapsulation of the this compound molecule. The primary reversal agents discussed in this guide are neostigmine, an acetylcholinesterase inhibitor, and sugammadex, a selective relaxant binding agent. While neostigmine has been the traditional standard of care, sugammadex offers a different mechanism of action with a potentially faster and more complete reversal profile, although its use for this compound is considered off-label and requires higher doses.[2]
Data Presentation: Quantitative Comparison of Reversal Agents
The following tables summarize the quantitative data on the efficacy of neostigmine and provide a comparative overview with sugammadex, primarily based on data from the reversal of other aminosteroid neuromuscular blocking agents (NMBAs) due to the limited direct comparative data for this compound.
Table 1: Efficacy of Neostigmine for this compound Reversal
| Depth of Blockade | Neostigmine Dose (µg/kg) | Time to TOF Ratio ≥ 0.75 | Time to 95% Recovery of First Twitch (T1) | Reference |
| Moderate (70-80% twitch depression) | 60 | Within 12.5 minutes | < 10 minutes | [3] |
| Deep (>90% twitch depression) | 30 | > 30 minutes | ≥ 20 minutes | [3] |
| Deep (>90% twitch depression) | 60 | > 30 minutes | 15.8 minutes | [3] |
| Deep (>90% twitch depression) | 80 | > 30 minutes | 14.8 minutes | [3] |
Table 2: Comparative Efficacy of Neostigmine and Sugammadex for Rocuronium-Induced Moderate Neuromuscular Blockade
| Reversal Agent | Dose | Mean Time to TOF Ratio ≥ 0.9 | Reference |
| Neostigmine | 50 µg/kg | 9.1 - 14.8 minutes | [4][5] |
| Sugammadex | 2 mg/kg | 1.4 - 1.8 minutes | [4][5] |
Note: The data for sugammadex in Table 2 is for rocuronium reversal and is provided for comparative context. Direct head-to-head clinical trial data for sugammadex in this compound reversal is limited.
Experimental Protocols
A standardized and rigorous experimental protocol is crucial for the valid assessment of the efficacy of reversal agents. The following protocol outlines the key steps for conducting such a study using Train-of-Four (TOF) monitoring.
Protocol: Assessment of Neuromuscular Blockade Reversal Using Train-of-Four (TOF) Monitoring
1. Objective: To quantitatively assess the efficacy of a reversal agent in antagonizing this compound-induced neuromuscular blockade.
2. Materials:
- This compound bromide for injection
- Reversal agent(s) for injection (e.g., neostigmine, sugammadex)
- Peripheral nerve stimulator capable of delivering TOF stimulation
- Recording equipment for quantitative neuromuscular monitoring (e.g., acceleromyography, electromyography)
- Surface electrodes
- Anesthetized and mechanically ventilated research subject (e.g., animal model or human volunteer in a clinical trial setting)
3. Procedure:
Mandatory Visualizations
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways at the neuromuscular junction and the mechanisms of action of this compound and its reversal agents.
Caption: Neuromuscular Junction Signaling Pathway.
Caption: Mechanism of Action of this compound.
Caption: Mechanism of Action of Neostigmine.
Caption: Mechanism of Action of Sugammadex.
References
- 1. anesthesiaservicesutah.com [anesthesiaservicesutah.com]
- 2. Sugammadex: A revolutionary drug in neuromuscular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. seejph.com [seejph.com]
- 4. Sugammadex versus neostigmine reversal of moderate rocuronium-induced neuromuscular blockade in Korean patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rocuronium blockade reversal with sugammadex vs. neostigmine: randomized study in Chinese and Caucasian subjects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Pathways of Pancuronium and Vecuronium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the metabolic pathways of two commonly used neuromuscular blocking agents: pancuronium and vecuronium. Both are aminosteroid compounds that induce muscle relaxation by competitively blocking acetylcholine receptors at the neuromuscular junction. However, their distinct metabolic profiles significantly influence their pharmacokinetic and pharmacodynamic properties, impacting their clinical application and safety profiles. This report synthesizes experimental data to highlight these differences, offering valuable insights for researchers and drug development professionals.
Executive Summary
This compound, a long-acting agent, is primarily eliminated unchanged through the kidneys. Its metabolism is limited, with the formation of less potent hydroxylated and de-acetylated metabolites. In contrast, vecuronium, an intermediate-acting agent, undergoes more extensive hepatic metabolism, leading to the formation of active metabolites that contribute to its overall neuromuscular blocking effect. The primary route of elimination for vecuronium and its metabolites is biliary excretion. These fundamental differences in their metabolic pathways account for the variations in their duration of action, clearance, and potential for accumulation in patients with renal or hepatic impairment.
Comparative Data on Pharmacokinetics and Metabolism
The following tables summarize key quantitative data from various studies, providing a direct comparison of the pharmacokinetic and metabolic parameters of this compound and vecuronium.
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Vecuronium |
| Plasma Clearance | 1.1 - 1.9 mL/min/kg[1] | 3.7 - 5.2 mL/kg/min[2][3] |
| Elimination Half-Life | 89 - 161 minutes[1] | 65 - 75 minutes[4] |
| Volume of Distribution | 241 - 280 mL/kg[1] | 179 - 244 ml/kg[2] |
| Primary Route of Elimination | Renal (approx. 80%)[5] | Hepatic/Biliary (40-75%)[6] |
Table 2: Primary Metabolites and Their Potency
| Parent Drug | Primary Active Metabolite(s) | Potency Relative to Parent Drug |
| This compound | 3-desacetylthis compound | 50-67%[5] |
| 17-hydroxythis compound | ~2%[7] | |
| 3,17-dihydroxythis compound | ~1.8%[7] | |
| Vecuronium | 3-desacetylvecuronium | ~80%[8][9] |
| 17-desacetylvecuronium | - | |
| 3,17-desacetylvecuronium | - |
Metabolic Pathways
The metabolic fates of this compound and vecuronium diverge significantly, primarily due to differences in their molecular structure. This compound is a bisquaternary aminosteroid, while vecuronium is a monoquaternary aminosteroid, which contributes to its greater lipophilicity and subsequent hepatic uptake.[10]
This compound Metabolism
The metabolism of this compound is relatively minor, with a large portion of the drug excreted unchanged. The primary metabolic reactions involve deacetylation at the 3 and 17 positions of the steroid nucleus.
Vecuronium Metabolism
Vecuronium undergoes more extensive hepatic metabolism compared to this compound. The primary metabolic pathway is deacetylation, leading to the formation of three metabolites: 3-desacetylvecuronium, 17-desacetylvecuronium, and 3,17-desacetylvecuronium.[11] Of these, 3-desacetylvecuronium is a potent neuromuscular blocking agent, contributing significantly to the clinical effects of vecuronium, especially with prolonged administration.[8]
Experimental Protocols
The characterization of the metabolic pathways of this compound and vecuronium has been achieved through a combination of in vivo and in vitro experimental approaches. Below are detailed methodologies for key experiments cited in the literature.
Analysis of this compound, Vecuronium, and their Metabolites by Liquid Chromatography-Mass Spectrometry (LC-MS)
This method is used for the simultaneous determination of the parent drugs and their metabolites in biological fluids like plasma and urine.
a. Sample Preparation:
-
Protein Precipitation: To remove interfering proteins, a precipitating agent such as acetonitrile or methanol is added to the plasma or serum sample. The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE): For cleaner samples and to concentrate the analytes, SPE can be employed. A weak cation exchange cartridge is often used for the extraction of these quaternary ammonium compounds. The sample is loaded onto the conditioned cartridge, washed to remove impurities, and then the analytes are eluted with an appropriate solvent.
b. Chromatographic Separation:
-
HPLC System: A high-performance liquid chromatography system is used to separate the parent drug and its metabolites.
-
Column: A C18 or a phenyl-hexyl reversed-phase column is typically used.
-
Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile). The gradient is optimized to achieve good separation of all compounds.
-
Flow Rate: A typical flow rate is around 0.2-0.4 mL/min.
c. Mass Spectrometric Detection:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Mass Analyzer: A triple quadrupole or a time-of-flight (TOF) mass spectrometer can be used.
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is used for quantification, providing high specificity and sensitivity. For MRM, specific precursor-to-product ion transitions are monitored for each analyte.
Isolated Perfused Rat Liver (IPRL) Model for Hepatic Metabolism Studies
The IPRL model allows for the study of hepatic metabolism and biliary excretion in an intact organ, isolated from systemic influences.
a. Surgical Preparation:
-
A rat is anesthetized, and the liver is surgically isolated.
-
The portal vein and the inferior vena cava are cannulated to allow for the inflow and outflow of the perfusion medium.
-
The bile duct is also cannulated to collect bile.
b. Perfusion:
-
The isolated liver is placed in a temperature-controlled chamber and perfused with a physiological buffer (e.g., Krebs-Henseleit buffer) saturated with 95% O2 and 5% CO2.
-
The perfusion is typically carried out in a recirculating or single-pass system at a constant flow rate.
-
The drug (this compound or vecuronium) is added to the perfusion medium.
c. Sample Collection and Analysis:
-
Samples of the perfusate and bile are collected at regular intervals.
-
The concentrations of the parent drug and its metabolites in the perfusate and bile are determined using a validated analytical method, such as LC-MS.
d. Viability Assessment:
-
Liver viability is monitored throughout the experiment by measuring parameters such as bile production, oxygen consumption, and the release of liver enzymes (e.g., lactate dehydrogenase) into the perfusate.
In Vivo Assessment of Neuromuscular Blockade
The neuromuscular blocking effects of the parent drugs and their metabolites are assessed in vivo using animal models (e.g., cats, rats).
a. Animal Preparation:
-
The animal is anesthetized and mechanically ventilated.
-
A peripheral nerve (e.g., the ulnar nerve) is stimulated with electrodes.
-
The resulting muscle contraction (e.g., of the adductor pollicis muscle) is measured using a force transducer.
b. Train-of-Four (TOF) Stimulation:
-
A series of four supramaximal electrical stimuli are delivered to the nerve at a frequency of 2 Hz.
-
The ratio of the amplitude of the fourth twitch to the first twitch (T4/T1 ratio) is calculated. A decrease in this ratio indicates neuromuscular blockade.
c. Data Analysis:
-
The onset, depth, and duration of neuromuscular blockade are determined following the administration of the drug or its metabolites.
-
Dose-response curves can be generated to compare the potencies of the different compounds.
Conclusion
The metabolic pathways of this compound and vecuronium are distinctly different, leading to significant variations in their clinical profiles. This compound's reliance on renal excretion of the unchanged drug makes it a long-acting agent, with its duration of action being sensitive to renal function. In contrast, vecuronium's extensive hepatic metabolism and biliary excretion result in an intermediate duration of action. The formation of the active metabolite, 3-desacetylvecuronium, can contribute to a prolonged neuromuscular blockade, particularly with continuous infusion or in patients with impaired hepatic or renal function. A thorough understanding of these metabolic differences, supported by robust experimental data, is crucial for the safe and effective use of these neuromuscular blocking agents and for the development of new drugs with improved metabolic profiles.
References
- 1. ppno.ca [ppno.ca]
- 2. researchgate.net [researchgate.net]
- 3. acuc.berkeley.edu [acuc.berkeley.edu]
- 4. Rat Hepatocyte Isolation - Specialty Media | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Methods for Clinical Monitoring of Neuromuscular Transmission in Anesthesiology – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of this compound, vecuronium and their related compounds using LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. square.umin.ac.jp [square.umin.ac.jp]
- 9. Mass spectrometric assay for determination of this compound and vecuronium in biological fluids utilizing the moving belt introduction system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hepatic clearance and drug metabolism using isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Train of Four (TOF) Monitoring: Are We Doing It The Right Way? - Axis Neuromonitoring [axisneuromonitoring.com]
assessing the impact of different anesthetics on pancuronium's efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the impact of various anesthetic agents on the efficacy of pancuronium, a long-acting, non-depolarizing neuromuscular blocking agent. The information presented is collated from experimental data to assist researchers and clinicians in understanding the significant interactions that can influence clinical practice and drug development.
Quantitative Analysis of Anesthetic Effects on this compound
The efficacy of this compound is notably enhanced by the concurrent use of volatile anesthetic agents, a phenomenon known as potentiation. This interaction leads to a prolongation of the neuromuscular blockade. The extent of this potentiation varies among different anesthetics. The following table summarizes key pharmacodynamic parameters of this compound when used with various anesthetic agents.
| Anesthetic Agent | This compound Dose (mg/kg) | Onset Time (minutes) | Clinical Duration (T25) (minutes) | Recovery Index (25-75%) (minutes) | ED95 (mg/kg) | Notes |
| Balanced Anesthesia (Control) | 0.1 | ~4 | ~100 | - | ~0.05 | Baseline values without the influence of potentiation by volatile anesthetics. |
| Halothane | 0.08 | Not specified | 124.7 | 46.9 | ~0.03 | Halothane significantly prolongs the duration of action and recovery time of this compound.[1] The ED95 is reduced, indicating increased potency.[2] |
| Isoflurane | Not specified | - | - | - | - | Potentiation is prominent with isoflurane, enhancing the neuromuscular blockade.[3] |
| Enflurane | Not specified | - | - | - | - | Enflurane shows the most prominent potentiation of this compound's effects among volatile anesthetics.[3] |
| Sevoflurane | Not specified | - | - | - | - | Volatile anesthetics, including sevoflurane, are known to potentiate the effects of non-depolarizing muscle relaxants.[3] |
| Desflurane | Not specified | - | - | - | - | Similar to other volatile anesthetics, desflurane is expected to enhance this compound's neuromuscular blockade.[3] |
| Ketamine | Not specified | - | - | - | - | Ketamine potentiates the neuromuscular blockade of this compound in a dose-dependent manner.[2] |
| Propofol | Not specified | - | - | - | - | The interaction between propofol and this compound is less pronounced compared to volatile anesthetics. |
Note: The data presented is compiled from various studies and may not be directly comparable due to differences in experimental protocols. The absence of specific values indicates a lack of available quantitative data in the reviewed literature.
Experimental Protocols
The assessment of this compound's efficacy in the presence of different anesthetics typically involves the monitoring of neuromuscular transmission. A standard and widely accepted method is the use of a peripheral nerve stimulator to elicit and measure a muscle's response to a series of electrical stimuli, known as Train-of-Four (TOF) stimulation.
Train-of-Four (TOF) Monitoring Protocol
-
Patient Preparation: The patient is anesthetized with the specific anesthetic agent being studied. Core body temperature is maintained at a stable, normothermic level to avoid influencing neuromuscular function.
-
Nerve Stimulation: Electrodes are placed over a peripheral motor nerve, commonly the ulnar nerve at the wrist. A peripheral nerve stimulator is used to deliver supramaximal square-wave stimuli.
-
Train-of-Four Stimulation: A sequence of four supramaximal stimuli is delivered at a frequency of 2 Hz (i.e., four stimuli in two seconds). This sequence is typically repeated every 10-12 seconds.
-
Measurement of Muscle Response: The evoked mechanical or electromyographic response of the corresponding muscle (e.g., the adductor pollicis muscle for ulnar nerve stimulation) is recorded.
-
Data Acquisition and Analysis:
-
T1 Height: The amplitude of the first twitch in the TOF sequence is measured. The time from this compound administration to a 95% depression of the T1 height is recorded as the onset time .
-
TOF Ratio: The ratio of the amplitude of the fourth twitch (T4) to the first twitch (T1) is calculated (T4/T1 ratio). A decrease in this ratio indicates neuromuscular blockade.
-
Clinical Duration (T25): The time from the administration of this compound until the T1 height recovers to 25% of its baseline value.
-
Recovery Index: The time taken for the T1 height to recover from 25% to 75% of its baseline value.
-
-
Dose-Response Curves: To determine the ED95 (the dose required to produce a 95% depression in twitch height), incremental doses of this compound are administered, and the resulting neuromuscular block is measured.
Visualizing the Experimental Workflow and Signaling Pathways
To better understand the experimental process and the underlying biological mechanisms, the following diagrams have been generated.
Conclusion
The interaction between anesthetic agents and this compound is a critical consideration in clinical anesthesia and pharmacological research. Volatile anesthetics, particularly enflurane and isoflurane, significantly potentiate the neuromuscular blocking effects of this compound, leading to a prolonged duration of action and a reduced dosage requirement. Intravenous anesthetics such as ketamine also exhibit a potentiating effect, though generally to a lesser extent. A thorough understanding of these interactions, facilitated by standardized experimental protocols and a clear comprehension of the underlying signaling pathways, is essential for the safe and effective use of this compound in clinical settings and for the development of novel neuromuscular blocking agents. Researchers are encouraged to conduct further comparative studies to provide a more comprehensive, directly comparable dataset on the effects of modern anesthetic agents on this compound's efficacy.
References
Safety Operating Guide
Navigating the Disposal of Pancuronium Bromide: A Guide for Laboratory Professionals
For researchers and scientists handling pancuronium bromide, a potent non-depolarizing neuromuscular blocking agent, adherence to strict disposal protocols is paramount to ensure laboratory safety, regulatory compliance, and environmental protection. This guide provides essential, immediate safety and logistical information for the proper management and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to consult the Safety Data Sheet (SDS) for this compound bromide. All personnel handling the substance must use appropriate Personal Protective Equipment (PPE), including gloves, protective clothing, and eye/face protection. Work should be conducted in a well-ventilated area.[1]
In the event of a spill, the area should be contained to prevent spreading. The spilled material should be collected with an absorbent material, and the area should be thoroughly cleaned.[2] All cleanup materials and spilled vials should be transferred to a suitable, sealed, and appropriately labeled container for disposal.[1][2]
Primary Disposal Pathway: Regulatory Compliance
The mandated and primary method for the disposal of this compound bromide is through a licensed professional waste disposal service or an approved pharmaceutical waste disposal plant.[3] This ensures that the compound is managed and disposed of in accordance with all local, state, and national legislation.[1][4] Do not dispose of this compound bromide with household garbage or allow it to enter the sewage system or waterways.[5][6] Empty containers and vials will retain residue and must be treated as hazardous waste.[4]
Key Steps for Compliant Disposal:
-
Segregation: Isolate all this compound bromide waste, including unused solutions, empty vials, and contaminated labware (e.g., syringes, pipette tips, gloves).
-
Containment: Place all waste into a designated, leak-proof, and clearly labeled hazardous waste container. The label should identify the contents as "Hazardous Pharmaceutical Waste: this compound Bromide".
-
Storage: Store the waste container in a secure, designated area away from incompatible materials, such as strong oxidizing agents or highly acidic or alkaline substances.[7]
-
Arrangement for Pickup: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor to schedule a pickup.
Hazard Profile of this compound Bromide
The stringent disposal requirements for this compound bromide are dictated by its significant toxicity. The following table summarizes key toxicological data, underscoring the importance of preventing environmental release and accidental exposure.
| Hazard Classification & Data | Value and Species | Reference |
| Acute Toxicity (Oral) | LD50: 202 mg/kg (rat) | [6] |
| Acute Toxicity (Intraperitoneal) | LD50: 0.48 mg/kg (rat) | [6] |
| Acute Toxicity (Intravenous) | LD50: 0.15 mg/kg (rat) | [6] |
| Primary Hazard | Toxic if swallowed, in contact with skin, or if inhaled. | [6] |
Experimental Protocols for Chemical Degradation
While the standard and required disposal method is through a licensed waste management service, chemical degradation can be explored for rendering small quantities of this compound non-potent in a research setting. It is critical to note that the resulting degraded solution may still be classified as chemical waste and require disposal according to institutional and local regulations.
For illustrative purposes, the following are detailed methodologies for the forced chemical degradation of rocuronium bromide , a structurally similar neuromuscular blocking agent.[8] These protocols are provided as an experimental example and must be validated specifically for this compound bromide before any application.
1. Oxidative Degradation (Example Methodology)
-
Methodology: A solution of the neuromuscular blocking agent is subjected to oxidative stress using hydrogen peroxide. Protocols suggest treating the compound with 1% hydrogen peroxide (H₂O₂) and refluxing for 1 hour, or using 3% H₂O₂ and refluxing for 3 hours.[8]
-
Procedure:
-
In a fume hood, prepare an aqueous solution of the this compound bromide waste.
-
Add the specified concentration of hydrogen peroxide to the solution.
-
Set up a reflux apparatus and heat the solution for the designated time.
-
Allow the solution to cool to room temperature.
-
Neutralize the solution as required before disposing of it as chemical waste in accordance with institutional guidelines.[8]
-
2. Acidic and Basic Hydrolysis (Example Methodology)
-
Methodology: The compound can be degraded through hydrolysis by heating it in the presence of an acid or a base.[8]
-
Procedure (Acidic):
-
In a fume hood, prepare a solution of the this compound bromide waste in 2M hydrochloric acid (HCl).
-
Set up a reflux apparatus and heat the solution.
-
After cooling, carefully neutralize the solution with a suitable base (e.g., 2M sodium hydroxide).
-
Dispose of the neutralized solution as chemical waste.[8]
-
-
Procedure (Basic):
-
In a fume hood, prepare a solution of the this compound bromide waste in 2M sodium hydroxide (NaOH).
-
Set up a reflux apparatus and heat the solution.
-
After cooling, carefully neutralize the solution with a suitable acid (e.g., 2M hydrochloric acid).
-
Dispose of the neutralized solution as chemical waste.[8]
-
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of this compound bromide waste in a laboratory environment.
Caption: Logical workflow for the compliant disposal of this compound bromide waste.
References
- 1. astrazeneca.com.au [astrazeneca.com.au]
- 2. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Kinetic study of the hydrolysis of this compound bromide. III. Media effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. benchchem.com [benchchem.com]
Safeguarding the Laboratory: A Comprehensive Guide to Handling Pancuronium Bromide
For researchers, scientists, and drug development professionals, the safe handling and disposal of potent neuromuscular blocking agents like Pancuronium bromide are of paramount importance. Adherence to strict safety protocols is essential to mitigate risks and ensure a secure laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe use of this compound bromide in a research setting.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against accidental exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[1]
Table 1: Recommended Personal Protective Equipment for Handling this compound Bromide
| Situation | Recommended PPE | Justification |
| Routine Handling (e.g., weighing, preparing solutions) | - Double Nitrile Gloves- Safety Glasses or Goggles- Laboratory Coat | Prevents skin and eye contact with the potent compound.[2] |
| Generating Aerosols or Vapors | - Approved Air-Purifying Respirator (N95 or equivalent) | Protects against inhalation of airborne particles.[3] |
| Uncontrolled Release or Spill | - Powered Air-Purifying Respirator (PAPR) or Supplied-Air Respirator- Chemical-Resistant Gown- Double Nitrile Gloves- Chemical Safety Goggles | Provides a higher level of respiratory and skin protection in high-risk situations.[3] |
Note: Always consult the specific Safety Data Sheet (SDS) for the this compound bromide product you are using for the most accurate and up-to-date PPE recommendations.
Safe Handling and Storage Procedures
Proper handling and storage practices are critical to minimize the risk of exposure and maintain the integrity of the compound.
Handling:
-
Avoid contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in areas where this compound bromide is handled.[4][5]
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form or creating solutions.[4]
-
Wash hands thoroughly after handling.[2]
Storage:
-
Store this compound bromide in a secure, clearly labeled, and designated area.
-
Given that neuromuscular blocking agents are high-risk medications, they should be segregated from other medications to prevent accidental administration.[6][7][8]
-
Containers should be clearly marked with a "WARNING: PARALYZING AGENT – CAUSES RESPIRATORY ARREST" label.[6][7]
-
For product protection, follow the storage temperature recommendations on the product label, which may include refrigeration.[3][6] Do not freeze.[1]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart. Seek medical attention if irritation persists.[1][3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[1] Seek medical attention if irritation or other symptoms develop.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or signs of toxicity occur, seek immediate medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting.[1] Wash out the mouth with water and seek immediate medical attention.[1][5]
Spill Management:
-
Isolate the Area: Evacuate non-essential personnel from the spill area.[2][3]
-
Don Appropriate PPE: Before cleaning up, put on the appropriate personal protective equipment as outlined in Table 1 for uncontrolled releases.[3]
-
Contain the Spill: For liquid spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).[3] For solid spills, carefully scoop the material to avoid creating dust.
-
Clean the Area: Decontaminate the spill area with soap and water.[3]
-
Dispose of Waste: Collect all contaminated materials (absorbent, PPE, etc.) in a sealed, appropriately labeled container for hazardous waste disposal.[2][3]
Disposal Plan
The disposal of this compound bromide and any associated contaminated materials must be conducted in accordance with federal, state, and local regulations.[1][3]
General Disposal Guidelines:
-
All waste containing this compound bromide, including empty vials, contaminated gloves, and absorbent materials, should be considered hazardous waste.
-
Dispose of this waste through a licensed and approved pharmaceutical waste disposal facility.[9]
-
Empty containers will retain residue and should be treated as hazardous.[1]
-
Do not dispose of this compound bromide down the drain or in the regular trash.[1]
Chemical Degradation (for informational purposes):
Below is a diagram illustrating the workflow for the safe handling and disposal of this compound bromide.
Caption: Workflow for Safe Handling and Disposal of this compound Bromide.
References
- 1. astrazeneca.com.au [astrazeneca.com.au]
- 2. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. blog.helmerinc.com [blog.helmerinc.com]
- 7. Paralyzed by Mistakes – Reassess the Safety of Neuromuscular Blockers in Your Facility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mshrm.org [mshrm.org]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
